1-Cyclopropyl-4,4-dimethylpentane-1,3-dione
Description
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Properties
IUPAC Name |
1-cyclopropyl-4,4-dimethylpentane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-10(2,3)9(12)6-8(11)7-4-5-7/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEXCQDRISITOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Cyclopropyl-4,4-dimethylpentane-1,3-dione chemical properties
An In-Depth Technical Guide to the Chemical Properties of 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione
Introduction
This compound, identified by its CAS number 67078-76-6, is a compelling molecular scaffold for researchers in organic synthesis and drug development.[1][2][3] This β-diketone possesses a unique combination of structural motifs: a strained cyclopropyl ring, a sterically demanding tert-butyl group, and a reactive 1,3-dicarbonyl system. This architecture imparts a balance of structural rigidity and lipophilicity, influencing its physicochemical properties and making it a valuable intermediate in the synthesis of more complex molecules.[1] Its potential to interact with biological targets such as enzymes and receptors has positioned it as a compound of interest in medicinal and agrochemical research.[1]
This guide provides an in-depth analysis of its core chemical properties, synthesis, reactivity, and potential applications, offering a technical resource for scientists aiming to leverage this versatile building block.
Molecular Structure and Physicochemical Properties
The chemical structure of this compound features a pentane backbone with ketone groups at the first and third carbons.[1] A cyclopropyl group is attached to the first carbon, adjacent to one of the carbonyls, while two methyl groups (a tert-butyl moiety) are located at the fourth position.[1] This unique arrangement of functional groups is central to its chemical behavior. The lipophilic cyclopropyl and tert-butyl groups contribute to its solubility and potential for metabolic stability, while the diketone functionality is the primary driver of its chemical reactivity.[1]
Physicochemical Data Summary
A collection of computed physicochemical properties provides a quantitative overview of the molecule's characteristics. These values are crucial for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O₂ | [3] |
| Molecular Weight | 168.23 g/mol | [2][3] |
| IUPAC Name | This compound | [2] |
| CAS Number | 67078-76-6 | [3] |
| XLogP3 (Lipophilicity) | 1.7 | [2] |
| Topological Polar Surface Area (TPSA) | 34.14 Ų | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bonds | 3 | [3] |
Synthesis of this compound
The construction of this molecule is most effectively achieved through a nucleophilic addition reaction utilizing a Grignard reagent. This standard organometallic approach allows for the direct formation of the carbon-carbon bond between the cyclopropyl ring and the dicarbonyl backbone.
Core Synthetic Strategy: Grignard Reaction
The most widely documented synthetic route involves the reaction of cyclopropylmagnesium bromide with a suitable β-diketone precursor, such as 4,4-dimethylpentane-1,3-dione.[1] The causality behind this choice lies in the high nucleophilicity of the Grignard reagent, which readily attacks the electrophilic carbonyl carbon. The use of low temperatures and anhydrous conditions is critical to ensure the stability and reactivity of the organometallic reagent and to minimize side reactions, thereby maximizing the yield of the target compound.[1]
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for similar β-diketone syntheses.[1][4]
Objective: To synthesize this compound.
Materials:
-
Cyclopropylmagnesium bromide solution (e.g., 0.5 M in THF)
-
4,4-dimethylpentane-1,3-dione
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Equipment:
-
Three-neck round-bottom flask, oven-dried
-
Addition funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble the three-neck flask with the addition funnel, a gas inlet, and a septum. Flame-dry the apparatus under a stream of inert gas (Argon or Nitrogen) and allow it to cool to room temperature.
-
Reagent Charging: Dissolve 4,4-dimethylpentane-1,3-dione (1 equivalent) in anhydrous THF in the reaction flask.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Add the cyclopropylmagnesium bromide solution (1.1 equivalents) to the addition funnel via cannula transfer. Add the Grignard solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the internal temperature below -70 °C.
-
Reaction Progression: Once the addition is complete, allow the reaction to stir at -78 °C for an additional 2-3 hours.
-
Quenching: Slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the chemistry of its β-dicarbonyl moiety. This functional group enables a rich variety of transformations crucial for its role as a synthetic intermediate.
Keto-Enol Tautomerism
A fundamental property of β-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and the formation of a conjugated system. The acidic α-proton on the methylene carbon (C2) is readily removed, forming a resonance-stabilized enolate anion. This enolate is a potent nucleophile, serving as the key reactive intermediate in many reactions.
Caption: Keto-enol tautomerism and enolate formation.
Reactions at the α-Carbon
The nucleophilic enolate can be readily alkylated, acylated, or halogenated at the C2 position. This allows for the introduction of diverse functional groups, making it a versatile platform for building molecular complexity.
Condensation Reactions
Similar to other 1,3-diones like indane-1,3-dione, this compound is a prime candidate for Knoevenagel condensation reactions with aldehydes and ketones.[5] The active methylene group can participate in these carbon-carbon bond-forming reactions, typically under basic catalysis, to generate α,β-unsaturated dicarbonyl products.
Applications in Research and Development
The structural features of this compound make it a valuable tool for synthetic and medicinal chemists.
-
Synthetic Building Block: Its diketone structure allows for a wide range of functional transformations, serving as a versatile starting point for the synthesis of more complex organic molecules.[1] It can be used to construct heterocyclic systems or as a precursor in multi-step total synthesis projects.
-
Medicinal Chemistry: The compound's potential to interact with molecular targets suggests its utility as a scaffold in drug discovery.[1] The cyclopropyl group is a known bioisostere for phenyl rings or other functional groups and can enhance metabolic stability or binding affinity. The diketone moiety can act as a chelating agent for metal ions in metalloenzymes or participate in hydrogen bonding with protein active sites.[1]
-
Agrochemical Research: The lipophilicity and structural rigidity imparted by its substituents are desirable properties in the design of new pesticides and herbicides, potentially influencing factors like cell membrane permeability and environmental stability.[1]
Handling and Storage
Prudent laboratory practice dictates careful handling of this chemical.
-
Storage: The compound should be stored in a tightly sealed container in a dry, cool place, with a recommended temperature of 2-8°C.[3]
-
Safety: While specific toxicity data is not widely available, it is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Some vendors classify it as a potentially hazardous material for shipping purposes.[3]
Conclusion
This compound is more than a simple organic molecule; it is a highly functionalized and strategically designed building block. Its synthesis is accessible through robust organometallic chemistry, and its reactivity is governed by the versatile β-dicarbonyl system. The interplay between its cyclopropyl, tert-butyl, and diketone components provides a unique chemical profile that researchers can exploit for applications ranging from complex synthesis to the discovery of new bioactive agents. This guide serves as a foundational resource for unlocking the full potential of this promising chemical entity.
References
-
Benchchem. This compound | 67078-76-6.
-
PubChem. This compound | C10H16O2 | CID 28937661.
-
ChemScene. This compound | 67078-76-6.
-
MDPI. Indane-1,3-Dione: From Synthetic Strategies to Applications.
-
PubChem. 1-Cyclopropyl-3-methylpent-4-en-1-one | C9H14O | CID 63351712.
-
PrepChem.com. Synthesis of 1-cyclopropyl-1,3-butanedione.
Sources
The Structural Elucidation of 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive framework for the structural elucidation of 1-cyclopropyl-4,4-dimethylpentane-1,3-dione, a molecule of interest in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering not just a series of analytical steps, but a deeper understanding of the causality behind experimental choices and data interpretation. We will navigate the complexities of its structure, paying close attention to the influential role of keto-enol tautomerism, a hallmark of β-dicarbonyl compounds.
Introduction: The Significance of β-Dicarbonyl Moieties
β-Dicarbonyl compounds are a cornerstone of organic synthesis, valued for their versatile reactivity. The presence of two carbonyl groups flanking a central carbon atom imparts unique electronic properties and conformational flexibility, making them valuable precursors and pharmacophores. This compound, with its distinctive combination of a strained cyclopropyl ring and a sterically demanding tert-butyl group, presents an interesting case for structural analysis. A thorough understanding of its three-dimensional structure and electronic landscape is paramount for predicting its reactivity and potential biological activity.
I. Foundational Analysis: Confirming the Molecular Blueprint
The initial step in the elucidation of any novel compound is to establish its molecular formula and degree of unsaturation. For this compound, this foundational data provides the constraints within which the structural puzzle will be solved.
A. Elemental Analysis and High-Resolution Mass Spectrometry (HRMS)
Elemental analysis provides the empirical formula, while HRMS delivers a highly accurate mass measurement of the molecular ion, allowing for the determination of the molecular formula.
Table 1: Foundational Analytical Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₆O₂ |
| Molecular Weight | 168.23 g/mol |
| Calculated Exact Mass | 168.11503 Da |
| Degree of Unsaturation | 3 |
The degree of unsaturation of three is a critical piece of information. It indicates the combined number of rings and pi bonds in the molecule. In this case, it is accounted for by the two carbonyl groups (two degrees of unsaturation) and the cyclopropyl ring (one degree of unsaturation).
II. Synthesis of this compound
A plausible synthetic route for this compound involves a Claisen condensation reaction. This approach is analogous to the synthesis of similar β-dicarbonyl compounds.
Experimental Protocol: Claisen Condensation
-
Reactant Preparation: To a solution of sodium ethoxide in anhydrous ethanol, add methyl pivalate (methyl 2,2-dimethylpropanoate).
-
Addition of Ketone: Slowly add cyclopropyl methyl ketone to the reaction mixture at room temperature with stirring.
-
Reaction: Heat the mixture to reflux for several hours to drive the condensation.
-
Workup: After cooling, the reaction mixture is acidified with a dilute acid (e.g., HCl) and extracted with an organic solvent (e.g., diethyl ether).
-
Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.
Reactants [label="Methyl Pivalate +\nCyclopropyl Methyl Ketone"]; Base [label="Sodium Ethoxide\nin Ethanol"]; Condensation [label="Claisen Condensation\n(Reflux)"]; Acidification [label="Acidic Workup\n(e.g., HCl)"]; Extraction [label="Solvent Extraction\n(e.g., Diethyl Ether)"]; Purification [label="Purification\n(Distillation/Chromatography)"]; Product [label="1-Cyclopropyl-4,4-dimethyl-\npentane-1,3-dione", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Reactants -> Condensation; Base -> Condensation; Condensation -> Acidification; Acidification -> Extraction; Extraction -> Purification; Purification -> Product; }
Synthetic workflow for this compound.III. Spectroscopic Deep Dive: Unraveling the Connectivity
Spectroscopic techniques are the cornerstone of modern structure elucidation, providing detailed information about the chemical environment of atoms and the functional groups present. For this compound, a multi-faceted approach utilizing Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) is essential.
A. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, offering a rapid and effective method for identifying functional groups. The IR spectrum of a β-dicarbonyl compound is particularly informative due to the phenomenon of keto-enol tautomerism.
The molecule exists as an equilibrium between the diketo form and the enol form. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.
Table 2: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-2400 | Broad | O-H stretch (intramolecular H-bond in enol form) |
| ~2970 | Medium-Strong | C-H stretch (aliphatic, tert-butyl) |
| ~3100 | Weak | C-H stretch (cyclopropyl) |
| ~1710 | Strong | C=O stretch (diketo form) |
| ~1640 | Strong | C=C stretch (enol form) |
| ~1600 | Strong | C=O stretch (conjugated, enol form) |
The broad O-H stretch and the presence of two distinct carbonyl-region absorptions are strong indicators of the keto-enol equilibrium.
Keto [label="Diketo Form"]; Enol [label="Enol Form"];
Keto -> Enol [label="Equilibrium"]; Enol -> Keto; }
Keto-enol tautomerism in β-dicarbonyl compounds.B. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra will show distinct signals for the keto and enol tautomers, with the relative integration of the signals in the ¹H NMR spectrum providing the equilibrium ratio in a given solvent.
Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Keto Form) | Assignment (Enol Form) |
| ~5.5-6.0 | s | 1H | - | =CH- (enol) |
| ~3.8 | s | 2H | -CH₂- | - |
| ~1.8-2.2 | m | 1H | -CH- (cyclopropyl) | -CH- (cyclopropyl) |
| ~1.2 | s | 9H | -C(CH₃)₃ | -C(CH₃)₃ |
| ~0.8-1.1 | m | 4H | -CH₂- (cyclopropyl) | -CH₂- (cyclopropyl) |
-
Expert Insight: The downfield singlet around 5.5-6.0 ppm is a definitive marker for the enolic proton. The singlet for the methylene protons in the keto form is expected to be around 3.8 ppm. The ratio of the integrals of these two signals will directly reflect the keto:enol ratio. The tert-butyl group will appear as a sharp singlet in both tautomers, likely with a slight difference in chemical shift. The cyclopropyl protons will exhibit complex multiplets in the upfield region.
Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Chemical Shift (ppm) | Assignment (Keto Form) | Assignment (Enol Form) |
| ~205-215 | C=O (pivaloyl) | C=O (pivaloyl, conjugated) |
| ~200-210 | C=O (cyclopropylacyl) | C=O (cyclopropylacyl, conjugated) |
| ~100 | - | =CH- (enol) |
| ~50 | -CH₂- | - |
| ~45 | -C(CH₃)₃ | -C(CH₃)₃ |
| ~28 | -C(CH₃)₃ | -C(CH₃)₃ |
| ~15-20 | -CH- (cyclopropyl) | -CH- (cyclopropyl) |
| ~10-15 | -CH₂- (cyclopropyl) | -CH₂- (cyclopropyl) |
-
Expert Insight: The ¹³C NMR spectrum will also show two sets of signals for the tautomers. The carbonyl carbons in the diketo form will be in the typical ketone region (>200 ppm). In the enol form, these signals will shift upfield due to conjugation. The presence of a signal around 100 ppm is characteristic of the enolic vinyl carbon.
C. Mass Spectrometry (MS): Fragmentation Analysis
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used to deduce its structure.
Key Predicted Fragmentation Pathways:
-
α-Cleavage: The most common fragmentation for ketones is cleavage of the bond adjacent to the carbonyl group.
-
Loss of the cyclopropyl radical (C₃H₅•, mass = 41) to give an ion at m/z 127.
-
Loss of the tert-butyl radical (C₄H₉•, mass = 57) to give an ion at m/z 111.
-
-
McLafferty Rearrangement: While less likely due to the absence of a γ-hydrogen on a sufficiently long alkyl chain, rearrangements involving the cyclopropyl group could occur.
M [label="[C₁₀H₁₆O₂]⁺˙\nm/z = 168"]; Frag1 [label="[M - C₃H₅]⁺\nm/z = 127"]; Frag2 [label="[M - C₄H₉]⁺\nm/z = 111"]; Frag3 [label="[C₄H₉]⁺\nm/z = 57"]; Frag4 [label="[C₃H₅]⁺\nm/z = 41"];
M -> Frag1 [label=" - •C₃H₅"]; M -> Frag2 [label=" - •C₄H₉"]; M -> Frag3 [label=" "]; M -> Frag4 [label=" "]; }
Predicted major fragmentation pathways in EI-MS.IV. The Self-Validating System: Integrating the Data
The true power of this multi-technique approach lies in the convergence of the data. Each piece of spectroscopic information should be consistent with the proposed structure and with the other datasets.
Start [label="Unknown Compound"]; EA_HRMS [label="Elemental Analysis & HRMS\n(C₁₀H₁₆O₂, DU=3)"]; IR [label="IR Spectroscopy\n(C=O, O-H, C-H)"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C, COSY, HSQC, HMBC)"]; MS [label="Mass Spectrometry\n(Molecular Ion, Fragmentation)"]; Structure [label="Proposed Structure:\n1-Cyclopropyl-4,4-dimethyl-\npentane-1,3-dione", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> EA_HRMS; EA_HRMS -> IR; EA_HRMS -> NMR; EA_HRMS -> MS; IR -> Structure; NMR -> Structure; MS -> Structure; }
Integrated workflow for structure elucidation.Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. By carefully acquiring and interpreting data from elemental analysis, HRMS, IR, NMR, and MS, a complete and unambiguous picture of the molecule's structure, including the dynamic equilibrium of its tautomeric forms, can be established. This guide provides the foundational knowledge and experimental framework for researchers to confidently approach the characterization of this and other complex organic molecules.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PrepChem. Synthesis of 1-cyclopropyl-1,3-butanedione. [Link]
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Intertek. Molecular Structure Characterisation and Structural Elucidation. [Link]
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Drexler, E. J., & Field, K. W. (1981). An NMR study of keto-enol tautomerism in β-dicarbonyl compounds. Journal of Chemical Education, 58(4), 347. [Link]
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Fiveable. Structure Elucidation Definition. [Link]
-
Taylor & Francis. Structure elucidation – Knowledge and References. [Link]
-
Chemistry LibreTexts. Ketone Infrared Spectra. [Link]
-
Bowie, J. H., Williams, D. H., Lawesson, S.-O., & Schroll, G. (1966). Studies in Mass Spectrometry. IX.1 Mass Spectra of β-Diketones. The Journal of Organic Chemistry, 31(6), 1792–1796. [Link]
An In-depth Technical Guide to the Physical Properties of 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione (CAS Number: 67078-76-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclopropyl-4,4-dimethylpentane-1,3-dione, identified by the CAS number 67078-76-6, is a diketone that has garnered interest within the scientific community. Its molecular structure, which features a cyclopropyl group attached to a pentane-1,3-dione backbone with two methyl groups at the 4-position, suggests potential applications in various chemical and biological research areas.[1] Understanding the physical properties of this compound is a critical first step for any researcher or drug development professional intending to utilize it in experimental settings. These properties dictate the conditions required for storage, handling, and application, as well as influence its behavior in biological systems.
This technical guide provides a comprehensive overview of the known physical properties of this compound. In the absence of extensive experimentally determined data in publicly accessible literature, this guide presents a combination of computed properties from reliable chemical databases and detailed, field-proven experimental protocols for the determination of key physical characteristics. This approach is designed to equip researchers with both the available data and the practical knowledge to ascertain these properties in a laboratory setting.
Chemical Identity
To ensure clarity and precision in research and communication, it is essential to begin with the fundamental identifiers of the compound.
| Identifier | Value | Source |
| CAS Number | 67078-76-6 | [2] |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₁₀H₁₆O₂ | [2] |
| Molecular Weight | 168.23 g/mol | [2] |
| Canonical SMILES | CC(C)(C)C(=O)CC(=O)C1CC1 | [3] |
| InChI Key | RTEXCQDRISITOR-UHFFFAOYSA-N | [3] |
Physical Properties
| Physical Property | Predicted Value | Comments and Implications |
| XLogP3 | 1.7 | This value suggests a moderate level of lipophilicity, indicating that the compound may have reasonable solubility in both organic solvents and, to a lesser extent, in aqueous environments. This is a critical parameter for drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. |
| Topological Polar Surface Area (TPSA) | 34.1 Ų | The TPSA is an indicator of a molecule's polarity and its ability to form hydrogen bonds. A value of 34.1 Ų suggests that the molecule has polar regions, likely due to the two ketone groups, which could contribute to its solubility in polar solvents and its interaction with biological targets. |
| Hydrogen Bond Donor Count | 0 | The absence of hydrogen bond donors indicates that the molecule cannot donate a hydrogen atom to form a hydrogen bond. |
| Hydrogen Bond Acceptor Count | 2 | The two oxygen atoms in the ketone groups can act as hydrogen bond acceptors, allowing the molecule to interact with hydrogen bond donors in its environment. |
| Rotatable Bond Count | 3 | This value gives an indication of the molecule's conformational flexibility. A relatively low number of rotatable bonds suggests a more rigid structure, which can be advantageous in drug design for achieving specific binding to a target. |
| Complexity | 206 | This is a measure of the intricacy of the molecular structure. |
Note: The above values are computationally predicted and should be confirmed by experimental determination.
Experimental Protocols for Physical Property Determination
For a Senior Application Scientist, relying solely on computed data is insufficient. The following sections provide detailed, self-validating experimental protocols for determining the key physical properties of this compound. The causality behind each step is explained to provide a deeper understanding of the methodology.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.
Methodology: Capillary Method
-
Sample Preparation:
-
A small amount of the crystalline solid is finely powdered. This is to ensure uniform packing and efficient heat transfer within the sample.
-
A capillary tube is sealed at one end by heating it in the flame of a Bunsen burner.
-
The open end of the capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is optimal.
-
-
Apparatus Setup:
-
The filled capillary tube is attached to a thermometer with the sample aligned with the thermometer bulb.
-
The thermometer and capillary tube assembly are immersed in a heating bath (e.g., mineral oil or a melting point apparatus with a heated block). The heating bath ensures a uniform and controlled rate of temperature increase.
-
-
Measurement:
-
The heating bath is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point. A slow heating rate is critical for accurate determination of the melting range.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the last crystal melts is recorded as the end of the melting range.
-
Self-Validation: The protocol's integrity is maintained by performing multiple determinations and ensuring consistent results. A mixed melting point determination, where the unknown is mixed with a known standard, can be used to confirm the identity of the compound.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a key physical property for liquid compounds.
Methodology: Micro Boiling Point Determination
-
Sample Preparation:
-
A small amount of the liquid (a few drops) is placed in a small test tube or a fusion tube.
-
A capillary tube, sealed at one end, is placed into the test tube with the open end down. This inverted capillary tube acts as a manometer to indicate when the vapor pressure of the liquid equals the atmospheric pressure.
-
-
Apparatus Setup:
-
The test tube assembly is attached to a thermometer.
-
The setup is immersed in a heating bath.
-
-
Measurement:
-
The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will expand and be seen as bubbles escaping from the open end.
-
Heating is continued until a steady stream of bubbles emerges from the capillary tube. This indicates that the air has been expelled and the capillary is filled with the vapor of the liquid.
-
The heat source is then removed, and the bath is allowed to cool slowly.
-
The temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube is the boiling point of the liquid. At this point, the vapor pressure of the liquid is equal to the atmospheric pressure.
-
Self-Validation: The accuracy of this method is dependent on a slow rate of cooling to precisely identify the point at which the liquid enters the capillary. Repeating the measurement ensures the reliability of the determined boiling point.
Density Determination
Density is the mass of a substance per unit volume. For a liquid, it can be determined with high precision using a pycnometer or by a simpler method using a graduated cylinder and a balance.
Methodology: Volumetric Method
-
Mass Measurement:
-
An empty, clean, and dry graduated cylinder is weighed on an analytical balance.
-
A known volume of the liquid is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.
-
The graduated cylinder containing the liquid is reweighed.
-
-
Calculation:
-
The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.
-
The density is calculated by dividing the mass of the liquid by its volume.
-
Self-Validation: To ensure accuracy, the determination should be repeated multiple times, and the average density calculated. The calibration of the glassware and the analytical balance should be verified.
Solubility Determination
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. A qualitative determination of solubility in various solvents can provide valuable information about the polarity and functional groups of a compound.
Methodology: Qualitative Solubility Test
-
Procedure:
-
A small, measured amount of the solute (e.g., 10 mg) is placed in a test tube.
-
A small volume of the solvent (e.g., 1 mL) is added to the test tube.
-
The test tube is agitated or vortexed for a set period (e.g., 1-2 minutes).
-
The mixture is observed to see if the solute has completely dissolved.
-
-
Solvent Selection:
-
A range of solvents with varying polarities should be tested. A typical sequence would be:
-
Water (polar, protic)
-
Diethyl ether (nonpolar)
-
5% aqueous NaOH (to test for acidic functional groups)
-
5% aqueous HCl (to test for basic functional groups)
-
Concentrated H₂SO₄ (to test for compounds that can be protonated)
-
-
Self-Validation: The use of standardized amounts of solute and solvent, along with consistent agitation time, ensures the reproducibility of the results. The observation of a single, clear phase is the primary indicator of solubility.
Conclusion
While a comprehensive, experimentally verified dataset for the physical properties of this compound (CAS 67078-76-6) is not currently available in the public domain, this technical guide provides the essential predicted properties and detailed, robust protocols for their experimental determination. For researchers, scientists, and drug development professionals, the ability to independently verify these physical characteristics is paramount for the successful integration of this compound into their research endeavors. The methodologies outlined herein are designed to be both instructive and self-validating, ensuring a high degree of confidence in the obtained results. As research on this compound progresses, it is anticipated that more experimental data will become available, further enriching our understanding of its physicochemical profile.
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A Technical Guide to the Synthesis of 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione
Prepared by: Gemini, Senior Application Scientist
Introduction
β-Diketones are a pivotal class of organic compounds, characterized by two carbonyl groups separated by a single methylene carbon. This unique structural motif imparts valuable chemical properties, including the ability to form stable enolates and act as bidentate ligands in coordination chemistry. Their utility spans from fundamental building blocks in heterocyclic synthesis to critical components in pharmaceuticals and materials science. This guide provides an in-depth examination of a robust and efficient pathway for the synthesis of a specific β-diketone, 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione. The core of this synthesis relies on the venerable Claisen condensation reaction, a cornerstone of carbon-carbon bond formation.[1][2] This document is intended for researchers and drug development professionals, offering not just a protocol, but a detailed mechanistic and strategic rationale for the synthetic choices involved.
Mechanistic Framework: The Crossed Claisen Condensation
The synthesis of this compound is achieved via a crossed or mixed Claisen condensation. This reaction joins two different carbonyl compounds—in this case, a ketone and an ester—in the presence of a strong base to form the target β-diketone.[3][4][5] The overall transformation is driven by the formation of a highly resonance-stabilized enolate of the final product.[2]
The reaction proceeds through several key mechanistic steps:
-
Enolate Formation: A strong base abstracts an acidic α-proton from the ketone (Pinacolone), forming a nucleophilic enolate.
-
Nucleophilic Acyl Substitution: The enolate attacks the electrophilic carbonyl carbon of the ester (an ester of cyclopropanecarboxylic acid).
-
Elimination: The resulting tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form the β-diketone.
-
Deprotonation (Driving Force): The newly formed β-diketone is more acidic than the starting ketone. The alkoxide base, generated in the previous step, rapidly deprotonates the central methylene group. This irreversible step forms a highly stabilized enolate and drives the reaction equilibrium to completion.[2]
-
Protonation: A final acidic workup neutralizes the reaction mixture and protonates the enolate to yield the final this compound.
Strategic Synthesis Design
The successful synthesis of the target molecule hinges on the judicious selection of starting materials, base, and reaction conditions.
-
Ketone Component: To incorporate the 4,4-dimethylpentanoyl moiety, Pinacolone (3,3-dimethyl-2-butanone) is the logical choice. It possesses three acidic α-protons on its methyl group, making it an excellent substrate for enolate formation.[6]
-
Ester Component: The cyclopropyl group is introduced via an ester of cyclopropanecarboxylic acid. Ethyl cyclopropanecarboxylate is a suitable and commercially available choice. This ester serves as the electrophilic acylating agent.
-
Choice of Base: The base must be strong enough to deprotonate pinacolone but should be selected to minimize side reactions.
-
Sodium Hydride (NaH): A powerful, non-nucleophilic base that provides irreversible deprotonation. It is often preferred as it avoids complications from transesterification or competing addition reactions.[5]
-
Sodium Ethoxide (NaOEt): A classic and cost-effective choice, particularly when using an ethyl ester, as any transesterification does not change the reactant's identity. The reaction is typically driven to completion by removing the ethanol byproduct via distillation.[7]
-
Lithium Diisopropylamide (LDA): An extremely strong, sterically hindered base that ensures rapid and complete conversion of the ketone to its enolate before the addition of the ester. This can be advantageous for preventing self-condensation of the ketone, though it requires stricter anhydrous conditions.[4][8]
-
-
Solvent: Anhydrous, aprotic solvents are essential to prevent quenching the base and enolate. Tetrahydrofuran (THF) and diethyl ether are excellent choices due to their inertness and ability to solvate the intermediates.
For this guide, we will focus on a protocol utilizing Sodium Hydride (NaH) for its efficiency and straightforwardness.
Detailed Experimental Protocol
This protocol is a representative procedure and should be performed by trained chemists with appropriate safety precautions, including the use of an inert atmosphere.
Objective: To synthesize this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
|---|---|---|---|---|
| Pinacolone | 100.16 | 5.01 g (6.2 mL) | 50 | 1.0 |
| Sodium Hydride (60% in oil) | 24.00 (NaH) | 2.20 g | 55 | 1.1 |
| Ethyl Cyclopropanecarboxylate | 114.14 | 6.28 g (6.3 mL) | 55 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - | - |
| 1 M Hydrochloric Acid (HCl) | - | ~75 mL | - | - |
| Diethyl Ether | - | 200 mL | - | - |
| Saturated Sodium Chloride (Brine) | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | - |
Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire apparatus is flame-dried under a stream of dry nitrogen and allowed to cool to room temperature.
-
Base Suspension: Under a positive pressure of nitrogen, sodium hydride (2.20 g of 60% dispersion) is carefully added to the flask. The mineral oil is washed away by adding anhydrous hexane, stirring, allowing the NaH to settle, and removing the hexane via a cannula. This is repeated twice. Anhydrous THF (100 mL) is then added to the flask, and the suspension is cooled to 0 °C in an ice bath.
-
Enolate Formation: Pinacolone (6.2 mL) is dissolved in anhydrous THF (25 mL) and added to the dropping funnel. The pinacolone solution is added dropwise to the stirred NaH suspension over 30 minutes, maintaining the temperature at 0 °C. The mixture is then allowed to warm to room temperature and stirred for an additional hour. The cessation of hydrogen gas evolution indicates the completion of enolate formation.
-
Acylation: Ethyl cyclopropanecarboxylate (6.3 mL) is dissolved in anhydrous THF (25 mL) and added to the dropping funnel. This solution is added dropwise to the reaction mixture at room temperature over 30 minutes.
-
Reaction Completion: After the addition is complete, the reaction mixture is heated to reflux (approx. 66 °C) and maintained for 3 hours to ensure complete reaction. The mixture is then cooled to room temperature.
-
Quenching and Workup: The flask is cooled in an ice bath to 0 °C. The reaction is carefully quenched by the slow, dropwise addition of 1 M HCl (~75 mL) until the mixture is acidic (pH ~2). Caution: Hydrogen gas may be evolved if any unreacted NaH remains.
-
Extraction: The resulting biphasic solution is transferred to a separatory funnel. The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 100 mL).
-
Washing and Drying: The combined organic layers are washed with saturated sodium chloride solution (50 mL), dried over anhydrous magnesium sulfate, and filtered.
-
Isolation: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a yellow-orange oil.
-
Purification: The crude oil can be purified by vacuum distillation or column chromatography on silica gel to afford this compound as a pure liquid.
Experimental Workflow Visualization
The following diagram outlines the logical flow of the experimental procedure from setup to final product isolation.
Conclusion
The synthesis of this compound is reliably achieved through the crossed Claisen condensation of pinacolone and ethyl cyclopropanecarboxylate. The strategic use of a strong, non-nucleophilic base like sodium hydride in an anhydrous aprotic solvent ensures efficient enolate formation and subsequent acylation. The thermodynamic favorability of the final β-diketone enolate formation is the key driving force for this powerful C-C bond-forming reaction. The outlined protocol provides a clear, reproducible, and scalable method for accessing this valuable dicarbonyl compound, paving the way for its further use in medicinal chemistry and materials science research.
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Fiveable. (n.d.). Mixed Claisen Condensations | Organic Chemistry Class Notes. Retrieved from [Link]
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Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]
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JoVE. (n.d.). β-Dicarbonyl Compounds via Crossed Claisen Condensations. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
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Abd-alhamed, H., et al. (2023). The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review. ResearchGate. Retrieved from [Link]
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Organic Syntheses. (n.d.). Pinacolone. Retrieved from [Link]
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An In-depth Technical Guide to the Mechanism of Action of Cyclopropyl Beta-Diketones
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Cyclopropyl beta-diketones represent a fascinating and increasingly important class of molecules in the realms of agrochemicals and pharmaceuticals. Their unique structural motif, combining the strained three-membered cyclopropyl ring with the versatile beta-diketone scaffold, imparts a range of advantageous physicochemical and biological properties. This guide provides a comprehensive exploration of the core mechanism of action for these compounds, focusing primarily on their well-established role as inhibitors of the metalloenzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). We will delve into the intricate molecular interactions governing this inhibition, the pivotal role of the cyclopropyl group in enhancing potency and modulating metabolic stability, and the downstream biochemical consequences. Furthermore, this document will touch upon emerging research into other potential therapeutic applications of this chemical class, offering a forward-looking perspective for drug discovery and development.
Introduction: The Significance of the Cyclopropyl Beta-Diketone Scaffold
The incorporation of a cyclopropyl ring into drug candidates has become a prominent strategy in medicinal chemistry. This small, rigid carbocycle can significantly influence a molecule's conformational properties, metabolic stability, and binding affinity to biological targets.[1] When fused with a beta-diketone moiety—a known metal-chelating pharmacophore[2][3]—the resulting cyclopropyl beta-diketone structure exhibits a compelling profile for interacting with metalloenzymes.
The most extensively studied and commercially significant application of cyclopropyl beta-diketones is in the development of herbicides.[4][5] However, the underlying biological target, 4-hydroxyphenylpyruvate dioxygenase (HPPD), is also present in mammals, opening avenues for therapeutic interventions in human diseases.[6] This guide will dissect the mechanism of action at a molecular level, providing a robust foundation for researchers and developers working with this promising class of compounds.
The Primary Mechanism of Action: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
The principal mechanism of action for many cyclopropyl beta-diketones is the potent inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a non-heme Fe(II)-dependent oxygenase.[5][6]
The Role of HPPD in Biological Systems
HPPD plays a crucial role in the catabolism of tyrosine. It catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (HGA).[7]
-
In Plants: HGA is a vital precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E). Plastoquinone is an essential cofactor in the biosynthesis of carotenoids, which protect chlorophyll from photo-oxidative damage. Inhibition of HPPD disrupts this pathway, leading to a depletion of these essential molecules, resulting in the characteristic "bleaching" of plant tissues and eventual death.[8]
-
In Mammals: HPPD is also a key enzyme in the tyrosine degradation pathway. Genetic deficiencies in this enzyme lead to the metabolic disorder tyrosinemia type III.[6]
Molecular Basis of HPPD Inhibition
Cyclopropyl beta-diketones act as competitive inhibitors of HPPD, binding to the enzyme's active site and preventing the binding of the natural substrate, HPP.[6][7] The mechanism of inhibition involves several key interactions:
-
Chelation of the Active Site Iron: The beta-diketone moiety of the inhibitor chelates the catalytic Fe(II) ion in the enzyme's active site. This bidentate coordination is a critical feature for potent inhibition.[3][6]
-
Mimicking the Substrate: The overall shape and electronic distribution of the cyclopropyl beta-diketone allow it to fit snugly into the active site, mimicking the binding of the enolate form of the HPP substrate.
-
Key Amino Acid Interactions: X-ray crystallography studies of HPPD in complex with various inhibitors have revealed crucial interactions with specific amino acid residues within the active site, such as phenylalanine, asparagine, glutamine, and glutamic acid. These interactions, which include π-π stacking and hydrogen bonding, contribute significantly to the binding affinity and stability of the inhibitor-enzyme complex.[7]
Diagram of HPPD Inhibition Pathway
Caption: Inhibition of the HPPD enzyme by cyclopropyl beta-diketones disrupts the tyrosine catabolism pathway.
The Specific Contribution of the Cyclopropyl Group
The presence of the cyclopropyl moiety is not merely incidental; it plays a multifaceted role in enhancing the inhibitory activity and overall drug-like properties of these molecules.
-
Conformational Rigidity and Pre-organization: The rigid nature of the cyclopropyl ring restricts the conformational freedom of the molecule.[9] This pre-organizes the beta-diketone pharmacophore into a bioactive conformation for optimal binding to the HPPD active site, reducing the entropic penalty of binding. Computational studies have shown that cyclopropyl methyl ketone, a related structure, has a preferred s-cis conformation, which is conducive to chelation.[10][11]
-
Enhanced Potency: The unique electronic properties of the cyclopropyl group, with its "pi-character," can influence the acidity and chelating ability of the beta-diketone moiety, potentially leading to stronger interactions with the active site iron and surrounding amino acids.
-
Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally stronger and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to alkyl chains.[12] This can lead to increased metabolic stability, a longer half-life, and improved pharmacokinetic profiles. However, it is important to note that the metabolic fate can be complex and may involve ring-opening under certain circumstances.[12]
-
Hydrophobicity and Lipophilicity: The cyclopropyl group can modulate the lipophilicity of the molecule, which is a critical parameter for cell permeability and transport to the target site.
Diagram of Cyclopropyl Group Contributions
Caption: The cyclopropyl group enhances the properties of beta-diketone inhibitors.
Experimental Protocols for Investigating the Mechanism of Action
A multi-pronged experimental approach is essential to fully elucidate the mechanism of action of cyclopropyl beta-diketones.
Enzymatic Assays for HPPD Inhibition
Objective: To determine the inhibitory potency (e.g., IC₅₀, Kᵢ) of cyclopropyl beta-diketone compounds against the HPPD enzyme.
Methodology: Spectrophotometric Assay
-
Enzyme Preparation: Recombinant HPPD from the target species (e.g., plant or human) is expressed and purified.
-
Reaction Mixture: A reaction buffer containing the purified HPPD enzyme, Fe(II) sulfate, and a reducing agent (e.g., ascorbate) is prepared.
-
Inhibitor Addition: The cyclopropyl beta-diketone inhibitor is added at various concentrations.
-
Substrate Initiation: The reaction is initiated by the addition of the substrate, 4-hydroxyphenylpyruvate (HPP).
-
Detection: The rate of HGA formation is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (typically around 320 nm), or by a coupled-enzyme assay.
-
Data Analysis: The initial reaction rates are plotted against the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies can be performed to determine the inhibition constant (Kᵢ) and the mode of inhibition.
Structural Biology: X-ray Crystallography
Objective: To visualize the binding mode of the cyclopropyl beta-diketone inhibitor within the HPPD active site at atomic resolution.
Methodology:
-
Crystallization: The purified HPPD enzyme is co-crystallized with the inhibitor. This often involves screening a wide range of crystallization conditions.
-
X-ray Diffraction: The resulting crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is collected.
-
Structure Determination: The diffraction data is processed to determine the three-dimensional electron density map of the protein-inhibitor complex.
-
Model Building and Refinement: A molecular model is built into the electron density map and refined to obtain a high-resolution structure.
-
Analysis: The final structure reveals the precise interactions between the inhibitor and the active site residues, including the coordination to the iron center and hydrogen bonding and hydrophobic interactions.
Computational Modeling
Objective: To complement experimental data by providing insights into the binding energetics and dynamics of the inhibitor-enzyme complex.
Methodology:
-
Molecular Docking: The cyclopropyl beta-diketone is docked into the crystal structure of HPPD to predict its binding pose.
-
Molecular Dynamics (MD) Simulations: MD simulations are performed on the docked complex to assess its stability and to analyze the dynamic behavior of the inhibitor within the active site over time.
-
Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: QM/MM methods can be employed to provide a more accurate description of the electronic interactions between the inhibitor, the iron center, and key active site residues, offering deeper insights into the inhibition mechanism.
Emerging Therapeutic Applications: Beyond Herbicides
While the herbicidal activity of cyclopropyl beta-diketones is well-established, the underlying mechanism of metalloenzyme inhibition suggests potential for other therapeutic applications.
Anticancer Potential
The beta-diketone scaffold is present in natural products with known anticancer properties, such as curcumin.[13][14] The ability of beta-diketones to chelate metal ions is a feature shared by some anticancer drugs. While research specifically on cyclopropyl beta-diketones as anticancer agents is still in its early stages, their potential to inhibit metalloenzymes crucial for cancer cell proliferation warrants further investigation.
Antiviral Activity
Several antiviral drugs contain cyclopropyl moieties, and some function by inhibiting viral metalloenzymes, such as proteases.[15][16] The ability of cyclopropyl beta-diketones to target metalloenzymes suggests they could be explored as potential inhibitors of viral enzymes that are essential for replication.[1][17]
Conclusion and Future Directions
The primary mechanism of action for cyclopropyl beta-diketones is the potent and specific inhibition of the metalloenzyme 4-hydroxyphenylpyruvate dioxygenase. The unique combination of the cyclopropyl ring and the beta-diketone pharmacophore results in a highly effective molecular scaffold. The cyclopropyl group plays a crucial role in enhancing potency through conformational constraint and favorable electronic properties, while also often improving metabolic stability.
Future research in this area should continue to explore the structure-activity relationships of the cyclopropyl group in greater detail, utilizing advanced computational and experimental techniques to design next-generation inhibitors with improved efficacy and selectivity. Furthermore, a systematic investigation into the potential of cyclopropyl beta-diketones as therapeutic agents for human diseases, particularly in the areas of oncology and virology, represents a promising and largely untapped frontier for drug discovery.
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An In-depth Technical Guide to the Physicochemical Characteristics of 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical characteristics of 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione (CAS No. 67078-76-6). As a bicyclic diketone, this compound's unique structural features, including a cyclopropyl ring and a dimethylpentane backbone, impart specific properties relevant to its potential applications in pharmaceutical and agrochemical research.[1] This document details the known structural and physicochemical properties, outlines detailed protocols for experimental characterization, and provides insights into the expected outcomes based on its chemical structure. The methodologies presented herein are designed to be self-validating, ensuring reproducibility and accuracy in a research setting.
Introduction
This compound is an organic compound with the molecular formula C₁₀H₁₆O₂ and a molecular weight of approximately 168.23 g/mol .[2] Its structure, featuring a cyclopropyl group attached to a 4,4-dimethylpentane-1,3-dione framework, presents an interesting scaffold for chemical exploration. The presence of both lipophilic (cyclopropyl and dimethyl groups) and polar (diketone) moieties suggests a nuanced solubility profile and potential for specific biological interactions.[1] Understanding the fundamental physicochemical properties of this molecule is paramount for its effective utilization in drug design and development, as these characteristics directly influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.
Molecular Structure and Known Physicochemical Properties
The structural and computed physicochemical properties of this compound are summarized in the table below. These values, primarily sourced from computational models, provide a foundational understanding of the molecule's behavior.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O₂ | ChemScene[2] |
| Molecular Weight | 168.23 g/mol | ChemScene[2] |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 67078-76-6 | ChemScene[2] |
| Canonical SMILES | CC(C)(C)C(=O)CC(=O)C1CC1 | PubChem[3] |
| XLogP3 (Computed) | 1.7 - 1.9 | PubChem[3] |
| Topological Polar Surface Area (TPSA) | 34.14 Ų | ChemScene[2] |
| Hydrogen Bond Donors | 0 | ChemScene[2] |
| Hydrogen Bond Acceptors | 2 | ChemScene[2] |
| Rotatable Bonds | 3 | ChemScene[2] |
Experimental Characterization Protocols
To complement the computed data, a series of experimental protocols are outlined below to determine the key physicochemical parameters of this compound.
Workflow for Physicochemical Characterization
The following diagram illustrates the logical flow for the comprehensive characterization of the target compound.
Caption: Workflow for the experimental physicochemical characterization.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting point range typically signifies a high degree of purity.
Protocol:
-
Sample Preparation: Finely powder a small amount of this compound.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[4]
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.[5]
-
Heating: Heat the sample rapidly to determine an approximate melting range. Allow the apparatus to cool.
-
Accurate Determination: Heat the sample again, this time at a rate of 1-2°C per minute as the temperature approaches the approximate melting point.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2). The melting point range is T1-T2.[4]
Solubility Profile
Understanding the solubility of the compound in various solvents is crucial for reaction setup, purification, and formulation.
Protocol:
-
Solvent Selection: Prepare a panel of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Sample Preparation: Weigh approximately 10 mg of the compound into a series of test tubes.
-
Solvent Addition: Add 1 mL of each selected solvent to the respective test tubes.
-
Observation: Vigorously shake each tube for 60 seconds and observe if the compound dissolves completely.[6]
-
Classification: Classify the solubility as soluble, partially soluble, or insoluble.
-
Aqueous pH Effects: For aqueous solubility, test the effect of pH by attempting to dissolve the compound in 5% aqueous NaOH and 5% aqueous HCl to assess the impact of ionization on solubility.[7]
pKa Determination
The acidity of the dione moiety can be quantified by determining its pKa. Given the presence of two carbonyl groups, the methylene protons are expected to be acidic.
Protocol (Potentiometric Titration):
-
Sample Preparation: Prepare a solution of the compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water-methanol mixture if sparingly soluble in water).
-
Titration Setup: Calibrate a pH meter and immerse the electrode in the sample solution.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[8]
Spectroscopic Analysis
NMR spectroscopy is essential for confirming the chemical structure.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Expected signals would include those for the cyclopropyl protons, the methylene protons between the carbonyls, and the tert-butyl protons.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This will show distinct signals for the carbonyl carbons, the cyclopropyl carbons, the methylene carbon, and the carbons of the tert-butyl group.
-
Data Analysis: Integrate the ¹H NMR signals to determine proton ratios and analyze the chemical shifts and coupling patterns to confirm the connectivity of the molecule.
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an ATR-FTIR spectrometer.
-
Spectrum Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands. Expect to see strong C=O stretching vibrations for the ketone groups (typically in the range of 1650-1750 cm⁻¹), C-H stretching vibrations for the alkyl and cyclopropyl groups (around 2850-3000 cm⁻¹), and potentially a C-H stretching vibration for the cyclopropyl ring at a slightly higher frequency (>3000 cm⁻¹).
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).[9]
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).
-
Mass Analysis: Acquire the mass spectrum.
-
Data Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.
Safety and Handling
Conclusion
This technical guide provides a comprehensive framework for understanding and characterizing the physicochemical properties of this compound. The combination of its known computed properties and the detailed experimental protocols outlined herein will enable researchers to build a robust data package for this compound. Such a thorough characterization is an indispensable step in evaluating its potential for applications in drug discovery and other areas of chemical research.
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Melting point determination. (n.d.). Retrieved from [Link]
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Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]
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Experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]
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Determination Of Melting Point Of An Organic Compound - BYJU'S. (n.d.). Retrieved from [Link]
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Determination of Melting Point. (n.d.). Retrieved from [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]
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Procedure For Determining Solubility of Organic Compounds | PDF. (n.d.). Scribd. Retrieved from [Link]
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FTIR Analysis of Organic Compounds | PDF | Infrared Spectroscopy. (n.d.). Scribd. Retrieved from [Link]
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Lecture 13: Experimental Methods. (2011, March 29). Eugene E. Kwan. Retrieved from [Link]
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Harnessing Strain and Reactivity: A Technical Guide to Cyclopropyl-Containing Diketones in Drug Discovery
Foreword: The Strategic Value of a Strained Ring
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures that confer improved potency, selectivity, and pharmacokinetic properties is paramount. Among the vast arsenal of chemical motifs, the cyclopropyl group stands out for its unique blend of structural rigidity and electronic character.[1][2] When this small, strained ring is placed in conjugation with a diketone system, a scaffold of remarkable versatility and potential emerges. This guide provides an in-depth exploration of cyclopropyl-containing diketones, from their synthesis to their strategic application in modern drug development, offering field-proven insights for researchers navigating this promising chemical space.
The inherent ring strain of cyclopropane results in shorter, stronger carbon-hydrogen bonds and enhanced π-character in its carbon-carbon bonds.[1][2] These features can significantly influence a molecule's conformation, metabolic stability, and binding affinity.[1][2][3] The adjacent diketone moiety, a well-known metal-chelating and hydrogen-bonding pharmacophore, further enhances the scaffold's utility.[4] The combination of these two functionalities creates a unique electronic environment that not only pre-organizes the molecule for potent receptor interactions but also opens distinct avenues for chemical reactivity and metabolic diversion.[1][3]
Core Synthetic Strategies: Forging the Cyclopropyl-Diketone Scaffold
The construction of the cyclopropyl-diketone core requires careful consideration of reaction conditions to accommodate the sensitivity of both functionalities. Several robust methods have been established, each with its own merits and substrate scope.
Cyclopropanation of 1,3-Dicarbonyl Compounds
A direct and intuitive approach involves the cyclopropanation of a pre-existing 1,3-diketone. The Simmons-Smith and Corey-Chaykovsky reactions are cornerstone methods for this transformation.
-
Simmons-Smith Reaction: This classic method utilizes a carbenoid, typically generated from diiodomethane and a zinc-copper couple, to deliver a methylene group across the enol double bond of the diketone. The choice of this reagent system is driven by its tolerance for the acidic α-protons of the diketone, minimizing side reactions like deprotonation and subsequent aldol condensations.
-
Corey-Chaykovsky Reaction: This reaction employs a sulfur ylide, such as dimethylsulfoxonium methylide, to react with an α,β-unsaturated ketone precursor, which can be readily formed from the 1,3-diketone. This method is particularly valuable for creating substituted cyclopropyl rings and is often favored for its operational simplicity and high diastereoselectivity.
The decision between these methods often hinges on the desired substitution pattern and the scale of the synthesis. The Simmons-Smith reaction is excellent for unsubstituted cyclopropanes, while the Corey-Chaykovsky reaction offers greater flexibility for introducing substituents.
Acylation of Cyclopropyl Ketone Enolates
An alternative and highly versatile strategy involves the acylation of a cyclopropyl methyl ketone enolate. This approach builds the diketone functionality onto an existing cyclopropyl ring.
The most common variant of this method is a form of the Claisen condensation .[5][6] In this process, a cyclopropyl methyl ketone is treated with a strong base, such as lithium diisopropylamide (LDA) or potassium tert-butoxide (KOtBu), to generate the corresponding enolate.[5] This nucleophilic enolate is then reacted with an acylating agent, typically an ester or an acid chloride, to form the 1,3-diketone.
Expert Insight: The choice of base and reaction temperature is critical to success. LDA is often used at low temperatures (-78 °C) to ensure rapid and complete enolate formation, thereby preventing self-condensation of the starting ketone, which can be a significant byproduct.[5] The subsequent addition of the acylating agent at this low temperature controls the reactivity and improves yields.
Reactivity and Mechanistic Considerations: The Strained Ring's Influence
The juxtaposition of the electron-withdrawing diketone and the strained cyclopropyl ring imparts unique reactivity to the scaffold. Understanding these pathways is crucial for predicting potential metabolic routes and designing mechanism-based inhibitors.
Ring-Opening Reactions
The inherent strain of the cyclopropane ring makes it susceptible to ring-opening reactions under specific conditions. This reactivity can be triggered by nucleophilic attack or single-electron transfer (SET) processes.
-
Nucleophilic Ring Opening: In the presence of a strong nucleophile, particularly one that can attack one of the carbonyls, a cascade can be initiated that leads to the opening of the cyclopropyl ring. This is often observed in biological systems where enzymatic nucleophiles (e.g., cysteine or serine residues) can form covalent adducts.
-
Reductive Ring Opening (SET): Reagents like samarium(II) iodide (SmI2) can initiate a single-electron transfer to one of the carbonyl groups, forming a ketyl radical.[7] This radical can then trigger the fragmentation of the adjacent cyclopropyl ring.[7] Computational studies have shown that aryl cyclopropyl ketones are more reactive in these transformations due to stabilization of the ketyl radical through conjugation.[7] This predictable reactivity has been harnessed in formal [3+2] cycloadditions to build molecular complexity.[8]
Metabolic Implications
While the cyclopropyl group is often installed to block metabolism at a specific site, it is not metabolically inert.[3] Cytochrome P450 enzymes can mediate oxidation of the cyclopropyl ring, sometimes leading to ring opening and the formation of reactive metabolites.[3] This is a critical consideration in drug design; while the cyclopropyl group can enhance metabolic stability by increasing the C-H bond dissociation energy, its potential for bioactivation must be carefully evaluated during preclinical development.[3]
Applications in Drug Discovery: A Privileged Scaffold
The unique properties of cyclopropyl-containing diketones have led to their incorporation into a wide range of biologically active molecules, from antivirals to enzyme inhibitors.[9][10][11][12]
Case Studies and Biological Activity
The utility of this scaffold is best illustrated through examples where its inclusion directly addresses challenges in drug design.
| Compound Class | Therapeutic Target | Rationale for Cyclopropyl-Diketone Moiety |
| Antiviral Agents | Viral Proteases/Polymerases | The rigid cyclopropyl group helps to lock the molecule into a bioactive conformation, enhancing binding affinity. The diketone can chelate essential metal ions in the enzyme's active site.[11] |
| Enzyme Inhibitors | Kinases, Metabolic Enzymes | Acts as a bioisostere for other functional groups, improving metabolic stability and cell permeability. The motif can occupy specific hydrophobic pockets within the target protein.[3][9] |
| Anticancer Agents | Tubulin, Kinases | Introduction of the cyclopropyl group can improve potency and overcome drug resistance.[12][13] |
Enhancing Pharmacokinetic Properties
The incorporation of a cyclopropyl group frequently improves key drug-like properties.[1][2] It can:
-
Increase Metabolic Stability: The strong C-H bonds are less susceptible to oxidative metabolism by CYP enzymes.[3]
-
Improve Potency: The conformational constraint reduces the entropic penalty of binding to a receptor.[1][2]
-
Enhance Permeability: The lipophilic nature of the cyclopropyl group can increase a molecule's ability to cross cell membranes.[1][2]
Detailed Experimental Protocol: Synthesis of a Model Cyclopropyl-Diketone
This section provides a representative, self-validating protocol for the synthesis of 1-cyclopropyl-3-phenylpropane-1,3-dione via a Claisen-type condensation.
Objective: To synthesize a model aryl-substituted cyclopropyl-diketone.
Materials:
-
Cyclopropyl methyl ketone (1.0 equiv)
-
Ethyl benzoate (1.2 equiv)
-
Potassium tert-butoxide (KOtBu) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon).
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Reagent Addition: Under a positive pressure of nitrogen, charge the flask with anhydrous THF (approx. 10 mL per mmol of ketone) and potassium tert-butoxide (1.5 equiv). Cool the resulting slurry to 0 °C in an ice bath.
-
Ketone Addition: Add cyclopropyl methyl ketone (1.0 equiv) dropwise to the stirred slurry over 10-15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Causality Check: Slow addition is crucial to control the exotherm of the deprotonation and prevent side reactions. The formation of a thick, pale-yellow slurry indicates successful enolate generation.
-
-
Ester Addition: After stirring the enolate solution at 0 °C for 30 minutes, add ethyl benzoate (1.2 equiv) dropwise.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent. The disappearance of the cyclopropyl methyl ketone spot (visualized with a KMnO4 stain) indicates reaction completion.
-
-
Workup: Cool the reaction mixture back to 0 °C and cautiously quench by slow, dropwise addition of 1 M HCl until the pH is ~5-6.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 1-cyclopropyl-3-phenylpropane-1,3-dione.
Conclusion and Future Perspectives
Cyclopropyl-containing diketones represent a powerful and versatile scaffold in medicinal chemistry. Their synthesis is well-established, and their unique electronic and steric properties offer compelling advantages for tackling common drug discovery challenges like metabolic instability and low potency.[1][14] The inherent reactivity of the strained ring, once seen as a liability, is now being cleverly exploited in synthetic chemistry to build complex molecular architectures.[7][8] As our understanding of the interplay between ring strain, metabolism, and biological activity deepens, the strategic deployment of this valuable motif is set to accelerate the development of the next generation of innovative therapeutics.
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Angelico, R., & D'Accolti, L. (2021). β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. Pharmaceutics. [Link]
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Strilets, A., et al. (2021). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. The Journal of Organic Chemistry. [Link]
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Salaün, J., & Baird, M. S. (2002). Cyclopropane Derivatives and their Diverse Biological Activities. Topics in Current Chemistry. [Link]
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Slabey, V. A., & Wise, P. H. (1952). The Synthesis of Some Cyclopropane Hydrocarbons from Methyl Cyclopropyl Ketone. Journal of the American Chemical Society. [Link]
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Alonso-Cotchico, L., et al. (2022). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. ACS Catalysis. [Link]
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Tivari, R., & Parang, K. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]
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Nicolaou, K. C., et al. (2001). Synthesis and biological evaluation of 12,13-cyclopropyl and 12,13-cyclobutyl epothilones. Chembiochem. [Link]
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Donnelly, J. A., et al. (1984). Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Tang, J., et al. (2014). 4-Alkene 1,3-Diketones from the Three-Component Reaction of Lithium Selenolates with 1-(1-Alkynyl)cyclopropyl Ketones and Aldehydes. The Journal of Organic Chemistry. [Link]
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Hardy, A. C., et al. (2023). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Organic Letters. [Link]
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Tzvetkov, N. T., et al. (2008). Photoreactions of Tricyclic α-Cyclopropyl Ketones and Unsaturated Enones – Synthesis of Polyquinanes and Analogous Ring Systems. European Journal of Organic Chemistry. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Cyclopropyl Methyl Ketone in Modern Pharmaceutical Synthesis. [Link]
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El-Sayed, N. F., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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An In-depth Technical Guide to the Potential Biological Activity of 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
1-Cyclopropyl-4,4-dimethylpentane-1,3-dione is a bicyclic diketone with the molecular formula C10H16O2.[1][2] While direct studies on its biological activity are not extensively documented in current literature, its structural motifs—a cyclopropyl group and a 1,3-dione system—are well-represented in a variety of biologically active molecules. This guide provides a comprehensive analysis of the compound's potential bioactivities, drawing inferences from structurally related compounds. We will explore potential therapeutic applications and lay out a strategic experimental framework for investigating these possibilities. This document is intended to serve as a foundational resource for researchers interested in exploring the pharmacological potential of this intriguing molecule.
Introduction: Unveiling a Molecule of Interest
This compound is an organic compound with a molecular weight of 168.24 g/mol .[1] Its structure is characterized by a cyclopropyl ring attached to a pentane backbone featuring ketone groups at the 1- and 3-positions and two methyl groups at the 4-position.[1] The presence of both a strained cyclopropyl ring and a reactive 1,3-dione functionality suggests a high potential for diverse biological interactions. The lipophilic nature of the cyclopropyl and dimethyl groups may also influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.[1]
This guide will delve into the untapped potential of this molecule by examining the established biological roles of its core components.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing experimental protocols, particularly for determining appropriate solvents and assessing potential bioavailability.
| Property | Value | Source |
| Molecular Formula | C10H16O2 | [1][2] |
| Molecular Weight | 168.23 g/mol | [2][3] |
| IUPAC Name | This compound | [2] |
| SMILES | CC(C)(C)C(=O)CC(=O)C1CC1 | [2] |
| InChIKey | RTEXCQDRISITOR-UHFFFAOYSA-N | [2] |
Postulated Biological Activities Based on Structural Analogs
The true potential of this compound can be inferred by examining the biological activities of compounds containing its key functional groups: the 1,3-dione system and the cyclopropyl moiety.
The 1,3-Dione Moiety: A Hub of Activity
The 1,3-dione structure is a common feature in a class of natural and synthetic compounds known as cyclopentenediones (CPDs). These compounds are recognized for a wide array of biological effects.[4][5]
-
Antimicrobial and Antifungal Properties: Many CPDs exhibit potent activity against a range of microbial and fungal pathogens.[4][5] The dione system can participate in various interactions, including hydrogen bonding and Michael additions with biological nucleophiles, potentially disrupting essential cellular processes in microorganisms.
-
Anti-inflammatory Effects: Several CPDs have demonstrated significant anti-inflammatory activity.[4][5] The proposed mechanisms often involve the modulation of inflammatory pathways, such as the inhibition of pro-inflammatory enzymes or transcription factors.
-
Cytostatic and Antitumor Potential: The ability of some CPDs to inhibit cell proliferation has led to investigations into their potential as anticancer agents.[4][5]
The Cyclopropyl Ring: A Unique Contributor to Bioactivity
The cyclopropane ring is a fascinating structural element found in numerous natural products and pharmaceuticals. Its unique electronic and conformational properties often confer potent and specific biological activities.[6][7]
-
Enzyme Inhibition: The strained three-membered ring can mimic or interact with transition states of enzymatic reactions, leading to potent and often irreversible inhibition.[6][7] This has been exploited in the design of various enzyme inhibitors.
-
Metabolic Stability: The introduction of a cyclopropyl group can block sites of metabolism, leading to an improved pharmacokinetic profile.
-
Diverse Pharmacological Effects: Cyclopropane-containing compounds have demonstrated a vast range of biological activities, including insecticidal, herbicidal, antimicrobial, antibiotic, antitumor, and antiviral effects.[7]
Proposed Experimental Workflows for Bioactivity Screening
Based on the analysis of its structural components, a phased experimental approach is recommended to systematically evaluate the biological potential of this compound.
Sources
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- 4. Chemical properties and biological activities of cyclopentenediones: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: The Synthetic Utility of 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione
Introduction
1-Cyclopropyl-4,4-dimethylpentane-1,3-dione (CAS No. 67078-76-6) is a highly versatile synthetic intermediate that offers a unique combination of structural features for the modern organic chemist.[1][2][3] Its molecular architecture, comprising a reactive 1,3-dione system, a strained cyclopropyl ring, and a sterically demanding tert-butyl group, provides a powerful platform for constructing complex molecular frameworks. The diketone functionality serves as a linchpin for a wide array of classical and novel transformations, while the cyclopropyl and tert-butyl moieties impart valuable physicochemical properties, such as lipophilicity and metabolic stability, making it a particularly relevant building block in pharmaceutical and agrochemical research.[1]
This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and mechanistic insights to empower researchers in drug development and synthetic chemistry.
Physicochemical Properties
A clear understanding of a reagent's properties is fundamental to its effective application in synthesis. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 67078-76-6 | ChemScene[3] |
| Molecular Formula | C₁₀H₁₆O₂ | PubChem[2] |
| Molecular Weight | 168.23 g/mol | PubChem[2] |
| XLogP3 | 1.7 | PubChem[2] |
| Topological Polar Surface Area (TPSA) | 34.14 Ų | ChemScene[3] |
| Hydrogen Bond Donors | 0 | ChemScene[3] |
| Hydrogen Bond Acceptors | 2 | ChemScene[3] |
| Rotatable Bonds | 3 | ChemScene[3] |
Synthesis of this compound
The most direct and widely documented route to this diketone involves the acylation of a cyclopropyl organometallic species with a pivaloyl (tert-butyl) containing precursor. A common and reliable method is the nucleophilic addition of a cyclopropyl Grignard reagent to an activated pivaloyl derivative.
Protocol 1: Grignard-based Synthesis
This protocol details the synthesis via the reaction of cyclopropylmagnesium bromide with 4,4-dimethylpentane-1,3-dione. The Grignard reagent acts as a cyclopropyl anion equivalent, executing a nucleophilic attack on one of the carbonyl carbons of the diketone starting material.
Reaction Scheme:
Caption: Synthesis of the title compound via Grignard reaction.
Materials & Reagents:
-
Cyclopropylmagnesium bromide solution (e.g., 0.5 M in THF)
-
4,4-Dimethylpentane-1,3-dione
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware (three-neck flask, dropping funnel, condenser)
Step-by-Step Methodology:
-
Setup: Assemble a flame-dried three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet. Maintain the system under a positive pressure of inert gas throughout the reaction.
-
Charging the Flask: To the flask, add 4,4-dimethylpentane-1,3-dione (1.0 eq) and dissolve it in anhydrous THF.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality Note: Low temperatures are critical to control the reactivity of the Grignard reagent and minimize side reactions, such as enolization of the starting dione or double addition.[1]
-
Grignard Addition: Add the cyclopropylmagnesium bromide solution (1.1 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the mixture to stir at -78 °C for an additional 1-2 hours, then let it slowly warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Causality Note: A saturated NH₄Cl solution is a mild proton source that effectively decomposes the magnesium alkoxide intermediate without causing significant hydrolysis of other functional groups.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure this compound.
Core Applications in Organic Synthesis
The 1,3-dicarbonyl motif is a cornerstone of synthetic chemistry, enabling the construction of a vast number of molecular architectures. The presence of the cyclopropyl group adds another layer of synthetic potential, often participating in unique transformations or acting as a stable, lipophilic substituent.
Heterocyclic Synthesis
1,3-diones are premier precursors for five- and six-membered heterocycles through condensation reactions with binucleophilic reagents.
-
Pyrazoles: Reaction with hydrazine or its derivatives yields pyrazoles, a core scaffold in many pharmaceuticals. The regioselectivity of the condensation is influenced by the differential reactivity of the two carbonyl groups.
-
Isoxazoles: Condensation with hydroxylamine affords isoxazoles.
-
Pyrimidines: Reaction with urea, thiourea, or guanidine leads to the formation of pyrimidine derivatives, which are central to nucleic acids and numerous bioactive molecules.
Protocol 2: Synthesis of 3-Cyclopropyl-5-(tert-butyl)-1H-pyrazole
This protocol provides a representative example of heterocycle formation using the title compound.
Reaction Scheme and Mechanism:
Caption: Mechanistic workflow for pyrazole synthesis.
Materials & Reagents:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Reagent Addition: Add hydrazine hydrate (1.1 eq) to the solution, followed by a few drops of glacial acetic acid. Causality Note: Catalytic acid protonates a carbonyl oxygen, activating the carbon for nucleophilic attack by the hydrazine nitrogen, thereby accelerating the initial condensation step.
-
Heating: Equip the flask with a condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Work-up: Redissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution (to neutralize the acetic acid) and brine.
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude pyrazole can be purified by recrystallization or silica gel chromatography.
As a Building Block in Catalysis and Complex Synthesis
The diketone structure allows it to act as a bidentate ligand, capable of chelating various metal ions. This makes it a precursor for synthesizing metal complexes that can be used in catalysis. Furthermore, the active methylene group (the C-H bonds at the C2 position) is acidic and can be deprotonated to form a nucleophilic enolate. This enolate can participate in a variety of carbon-carbon bond-forming reactions, including:
-
Knoevenagel Condensation: Reaction with aldehydes or ketones.
-
Michael Addition: Conjugate addition to α,β-unsaturated systems.
-
Alkylation: Reaction with alkyl halides to introduce further substitution at the C2 position.
The presence of the cyclopropyl group can also open avenues for ring-opening reactions under specific catalytic conditions (e.g., with palladium or rhodium catalysts), transforming the cyclopropyl moiety into a new functional group and enabling skeletal rearrangements.[4]
Summary of Synthetic Applications
The following table summarizes the key transformations and typical conditions for reactions involving this compound.
| Reaction Type | Key Reagents | Typical Solvent | Conditions | Product Class |
| Pyrazole Synthesis | Hydrazine hydrate | Ethanol | Reflux, cat. acid | Pyrazoles |
| Isoxazole Synthesis | Hydroxylamine HCl | Ethanol / Pyridine | Reflux | Isoxazoles |
| Pyrimidine Synthesis | Urea, Guanidine, or Amidine | Ethanol | Base (e.g., NaOEt), Reflux | Pyrimidines |
| Knoevenagel Condensation | Aldehyde/Ketone, Base | Toluene, Benzene | Dean-Stark, Reflux | α,β-Unsaturated diones |
| C2-Alkylation | Alkyl halide, Strong Base | THF, DMF | NaH, LDA, -78 °C to RT | 2-Alkyl-1,3-diones |
Conclusion
This compound is more than just a simple diketone; it is a strategically designed building block that provides access to a rich diversity of chemical structures. Its straightforward synthesis and the predictable reactivity of its 1,3-dicarbonyl core make it a reliable tool for synthetic chemists. The incorporation of the cyclopropyl and tert-butyl groups offers distinct advantages for tuning steric interactions and improving the pharmacological profile of target molecules. The protocols and insights provided herein serve as a comprehensive starting point for researchers looking to leverage the unique properties of this compound in their synthetic endeavors.
References
- This compound | 67078-76-6. Benchchem.
- This compound | C10H16O2 | CID 28937661. PubChem.
- 67078-76-6 | this compound. ChemScene.
- Synthesis of 1-cyclopropyl-1,3-butanedione. PrepChem.com.
- Indane-1,3-Dione: From Synthetic Strategies to Applic
- Short Synthesis of a New Cyclopentene-1,3-dione Derivative Isolated from Piper carniconnectivum.
- Cobalt Catalyzed Reductive Dimethylcyclopropan
- Synthesis of cyclopropanes. Organic Chemistry Portal.
Sources
The Versatile Virtuoso: 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione as a Premier Building Block in Synthetic Chemistry
Abstract
In the landscape of modern organic synthesis and drug discovery, the demand for novel molecular scaffolds with tunable physicochemical properties is insatiable. The cyclopropyl group, a small yet powerful moiety, is increasingly incorporated into drug candidates to enhance metabolic stability, binding affinity, and membrane permeability.[1][2] This application note presents a comprehensive guide to the synthesis and utility of 1-cyclopropyl-4,4-dimethylpentane-1,3-dione, a versatile building block that marries the unique conformational and electronic attributes of a cyclopropyl ring with the synthetic flexibility of a 1,3-dicarbonyl system. We provide detailed, field-proven protocols for its preparation and its subsequent transformation into valuable heterocyclic frameworks, namely pyrazoles and isoxazoles, which are prevalent in a multitude of biologically active compounds.
Introduction: The Strategic Advantage of the Cyclopropyl Moiety
The cyclopropane ring, despite its simple three-carbon structure, imparts profound effects on a molecule's properties. Its strained ring system results in C-C bonds with significant π-character, influencing electronic interactions and conformational rigidity.[1] In medicinal chemistry, the incorporation of a cyclopropyl group can lead to enhanced potency, reduced off-target effects, and improved metabolic stability by blocking sites susceptible to oxidative metabolism.[2]
This compound emerges as a particularly attractive synthetic intermediate. The presence of two distinct carbonyl groups allows for a rich and varied reaction chemistry, serving as a linchpin for the construction of more complex molecular architectures. The tert-butyl group provides steric bulk, which can influence regioselectivity in subsequent reactions and enhance the lipophilicity of the resulting products. This guide is intended for researchers and drug development professionals seeking to leverage this potent building block in their synthetic endeavors.
Physicochemical Properties
A summary of the key computed physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O₂ | [3] |
| Molecular Weight | 168.23 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| SMILES | CC(C)(C)C(=O)CC(=O)C1CC1 | [4] |
| CAS Number | 67078-76-6 | [4] |
| Topological Polar Surface Area | 34.14 Ų | [3] |
| LogP | 1.97 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Rotatable Bonds | 3 | [3] |
Synthesis of this compound
The most direct and widely documented route to this building block involves the Claisen condensation of a cyclopropyl methyl ketone with a pivalate ester. This method is robust and scalable, providing good yields of the desired product.
Reaction Scheme
Sources
Application Note: Regioselective Grignard Addition to 4,4-Dimethylpentane-1,3-dione for the Synthesis of β-Hydroxy Ketones
Abstract
This application note provides a comprehensive experimental protocol for the regioselective mono-addition of a Grignard reagent to 4,4-dimethylpentane-1,3-dione, a sterically hindered β-diketone. The Grignard reaction is a cornerstone of carbon-carbon bond formation, enabling the synthesis of complex alcohols from carbonyl compounds.[1][2] However, its application to β-dicarbonyls is complicated by a competing acid-base reaction, where the strongly basic Grignard reagent deprotonates the acidic α-carbon, leading to enolate formation and recovery of starting material.[1][3] This guide details a meticulously designed protocol that favors the desired nucleophilic addition pathway through careful control of stoichiometry and reaction temperature. We provide step-by-step instructions for reagent preparation and standardization, the reaction itself, product purification, and detailed characterization, along with a troubleshooting guide to ensure reproducible and high-yield synthesis of the target β-hydroxy ketone.
Introduction: The Challenge of Enolization
The reaction of organomagnesium halides (Grignard reagents) with ketones is a fundamental transformation for creating tertiary alcohols.[4][5] The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, forming a new C-C bond.[6] While highly efficient for simple ketones, this reaction faces a significant challenge when applied to 1,3-diketones.
The methylene protons situated between the two carbonyl groups in a β-diketone, such as 4,4-dimethylpentane-1,3-dione, are considerably acidic (pKa ≈ 9 in DMSO). Grignard reagents are not only potent nucleophiles but also exceptionally strong bases.[7] Consequently, a competitive acid-base reaction, known as enolization, can occur where the Grignard reagent abstracts an acidic proton to form a magnesium enolate.[1][3] This non-productive pathway consumes both the starting material and the Grignard reagent, significantly reducing the yield of the desired alcohol addition product.
The primary objective of this protocol is to navigate this inherent reactivity challenge. By implementing cryogenic conditions (-78 °C) and ensuring precise stoichiometric control through reagent titration, we can kinetically favor the desired 1,2-nucleophilic addition to one of the carbonyl groups over the acid-base enolization reaction, enabling the reliable synthesis of 4-hydroxy-4,5,5-trimethylhexane-2-one and its analogues.
Competing Reaction Pathways
The critical fork in the reaction pathway is the initial interaction between the Grignard reagent (R-MgX) and the β-diketone. The outcome is dictated by the competition between Path A (Nucleophilic Addition) and Path B (Enolization).
Caption: Competing pathways in the Grignard reaction with a β-diketone.
Experimental Protocol
This protocol uses methylmagnesium bromide as a representative Grignard reagent. The principles can be adapted for other Grignard reagents.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Magnesium (Mg) turnings | >99.5% | Sigma-Aldrich | Activate before use. |
| Bromomethane (CH₃Br) or Iodomethane (CH₃I) | ≥99% | Sigma-Aldrich | Iodomethane is more reactive. Handle with extreme care in a fume hood. |
| 4,4-Dimethylpentane-1,3-dione | ≥98% | TCI Chemicals | |
| Diethyl ether (Et₂O) or THF | Anhydrous, ≥99.8%, inhibitor-free | Acros Organics | Must be strictly anhydrous.[8] |
| Iodine (I₂) | ACS Reagent, ≥99.8% | Fisher Scientific | For Grignard initiation and titration. |
| Ammonium chloride (NH₄Cl) | ACS Reagent, ≥99.5% | VWR | For preparing saturated aqueous solution for quenching. |
| Sodium sulfate (Na₂SO₄) | Anhydrous, granular | EMD Millipore | For drying the organic layer. |
| Hydrochloric acid (HCl) | ACS Reagent, concentrated (37%) | J.T. Baker | For cleaning glassware. |
| Deuterium oxide (D₂O) | 99.9 atom % D | Cambridge Isotope | For NMR analysis. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Pressure-equalizing dropping funnel (125 mL)
-
Schlenk line or nitrogen/argon manifold
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
Critical Note on Preparation: All glassware must be rigorously cleaned and flame-dried or oven-dried (120 °C overnight) immediately before use to remove all traces of water. The reaction must be conducted under a dry, inert atmosphere (N₂ or Ar).[8][9]
Part 1: Preparation and Standardization of Grignard Reagent
-
Setup: Assemble the flame-dried three-neck flask with a condenser, dropping funnel, and a gas inlet connected to the inert gas line. Place magnesium turnings (e.g., 2.43 g, 100 mmol) in the flask.
-
Initiation: Add a small crystal of iodine to the flask. The purple vapor indicates a dry atmosphere. Add ~10 mL of anhydrous diethyl ether. In the dropping funnel, prepare a solution of iodomethane (e.g., 14.2 g, 100 mmol) in 40 mL of anhydrous diethyl ether.
-
Formation: Add a small portion (~5 mL) of the iodomethane solution to the magnesium. The reaction is initiated when the iodine color fades and bubbling occurs.[10] If the reaction does not start, gentle warming or crushing the magnesium with a dry glass rod may be necessary.[10][11]
-
Addition: Once the reaction begins, add the remaining iodomethane solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting solution should be cloudy and greyish-brown. Cool to room temperature.
-
Titration (Iodine Method):
-
To a flame-dried vial, add ~100 mg of iodine and dissolve it in 1 mL of anhydrous THF.
-
Slowly add the prepared Grignard reagent dropwise via syringe while stirring until the dark brown color of the iodine disappears completely.[12]
-
Record the volume of Grignard reagent added. The concentration is calculated as: Molarity = (moles of I₂) / (Volume of Grignard reagent in L). Repeat for accuracy.[12][13]
-
Part 2: Grignard Addition to the β-Diketone
-
Setup: In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve 4,4-dimethylpentane-1,3-dione (e.g., 7.11 g, 50 mmol) in 100 mL of anhydrous diethyl ether or THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Based on the titration, measure out the required volume of the Grignard reagent solution (e.g., 55 mmol, 1.1 equivalents) into a syringe. Add the Grignard reagent to the stirred diketone solution very slowly (dropwise) over at least 1 hour, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for an additional 3-4 hours.
-
Quenching: While the reaction is still at -78 °C, slowly and carefully add saturated aqueous ammonium chloride solution (~50 mL) dropwise to quench the reaction.[14] This will form a white precipitate (magnesium salts).
-
Warm-up: Remove the cooling bath and allow the mixture to warm to room temperature with vigorous stirring.
Part 3: Workup and Purification
-
Extraction: Transfer the entire mixture to a separatory funnel. If solids are present, add more diethyl ether and water to dissolve them. Separate the layers. Extract the aqueous layer two more times with diethyl ether (2 x 50 mL).
-
Washing: Combine the organic layers and wash them sequentially with water (50 mL) and then saturated brine (50 mL) to remove inorganic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure β-hydroxy ketone.
Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis.
Characterization of Product
The expected product from the reaction of 4,4-dimethylpentane-1,3-dione with methylmagnesium bromide is 4-hydroxy-4,5,5-trimethylhexane-2-one .
-
Expected Yield: 60-75% (dependent on precise control of conditions).
-
Appearance: Colorless to pale yellow oil.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the most definitive method for confirming the structure of the tertiary alcohol product.[15][16]
-
¹H NMR (CDCl₃, 400 MHz):
-
Disappearance of Signal: The characteristic singlet for the acidic α-protons (-CO-CH₂ -CO-) of the starting material (around δ 3.6 ppm) will be absent.
-
Appearance of New Signals:
-
A singlet for the new methyl group attached to the carbinol carbon (C4-CH₃ ) will appear around δ 1.2-1.3 ppm.
-
A broad singlet for the hydroxyl proton (-OH ) will appear, typically between δ 2.0-4.0 ppm. Its identity can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the -OH peak will disappear.[15]
-
A singlet for the methylene protons adjacent to the remaining ketone (-CH₂ -CO-) will appear around δ 2.7 ppm.
-
A singlet for the ketone's methyl group (-CO-CH₃ ) will appear around δ 2.2 ppm.
-
A large singlet for the tert-butyl group protons (-C(CH₃ )₃) will appear around δ 1.0 ppm.
-
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
The spectrum will show a new quaternary carbon signal for the carbinol carbon (C-OH) around δ 72-75 ppm.
-
The signal for the remaining ketone carbonyl will be present around δ 210-215 ppm.
-
Signals for the various methyl and methylene carbons will be observed in the aliphatic region.
-
Infrared (IR) Spectroscopy
-
A strong, broad absorption band for the O-H stretch of the alcohol will appear in the region of 3600-3300 cm⁻¹.[17]
-
A sharp, strong absorption band for the C=O stretch of the remaining ketone group will be present around 1710 cm⁻¹.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low or no yield; starting material recovered | 1. Inactive Grignard reagent due to moisture contamination.2. Predominant enolization due to high temperature. | 1. Ensure all glassware is perfectly dry and use high-quality anhydrous solvents. Re-prepare and titrate the Grignard reagent.2. Maintain strict temperature control at -78 °C during addition. |
| Formation of a diol byproduct | Use of excess Grignard reagent (>1.5 equivalents). | Use a precisely measured amount (1.1-1.2 equivalents) of accurately titrated Grignard reagent. |
| Complex mixture of products | Reaction warmed up prematurely before quenching; quenching with strong acid. | Ensure the reaction is quenched at low temperature before warming. Use a mild quenching agent like saturated NH₄Cl instead of strong acids like HCl. |
| Grignard reaction fails to initiate | Passivated layer of magnesium oxide on turnings; insufficient initiator. | Gently crush a few turnings under an inert atmosphere. Add a small crystal of iodine or a few drops of 1,2-dibromoethane as an initiator.[11] |
Safety Precautions
-
Grignard Reagents: Grignard reagents are highly reactive, flammable, and can be pyrophoric upon concentration. They react violently with water. All operations must be conducted under a dry, inert atmosphere.[14]
-
Ethereal Solvents: Diethyl ether and THF are extremely flammable and have low boiling points. Work in a well-ventilated fume hood away from ignition sources.
-
Quenching: The quenching process is exothermic. Add the aqueous solution slowly and at low temperature to control the reaction rate.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate gloves.
References
-
Master Organic Chemistry. Addition of Grignard reagents to ketones to give tertiary alcohols. Master Organic Chemistry. [Link]
-
Chad's Prep. Synthesis of Alcohols; Grignard Addition. Chad's Prep. [Link]
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Organic Chemistry Portal. Grignard Reaction. Organic Chemistry Portal. [Link]
-
BYJU'S. Grignard Reagent. BYJU'S. [Link]
-
University of Wisconsin-Madison. CHM 244 Lab Practical- Grignard Reactions. [Link]
-
Chemistry Steps. The Grignard Reaction Mechanism. Chemistry Steps. [Link]
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Chemguide. An introduction to Grignard reagents. Chemguide. [Link]
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Organic Syntheses. PREPARATION OF (S)-N-(PERFLUOROBUTANESULFINYL)IMINES. Organic Syntheses. [Link]
-
Wikipedia. Grignard reagent. Wikipedia. [Link]
-
Babiec, J. S., Barrante, J. R., & Vickers, G. D. (1968). Characterization of primary, secondary, and tertiary alcohols using proton magnetic resonance techniques. Analytical Chemistry, 40(3), 610–611. [Link]
-
ResearchGate. Reaction of Grignard reagents with β-dicarbonyl compounds. II. Synthesis of β-hydroxyketones from 2,4-pentanedione. ResearchGate. [Link]
-
THYZOID. Titrating Grignard Reagents #shorts. YouTube. [Link]
-
University of California, Irvine. Grignard Reaction. [Link]
-
Master Organic Chemistry. Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry. [Link]
-
Pinkus, A. G., & Sabesan, A. (1981). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Journal of the Chemical Society, Perkin Transactions 2, (3), 473-478. [Link]
-
LibreTexts Chemistry. 17.11 Spectroscopy of Alcohols and Phenols. [Link]
-
LibreTexts Chemistry. Grignard Reagents. [Link]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Synthesis of Alcohols; Grignard Addition - Chad's Prep® [chadsprep.com]
- 6. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
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Application Notes and Protocols for 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione: A Versatile Synthetic Building Block with Potential in Homogeneous Catalysis
These application notes provide a comprehensive guide for researchers, medicinal chemists, and process development scientists on the synthesis and potential catalytic applications of 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione. This document delves into the unique structural attributes of this β-diketone, offers a detailed synthetic protocol, and explores its prospective role as a ligand in transition metal-catalyzed reactions, supported by established principles in coordination chemistry and catalysis.
Introduction: Structural Features and Synthetic Rationale
This compound is a β-diketone distinguished by a sterically demanding tert-butyl group and a strained cyclopropyl moiety. These features impart unique electronic and steric properties that make it an intriguing candidate for applications in organic synthesis and as a ligand in catalysis. The β-diketone functional group is a versatile handle for a wide array of chemical transformations and is a well-established chelating motif for a vast range of metal ions.[1][2][3]
The presence of the bulky tert-butyl group can enhance the solubility of its metal complexes in organic solvents and provide a sterically hindered environment around a coordinated metal center.[4][5][6] This steric shielding can be instrumental in promoting specific reaction pathways, preventing catalyst deactivation, and influencing the selectivity of catalytic transformations.[7][8] The cyclopropyl group, with its high degree of s-character in the C-C bonds, can electronically influence the diketone system and, by extension, the properties of its metal complexes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O₂ | |
| Molecular Weight | 168.23 g/mol | |
| IUPAC Name | This compound | |
| CAS Number | 67078-76-6 | |
| Appearance | Oil (predicted) | General knowledge |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents | General knowledge |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved via a Claisen condensation reaction. The following protocol provides a detailed, step-by-step procedure.
Protocol 1: Synthesis via Claisen Condensation
This protocol is adapted from established procedures for the synthesis of β-diketones.
Materials:
-
Cyclopropyl methyl ketone
-
Methyl pivalate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, heating mantle, and standard glassware for extraction and distillation.
Procedure:
-
Reaction Setup:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium hydride (1.0 eq, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, and then suspend the NaH in anhydrous THF (50 mL).
-
-
Formation of the Enolate:
-
In the dropping funnel, prepare a solution of cyclopropyl methyl ketone (1.0 eq) in anhydrous THF (20 mL).
-
Add the solution of cyclopropyl methyl ketone dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. The evolution of hydrogen gas should be observed.
-
-
Claisen Condensation:
-
Prepare a solution of methyl pivalate (1.2 eq) in anhydrous THF (20 mL) in the dropping funnel.
-
Add the methyl pivalate solution dropwise to the reaction mixture at room temperature.
-
After the addition, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and cautiously quench with 1 M HCl until the pH is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.
-
Caption: Synthetic pathway for this compound.
Potential Catalytic Applications as a β-Diketonate Ligand
While specific catalytic applications of this compound have not been extensively reported, its structural features strongly suggest its utility as a ligand in homogeneous catalysis. β-diketonate ligands form stable chelate complexes with a wide range of transition metals, including palladium, copper, rhodium, and ruthenium.[1][2] The steric bulk provided by the tert-butyl group in this ligand can be particularly advantageous in creating a coordinatively unsaturated metal center, which is often a key feature for catalytic activity.[7][8]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The choice of ligand is critical for the success of these reactions, influencing catalyst stability, activity, and selectivity. Sterically hindered ligands are known to promote the reductive elimination step and stabilize the active Pd(0) species.
Hypothetical Application: Suzuki-Miyaura Coupling
A palladium complex of this compound could potentially catalyze the Suzuki-Miyaura coupling of an aryl halide with a boronic acid. The bulky ligand would likely favor the formation of a monoligated palladium species, which is often more active in cross-coupling reactions.
Protocol 2: Hypothetical Protocol for a Suzuki-Miyaura Coupling
Materials:
-
Aryl bromide (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
This compound (4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene/water (10:1 mixture)
-
Standard glassware for inert atmosphere reactions.
Procedure:
-
Catalyst Pre-formation (Optional but Recommended):
-
In a separate Schlenk flask, dissolve Pd(OAc)₂ and this compound in toluene under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes to form the palladium-diketonate complex.
-
-
Reaction Setup:
-
To a reaction vessel, add the aryl bromide, arylboronic acid, and K₂CO₃.
-
Add the pre-formed catalyst solution or add the Pd(OAc)₂ and the ligand directly to the reaction vessel.
-
Add the toluene/water solvent mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
This compound is a readily accessible and structurally interesting molecule. While its direct applications in catalysis are yet to be fully explored, the well-established role of β-diketones as versatile ligands provides a strong rationale for its investigation in this field. The unique combination of steric bulk and electronic features makes it a promising candidate for the development of novel catalysts for a range of organic transformations. The protocols and insights provided in this document are intended to serve as a foundation for further research and development in the application of this versatile compound.
References
-
Marshak, M. P. (2019). Sterically hindered β-diketones: Synthesis and applications in catalysis. Morressier. Available at: [Link]
-
Masero, F., & Mougel, V. (2023). Molybdenum(iv) β-diketonate complexes as highly active catalysts for allylic substitution reactions. Chemical Communications, 59(25), 3535-3538. Available at: [Link]
- Crossman, A. S., & Marshak, M. P. (2021). β-Diketones: Coordination and Application.
-
Marshak Research Group. (2019). Sterically encumbered β-diketonates and base metal catalysis. University of Colorado Boulder. Available at: [Link]
- Ranu, B. C., & Dutta, P. (2003). Recent Developments in the Synthesis of β-Diketones. Current Organic Synthesis, 1(2), 141-161.
-
Crossman, A. S., Shi, J. X., Krajewski, S. M., & Marshak, M. P. (2019). Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enolates. The Journal of Organic Chemistry, 84(11), 7434-7442. Available at: [Link]
- Hammond, G. S., Nonhebel, D. C., & Wu, C. S. (1963). Chelates of β-Diketones. V. Preparation and Properties of Chelates Containing Sterically Hindered Ligands. Inorganic Chemistry, 2(1), 73-76.
-
MDPI. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Available at: [Link]
- Li, Y., et al. (2022). Copper-Catalyzed Remote Enantioselective [4 + 1] Cyclization of Yne–Vinyl Allylic Esters with Cyclic 1,3-Dicarbonyl Compounds Enables Access to Spirocyclic Ketones. Organic Letters, 24(4), 933-938.
- van der Vlugt, J. I., et al. (2018). Atypical and Asymmetric 1,3‐P,N Ligands: Synthesis, Coordination and Catalytic Performance of Cycloiminophosphanes. Chemistry – A European Journal, 24(51), 13536-13545.
-
Special Issue "β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications". (2020). Pharmaceutics. Available at: [Link]
- Johnson, B. F. G., Lewis, J., & Thompson, D. J. (1971). Metal β-diketone complexes. Part V. The interaction of β-diketones with diene complexes of palladium(II) and platinum(II). Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 369-372.
Sources
- 1. alfachemic.com [alfachemic.com]
- 2. Metal β-Diketonates - ProChem, Inc. [prochemonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Molybdenum( iv ) β-diketonate complexes as highly active catalysts for allylic substitution reactions - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00572K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sterically hindered <i>β</i>-diketones: Synthesis and applications in catalysis [morressier.com]
- 8. Sterically encumbered β-diketonates and base metal catalysis | Marshak Research Group | University of Colorado Boulder [colorado.edu]
1-Cyclopropyl-4,4-dimethylpentane-1,3-dione as a ligand for metal complexes
Application Notes & Protocols
Topic: 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione: A Versatile Ligand for the Synthesis of Advanced Metal Complexes
For: Researchers, scientists, and drug development professionals.
Introduction: The Unique Role of this compound in Coordination Chemistry
Beta-diketones are a cornerstone class of chelating ligands in coordination chemistry, prized for their ability to form stable, often neutral, complexes with a vast array of metal ions. The deprotonated ligand forms a six-membered chelate ring, with the negative charge delocalized over the two oxygen atoms, leading to strong metal-oxygen bonds.
This document focuses on a particularly interesting derivative: This compound (hereafter abbreviated as cdpd ). The uniqueness of this ligand lies in the steric and electronic properties conferred by its substituents:
-
Cyclopropyl Group: This small, strained ring introduces unique electronic properties. Its sp2-like character can influence the ligand field strength and the redox properties of the resulting metal complex.
-
tert-Butyl Group: This bulky group provides significant steric hindrance. This property is highly valuable for preventing the oligomerization of metal complexes, thereby promoting the formation of well-defined, mononuclear species. Furthermore, the steric bulk enhances the volatility and solubility of the metal complexes in organic solvents, which is a critical advantage for applications in chemical vapor deposition (CVD) and homogeneous catalysis.
These combined features make cdpd an excellent ligand for creating metal complexes with tailored properties for applications ranging from catalysis to materials science and potentially as metallodrug candidates. This guide provides detailed protocols for the synthesis of the cdpd ligand, its subsequent use in forming metal complexes, and methods for their characterization.
Synthesis and Characterization of the cdpd Ligand
The synthesis of β-diketones is most commonly achieved via a Claisen condensation reaction. This protocol details the base-mediated condensation of an ester and a ketone. In this case, we use methyl cyclopropanecarboxylate and pinacolone.
Experimental Protocol: Ligand Synthesis
Reaction: Claisen condensation of methyl cyclopropanecarboxylate and pinacolone.
Materials:
-
Pinacolone (3,3-dimethyl-2-butanone)
-
Methyl cyclopropanecarboxylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere synthesis (Schlenk line or glovebox is recommended for handling NaH)
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Add anhydrous solvent (e.g., diethyl ether) to create a slurry.
-
Ketone Addition: Slowly add pinacolone (1.0 eq) to the NaH slurry. The mixture will begin to bubble as hydrogen gas is evolved. Stir until the bubbling ceases, indicating the complete formation of the enolate.
-
Ester Addition: Add methyl cyclopropanecarboxylate (1.0 eq) dropwise to the reaction mixture via the dropping funnel at room temperature.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 1 M HCl until the pH is acidic. This step must be performed with caution as unreacted NaH will react violently with acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically an oil. It can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound ligand.
Causality Note: The choice of a strong, non-nucleophilic base like NaH is critical. It irreversibly deprotonates the α-carbon of pinacolone, driving the reaction towards the formation of the enolate, which is the key nucleophile in the Claisen condensation.
Expected Characterization Data
To validate the synthesis, the purified ligand should be characterized by standard spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | The spectrum will show characteristic peaks for the cyclopropyl protons (a multiplet), the tert-butyl protons (a singlet), and the enol proton (a broad singlet). The methylene protons of the diketone form will also be present. The integration of these peaks should match the expected proton count. |
| ¹³C NMR | Signals corresponding to the carbonyl carbons, the cyclopropyl carbons, the tert-butyl carbons, and the methylene/methine carbon of the diketone/enol tautomer will be observed. |
| IR Spectroscopy | A broad absorption band in the region of 1550-1650 cm⁻¹ is characteristic of the C=C and C=O stretching vibrations of the enol tautomer, which is often the dominant form. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the calculated mass of C₁₀H₁₆O₂. |
Synthesis of Metal Complexes with the cdpd Ligand
The cdpd ligand readily coordinates with a wide range of metal ions after deprotonation. The following is a general protocol that can be adapted for various metal precursors. An example with Copper(II) is provided for clarity.
General Workflow for Metal Complex Synthesis
Caption: General workflow for synthesizing metal complexes using the cdpd ligand.
Example Protocol: Synthesis of Bis(1-cyclopropyl-4,4-dimethylpentane-1,3-dionato)copper(II), [Cu(cdpd)₂]
Materials:
-
This compound (cdpd)
-
Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O] or Copper(II) chloride [CuCl₂]
-
Ethanol or Methanol
-
Ammonium hydroxide (NH₄OH) solution (optional, for pH adjustment)
Procedure:
-
Ligand Solution: Dissolve the cdpd ligand (2.0 eq) in ethanol in a round-bottom flask.
-
Metal Solution: In a separate flask, dissolve copper(II) acetate monohydrate (1.0 eq) in ethanol, heating gently if necessary to achieve full dissolution.
-
Complexation: Slowly add the copper(II) solution to the ligand solution with vigorous stirring at room temperature. A color change and the formation of a precipitate should be observed. If starting with a salt like CuCl₂, a base (e.g., ammonium hydroxide) should be added to the ligand solution first to facilitate deprotonation.
-
Reaction Completion: Stir the mixture for 1-2 hours at room temperature.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the solid with small portions of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the resulting solid in a vacuum oven. The product, [Cu(cdpd)₂], is typically a blue or green solid.
-
Purification: For higher purity, the complex can be recrystallized from a suitable solvent system, such as heptane or toluene.
Trustworthiness Note: The formation of the complex is usually visually apparent by a distinct color change and precipitation. The stoichiometry of 2:1 (ligand:metal) is expected for a divalent metal ion like Cu(II) to form a neutral complex.
Characterization of Metal Complexes
The synthesized complexes should be thoroughly characterized to confirm their structure and purity.
| Technique | Purpose and Expected Outcome |
| Single-Crystal X-ray Diffraction | Provides the definitive molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center. For [Cu(cdpd)₂], a square planar or distorted tetrahedral geometry is expected. |
| UV-Vis Spectroscopy | Useful for studying the electronic transitions within the complex. For transition metal complexes, d-d transitions can be observed in the visible region, providing information about the ligand field environment. |
| Infrared (IR) Spectroscopy | The strong C=O and C=C stretching bands of the free ligand will shift to lower frequencies upon coordination to the metal ion, which is a key indicator of complex formation. |
| Elemental Analysis (CHN) | Provides the percentage composition of carbon, hydrogen, and nitrogen in the complex. The experimental values should match the calculated values for the proposed formula, confirming the purity of the sample. |
| Thermogravimetric Analysis (TGA) | Measures the thermal stability of the complex and its volatility, which is crucial for applications like Chemical Vapor Deposition (CVD). |
Application Notes: Potential and Demonstrated Uses
The unique properties of cdpd-based metal complexes make them suitable for several advanced applications.
Precursors for Chemical Vapor Deposition (CVD)
The steric bulk of the tert-butyl group in the cdpd ligand enhances the volatility and thermal stability of its metal complexes. This makes them excellent candidates as precursors for CVD and Atomic Layer Deposition (ALD) processes to create thin films of metal oxides or pure metals.
Caption: Schematic of the Chemical Vapor Deposition (CVD) process using a [M(cdpd)n] complex.
For example, a volatile lanthanide complex like [Eu(cdpd)₃] could be used to deposit europium oxide thin films, which have applications in optics and electronics. The clean decomposition of the organic ligand is a key advantage.
Homogeneous Catalysis
The solubility of cdpd complexes in organic solvents makes them suitable for use as catalysts in homogeneous reactions. The cyclopropyl and tert-butyl groups allow for fine-tuning of the steric and electronic environment around the metal center, which can influence the activity and selectivity of the catalyst. For instance, a chiral version of the cdpd ligand could be used to synthesize enantioselective catalysts for asymmetric synthesis.
Potential in Drug Development
Metal complexes are increasingly being investigated as therapeutic agents. The cdpd ligand can be used to create lipophilic metal complexes that may have enhanced cell permeability. The biological activity of these complexes would depend on the choice of the metal center. For example, platinum or ruthenium complexes could be investigated for their anticancer properties, while complexes of iron or copper could be relevant to redox biology.
References
A comprehensive list of references should be compiled from authoritative sources to support the protocols and claims made in these application notes. The following are representative examples of the types of sources that would be cited:
-
Synthesis of β-diketones: March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons. (A standard organic chemistry textbook for the Claisen condensation mechanism). URL: [Link]
-
Coordination Chemistry of β-diketonates: Cotton, F. A., Wilkinson, G., Murillo, C. A., & Bochmann, M. Advanced Inorganic Chemistry. John Wiley & Sons. (For fundamental principles of coordination chemistry). URL: [Link]
-
Applications in CVD: Jones, A. C., & Hitchman, M. L. (Eds.). (2009). Chemical Vapour Deposition: Precursors, Processes and Applications. Royal Society of Chemistry. (For detailed information on the use of metal complexes in CVD). URL: [Link]
Application Notes and Protocols for the Chemical Derivatization of 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of a Versatile β-Diketone
1-Cyclopropyl-4,4-dimethylpentane-1,3-dione is a fascinating building block for organic synthesis, offering a unique combination of structural features that make it a valuable precursor for a diverse range of molecular architectures. Its core structure, a β-diketone, is a well-established reactive intermediate, while the presence of a cyclopropyl group and a sterically demanding tert-butyl group imparts specific physicochemical properties and reactivity patterns. These features make it an attractive starting material in medicinal chemistry and materials science, where fine-tuning of lipophilicity, metabolic stability, and conformational rigidity is often crucial.
This guide provides a detailed exploration of the chemical derivatization of this compound. As a Senior Application Scientist, the aim is to not only present robust protocols but also to offer insights into the underlying chemical principles, empowering researchers to adapt and innovate. The protocols herein are designed to be self-validating, with an emphasis on explaining the rationale behind experimental choices.
Core Reactivity and Strategic Considerations
The reactivity of this compound is primarily governed by the acidic methylene protons situated between the two carbonyl groups and the electrophilic nature of the carbonyl carbons themselves. The presence of the electron-donating cyclopropyl group may influence the enolization equilibrium and the nucleophilicity of the enolate. Conversely, the bulky tert-butyl group can exert significant steric hindrance, potentially directing reactions to the less hindered carbonyl group.
I. Synthesis of Heterocyclic Scaffolds: Pyrazoles and Isoxazoles
The reaction of 1,3-dicarbonyl compounds with binucleophiles is a cornerstone of heterocyclic chemistry. This compound serves as an excellent precursor for the synthesis of substituted pyrazoles and isoxazoles, moieties frequently found in pharmacologically active compounds.[1][2]
A. Synthesis of 3-Cyclopropyl-5-(tert-butyl)pyrazoles via Condensation with Hydrazines
The reaction with hydrazine or its derivatives leads to the formation of pyrazoles through a cyclocondensation reaction.[3] The regioselectivity of this reaction with unsymmetrical β-diketones can sometimes be an issue, but often one regioisomer is favored.
Reaction Mechanism Overview:
The reaction proceeds via initial nucleophilic attack of one of the hydrazine nitrogens on one of the carbonyl groups, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.
Caption: General workflow for pyrazole synthesis.
Protocol 1: Synthesis of 3-Cyclopropyl-5-(tert-butyl)-1H-pyrazole
| Reagent/Parameter | Value |
| This compound | 1.0 eq |
| Hydrazine hydrate | 1.1 eq |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
Step-by-Step Protocol:
-
To a solution of this compound (1.0 g, 5.94 mmol) in ethanol (20 mL) in a round-bottom flask, add hydrazine hydrate (0.32 mL, 6.53 mmol).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
B. Synthesis of 3-Cyclopropyl-5-(tert-butyl)isoxazoles via Condensation with Hydroxylamine
Analogous to pyrazole synthesis, the reaction with hydroxylamine hydrochloride yields isoxazoles.[1][4] The presence of a mild base is typically required to neutralize the hydrochloride salt.
Protocol 2: Synthesis of 3-Cyclopropyl-5-(tert-butyl)isoxazole
| Reagent/Parameter | Value |
| This compound | 1.0 eq |
| Hydroxylamine hydrochloride | 1.1 eq |
| Base (e.g., Sodium acetate) | 1.1 eq |
| Solvent | Ethanol/Water |
| Temperature | Reflux |
| Reaction Time | 6-8 hours |
| Typical Yield | 80-90% |
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 g, 5.94 mmol) and sodium acetate (0.54 g, 6.53 mmol) in a mixture of ethanol (15 mL) and water (5 mL).
-
Add hydroxylamine hydrochloride (0.45 g, 6.53 mmol) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water (20 mL) to the residue and extract with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL), then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to obtain the crude product, which can be purified by column chromatography.
II. Derivatization at the Active Methylene Carbon: Knoevenagel Condensation
The acidic methylene group of this compound is a prime site for C-C bond formation. The Knoevenagel condensation, reacting the dione with aldehydes in the presence of a basic catalyst, is a powerful tool for this purpose.[5]
Reaction Mechanism Overview:
The reaction is initiated by the deprotonation of the active methylene group by a base to form a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated product.
Caption: Knoevenagel condensation workflow.
Protocol 3: Knoevenagel Condensation with Benzaldehyde
| Reagent/Parameter | Value |
| This compound | 1.0 eq |
| Benzaldehyde | 1.0 eq |
| Catalyst (e.g., Piperidine) | 0.1 eq |
| Solvent | Toluene |
| Temperature | Reflux (with Dean-Stark trap) |
| Reaction Time | 2-4 hours |
| Typical Yield | 75-85% |
Step-by-Step Protocol:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (1.0 g, 5.94 mmol), benzaldehyde (0.60 mL, 5.94 mmol), and toluene (30 mL).
-
Add a catalytic amount of piperidine (0.06 mL, 0.59 mmol).
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with 1M HCl (2 x 15 mL), followed by water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
III. Alkylation of the Active Methylene Carbon
The enolate of this compound can also act as a nucleophile in alkylation reactions with alkyl halides. The choice of base and solvent is critical to control C- versus O-alkylation.[6]
Protocol 4: C-Alkylation with Iodomethane
| Reagent/Parameter | Value |
| This compound | 1.0 eq |
| Base (e.g., Potassium carbonate) | 1.5 eq |
| Alkylating agent (Iodomethane) | 1.2 eq |
| Solvent | Acetone |
| Temperature | Reflux |
| Reaction Time | 12-18 hours |
| Typical Yield | 60-70% |
Step-by-Step Protocol:
-
In a dry round-bottom flask, suspend potassium carbonate (1.23 g, 8.91 mmol) in acetone (25 mL).
-
Add this compound (1.0 g, 5.94 mmol) to the suspension.
-
Add iodomethane (0.44 mL, 7.13 mmol) dropwise to the stirred mixture.
-
Heat the reaction mixture to reflux and stir overnight.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.
-
Purify the product by column chromatography on silica gel.
IV. Synthesis of Pyrimidinylpyrazole Compounds
A notable application of this compound is in the synthesis of pyrimidinylpyrazole compounds, which can be achieved in a one-pot reaction with aminoguanidine.[7]
Protocol 5: One-Pot Synthesis of 2-(3-Cyclopropyl-5-(tert-butyl)-1H-pyrazol-1-yl)-4,6-dimethylpyrimidine (Hypothetical Product)
Note: This protocol is adapted from a general procedure described in a patent and may require optimization.[7]
| Reagent/Parameter | Value |
| This compound | 2.2 eq |
| Aminoguanidine hydrochloride | 1.0 eq |
| Base (e.g., Sodium hydroxide) | 1.0 eq |
| Solvent | Water |
| Temperature | 80-100 °C |
| Reaction Time | 8-12 hours |
| Typical Yield | Variable (as per patent examples) |
Step-by-Step Protocol:
-
To a solution of aminoguanidine hydrochloride (1.0 g, 9.04 mmol) in water (10 mL), add sodium hydroxide (0.36 g, 9.04 mmol).
-
To this solution, add this compound (3.34 g, 19.89 mmol).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, which may induce precipitation of the product.
-
If a precipitate forms, collect it by filtration, wash with cold water, and dry under reduced pressure.
-
If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate), dry the organic phase, and concentrate to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2018 .
-
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 2017 .
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2018 .
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Process for preparation of pyrimidinylpyrazole compounds. Google Patents, 2012 .
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The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Iranian Chemical Society, 2018 .
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 2020 .
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 2023 .
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β-Diketones in the synthesis of polycyclic systems containing pyrazole fragments. Russian Chemical Reviews, 2022 .
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Building Blocks. CymitQuimica.
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A Facile Synthesis of 3-Cyclopropyl- and 5-Cyclopropyl-isoxazoles. Synthetic Communications, 1996 .
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Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 2017 .
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Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Organic Letters, 2023 .
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Knoevenagel condensation. Wikipedia.
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Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 2007 .
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Knoevenagel condensation mechanism and applications. Purechemistry.
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ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. ResearchGate, 2018 .
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Knoevenagel Condensation Reaction. Sigma-Aldrich.
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Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society, 2024 .
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This compound. Ambeed.
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Process for preparation of pyrimidinylpyrazole compounds. Google Patents, 2012 .
-
Diastereoselective One-Pot Knoevenagel Condensation/Corey-Chaykovsky Cyclopropanation. The Journal of Organic Chemistry, 2014 .
-
Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Organic Letters, 2023 .
-
Quantum Chemical and Experimental Studies on the Mechanism of Alkylation of β-Dicarbonyl Compounds. The Synthesis of Five and Six Membered Heterocyclic Spiro Derivatives. Molecules, 2001 .
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Recent Developments in the Synthesis of β-Diketones. Pharmaceuticals, 2021 .
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Application Notes and Protocols for the Knoevenagel Condensation of β-Diketones
Authored by: Gemini, Senior Application Scientist
Abstract
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its operational simplicity and broad substrate scope.[1][2] This application note provides an in-depth guide to the Knoevenagel condensation specifically utilizing β-diketones as the active methylene component. We will explore the underlying mechanism, dissect critical experimental parameters, and provide detailed, field-proven protocols for researchers in synthetic chemistry and drug development. The aim is to furnish scientists with the necessary expertise to not only successfully execute this reaction but also to intelligently troubleshoot and adapt the protocols for novel substrates.
Theoretical Framework and Mechanism
The Knoevenagel condensation is a nucleophilic addition of a carbanion (or its equivalent) generated from an active methylene compound to a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product.[3][4] The reaction's high efficiency stems from the pronounced acidity of the protons on the α-carbon of the active methylene compound, which are flanked by two electron-withdrawing groups.
In the case of β-diketones (e.g., acetylacetone, dimedone), the two carbonyl groups significantly increase the acidity of the interposed methylene protons, facilitating their removal by even a weak base to form a resonance-stabilized enolate ion.[5]
The reaction proceeds via three primary steps:
-
Deprotonation: A base removes an acidic α-proton from the β-diketone to form a nucleophilic enolate.
-
Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming an aldol-type addition intermediate.
-
Dehydration: The intermediate undergoes elimination of a water molecule to afford the final α,β-unsaturated dicarbonyl compound.[5]
When a secondary amine like piperidine is used as a catalyst with an aldehyde, the mechanism is often initiated by the formation of a more electrophilic iminium ion, which then reacts with the enolate.[6][7] This pathway is often favored as it accelerates the nucleophilic attack.
Caption: Figure 1: Generalized Knoevenagel Condensation Mechanism with a β-Diketone.
A common subsequent reaction, particularly at elevated temperatures or with specific substrates like dimedone, is the Michael addition.[8] Here, a second molecule of the β-diketone enolate attacks the β-carbon of the newly formed α,β-unsaturated product.[9][10]
Optimization of Experimental Parameters
The success and selectivity of the Knoevenagel condensation depend on the careful selection of reactants, catalyst, solvent, and temperature.
| Parameter | Key Considerations & Causality | Examples |
| Carbonyl Compound | Aldehydes are significantly more reactive than ketones due to lower steric hindrance and greater electrophilicity at the carbonyl carbon.[11] Sluggish reactions with ketones may require stronger catalysts or harsher conditions. | Benzaldehyde, Cinnamaldehyde, Cyclohexanone |
| β-Diketone | The acidity of the α-protons dictates the ease of enolate formation. Cyclic diketones like dimedone can lead to tandem Knoevenagel-Michael reactions. | Acetylacetone, 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone), Dibenzoylmethane |
| Catalyst | Homogeneous: Weak amines (piperidine, pyridine) are classic choices.[1] Stronger, non-nucleophilic bases like DBU can be effective for less reactive substrates.[12] Heterogeneous: Solid acids (Silica Sulfuric Acid) or bases (hydrotalcites) offer simplified work-up and catalyst recycling.[8][13] | Piperidine, DBU, Silica Sulfuric Acid (SSA), Ionic Liquids[13] |
| Solvent | Reactions can be performed in various organic solvents (ethanol, pyridine), but green chemistry principles favor water or solvent-free conditions.[8][14] The choice can influence reaction rates and solubility. | Ethanol, Pyridine, Water, Solvent-Free |
| Temperature | Often proceeds efficiently at room temperature. Heating can accelerate the reaction but may also promote undesirable side reactions, such as Michael addition.[8] | Room Temperature (20-25°C) to Reflux |
| Stoichiometry | An equimolar ratio of carbonyl to β-diketone is typical. For tandem Knoevenagel-Michael reactions, a 1:2 ratio of aldehyde to diketone is required.[10] | 1:1 (Knoevenagel), 1:2 (Knoevenagel-Michael) |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common variations of the Knoevenagel condensation with β-diketones.
Caption: Figure 2: General Experimental Workflow.
Protocol 1: Piperidine-Catalyzed Condensation of Benzaldehyde and Acetylacetone
This protocol describes a classic homogeneous catalysis approach.
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Acetylacetone (1.00 g, 10 mmol)
-
Piperidine (0.1 mL, ~1 mmol, 10 mol%)
-
Ethanol (20 mL)
-
Round-bottom flask (50 mL) with magnetic stir bar
-
Condenser
Procedure:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (10 mmol) and acetylacetone (10 mmol).
-
Reagent Addition: Add 20 mL of ethanol to the flask and stir until a homogeneous solution is formed. Add piperidine (10 mol%) to the solution.
-
Reaction: Attach a condenser and heat the reaction mixture to a gentle reflux (~80°C) using an oil bath.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every hour until the benzaldehyde spot has disappeared (typically 2-4 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to induce crystallization of the product.
-
Purification: Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol. Allow the product, 3-benzylidene-2,4-pentanedione, to air dry. Further purification can be achieved by recrystallization from ethanol if necessary.
-
Characterization: Confirm product identity using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Protocol 2: Solvent-Free Condensation using Silica Sulfuric Acid (SSA)
This protocol exemplifies a green, heterogeneous catalysis approach that simplifies product isolation and catalyst reuse.[8][9]
Materials:
-
Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, 1.41 g, 10 mmol)
-
Dimedone (1.40 g, 10 mmol)
-
Silica Sulfuric Acid (SSA) (0.1 g, ~5-10 mol%)
-
Erlenmeyer flask (50 mL) with magnetic stir bar
-
Ethyl acetate
Procedure:
-
Setup: In a 50 mL Erlenmeyer flask, combine the 4-chlorobenzaldehyde (10 mmol), dimedone (10 mmol), and SSA catalyst.
-
Reaction: Stir the solvent-free mixture vigorously at room temperature. The reaction is often mildly exothermic and should solidify as it proceeds.
-
Monitoring: Monitor by TLC by periodically dissolving a small aliquot in ethyl acetate. The reaction is typically complete within 30-60 minutes.[9] The procedure should yield only the Knoevenagel product without subsequent Michael addition at room temperature.[8]
-
Work-up: After completion, add 20 mL of ethyl acetate to the solid mass and stir for 5 minutes.
-
Purification & Catalyst Recovery: Filter the mixture. The solid on the filter paper is the SSA catalyst, which can be washed with ethyl acetate, dried, and reused. The filtrate contains the product.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.
-
Characterization: Analyze the product via standard spectroscopic methods.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Slow Reaction | 1. Inactive catalyst. 2. Sterically hindered or deactivated carbonyl compound (especially ketones). 3. Low reaction temperature. | 1. Use fresh catalyst or a stronger catalyst (e.g., switch from piperidine to DBU). 2. Increase reaction time and/or temperature. For ketones, consider a more potent catalytic system. 3. Gently heat the reaction mixture. |
| Low Product Yield | 1. Incomplete reaction. 2. Product loss during work-up or purification. 3. Reversible reaction equilibrium. | 1. Extend the reaction time. 2. Optimize the recrystallization solvent; minimize the volume of washing solvent. 3. If water is a product, consider using a Dean-Stark apparatus or molecular sieves to remove it and drive the reaction forward. |
| Formation of Michael Adduct | 1. Reaction temperature is too high.[8] 2. Incorrect stoichiometry (excess diketone). 3. Prolonged reaction time after initial product formation. | 1. Conduct the reaction at room temperature or below. 2. Use a 1:1 molar ratio of aldehyde to diketone. 3. Monitor the reaction closely with TLC and stop it as soon as the starting material is consumed. |
| Difficulty in Product Isolation | 1. Product is an oil or is highly soluble in the reaction/work-up solvent. | 1. Attempt to precipitate the product by adding a non-polar co-solvent (e.g., hexanes). 2. If precipitation fails, perform a standard aqueous work-up and extract the product into an organic solvent, then purify by column chromatography. |
Conclusion
The Knoevenagel condensation of β-diketones is a robust and versatile method for synthesizing functionalized α,β-unsaturated systems. By understanding the core mechanism and the influence of key parameters such as catalyst, solvent, and temperature, researchers can effectively tailor reaction conditions to achieve high yields and selectivity. The provided protocols offer reliable starting points for both traditional and modern, environmentally benign approaches to this essential transformation.
References
- Recent Developments in the Synthesis of β-Diketones. PMC - PubMed Central - NIH.
- Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube.
- Knoevenagel Condensation Doebner Modific
- Efficient Solvent-Free Knoevenagel Condensation Between β-Diketone and Aldehyde Catalyzed by Silica Sulfuric Acid. Taylor & Francis.
- Knoevenagel condensation mechanism and applic
- The Importance and Applications of Knoevenagel Reaction (Brief Review). Amity University.
- Deciphering the Knoevenagel Condensation: Towards a Catalyst-free and Water-mediated Process.
- Knoevenagel condens
- Knoevenagel condensation – Knowledge and References. Taylor & Francis.
- Video: Aldol Condens
- The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds.
- The Knoevenagel condensation between substituted benzaldehydes (1a–j)...
- Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry.
- Full article: Efficient Solvent-Free Knoevenagel Condensation Between β-Diketone and Aldehyde Catalyzed by Silica Sulfuric Acid. Taylor & Francis Online.
- Reaction of Dimedone and Benzaldehyde: A Discovery-Based Lab for Second-Semester Organic Chemistry.
- Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds.
- Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry (RSC Publishing).
- Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions.
- Investigation of the reaction of dimedone with aromatic aldehydes in the presence of copper oxide nanoparticles. Semantic Scholar.
- (PDF) ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION.
- ANTIMICROBIAL STUDIES ON KNOEVENAGEL CONDENSATE β-DIKETONE COMPLEXES: SYNTHESIS AND CHARACTERIZATION. Journal of Advanced Scientific Research.
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Scalable Synthesis of 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione: An Application Note and Protocol
Introduction
1-Cyclopropyl-4,4-dimethylpentane-1,3-dione is a valuable chemical intermediate characterized by the presence of a β-diketone functional group, a sterically hindered tert-butyl group, and a cyclopropyl ring.[1] This unique combination of structural motifs makes it a promising building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. For instance, the cyclopropyl ketone moiety is a key component in various fungicides and anti-HIV drugs.[2] The development of a robust and scalable synthesis is therefore crucial for enabling its broader application in research and development.
This application note provides a detailed, two-part protocol for the scalable synthesis of this compound. The strategy is centered on a terminal Claisen condensation, a classic and highly effective method for the formation of β-diketones.[3][4] The guide begins with the scalable preparation of the key precursor, cyclopropyl methyl ketone (CPMK), followed by the detailed protocol for its condensation with a pivalate ester to yield the target compound. Throughout this guide, we emphasize the rationale behind procedural choices, ensuring both clarity and reproducibility for researchers, scientists, and drug development professionals.
Overall Synthetic Strategy
The synthesis is designed as a two-stage process for maximum scalability and efficiency. The retrosynthetic analysis identifies cyclopropyl methyl ketone and an ester of pivalic acid as the primary starting materials for a Claisen condensation.
Retrosynthetic Pathway:
Caption: Retrosynthetic analysis of the target dione.
The forward synthesis first involves the preparation of cyclopropyl methyl ketone via the intramolecular cyclization of 5-chloro-2-pentanone. Subsequently, a crossed Claisen condensation between the synthesized cyclopropyl methyl ketone and ethyl pivalate yields the final product.
Part 1: Scalable Synthesis of Cyclopropyl Methyl Ketone (CPMK)
Rationale and Method Selection
Cyclopropyl methyl ketone (CPMK) is a crucial intermediate.[2] While numerous methods for its synthesis exist, including those starting from 2-methylfuran or α-acetyl-γ-butyrolactone, the cyclization of 5-chloro-2-pentanone offers a straightforward, high-yielding, and industrially adaptable route.[5][6][7][8] This procedure, similar to one reported in Organic Syntheses, involves an intramolecular nucleophilic substitution under basic conditions.[5]
Detailed Protocol 1: Synthesis of Cyclopropyl Methyl Ketone
Reaction: 5-Chloro-2-pentanone → Cyclopropyl methyl ketone
Materials and Equipment:
-
5-Chloro-2-pentanone
-
Sodium hydroxide (NaOH)
-
Water
-
Diethyl ether (for extraction)
-
Anhydrous calcium chloride (or magnesium sulfate)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser arranged for distillation
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 2-L three-neck flask, prepare a solution of 200 g (5.0 moles) of sodium hydroxide in 200 mL of water. Equip the flask with a robust mechanical stirrer and a condenser set for distillation.
-
Addition of Precursor: Begin vigorous stirring of the NaOH solution and heat the mixture to 70-80°C.
-
Cyclization and Distillation: Slowly add 241 g (2.0 moles) of 5-chloro-2-pentanone to the hot, stirred base solution over a period of approximately 2 hours. During the addition, a mixture of water and cyclopropyl methyl ketone will co-distill. Continue the distillation until no more organic layer is observed coming over with the distillate.
-
Workup - Phase Separation: Collect the distillate in a separatory funnel. The mixture will separate into two layers. Separate the lower aqueous layer from the upper organic layer (crude CPMK).
-
Extraction: Extract the aqueous layer with two 150-mL portions of diethyl ether to recover any dissolved product.
-
Drying: Combine the initial organic layer with the ether extracts. Dry the combined solution over anhydrous calcium chloride for at least 1 hour.
-
Purification: Decant the dried solution away from the drying agent. Remove the diethyl ether by simple distillation. The remaining crude product is then purified by fractional distillation. Collect the fraction boiling at 110-114°C.
Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | Colorless liquid |
| Boiling Point | 112°C |
| Purity (GC) | >98% |
Part 2: Synthesis of this compound
Rationale and Method Selection
The core of this synthesis is the Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[3][9] This specific transformation is a "crossed" or "mixed" Claisen-like condensation between a ketone (CPMK) and an ester (ethyl pivalate).[9]
Key Considerations:
-
Base Selection: A strong base is required to deprotonate the α-carbon of CPMK to form the reactive enolate. Sodium ethoxide (NaOEt) is an excellent choice as it is cost-effective and highly effective.[10] Sodium hydride (NaH) is an alternative that drives the reaction to completion by producing hydrogen gas, which evolves from the reaction.[11]
-
Ester Selection: Ethyl pivalate is the ideal acylating agent. Crucially, it lacks α-hydrogens, which prevents it from undergoing self-condensation, thereby minimizing side products and simplifying purification.[9]
-
Reaction Mechanism: The reaction proceeds via the nucleophilic attack of the CPMK enolate on the electrophilic carbonyl carbon of ethyl pivalate, followed by the elimination of the ethoxide leaving group.
Caption: Mechanism of the Claisen condensation.
Detailed Protocol 2: Claisen Condensation
Reaction: Cyclopropyl methyl ketone + Ethyl pivalate → this compound
Materials and Equipment:
-
Cyclopropyl methyl ketone (from Part 1)
-
Sodium ethoxide (NaOEt), 21 wt% solution in ethanol, or Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Ethyl pivalate
-
Toluene (or another inert, high-boiling solvent)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate
-
Three-neck round-bottom flask with mechanical stirrer, condenser, and dropping funnel
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry 1-L three-neck flask under a nitrogen atmosphere, add 42.0 g (0.50 moles) of cyclopropyl methyl ketone and 250 mL of toluene.
-
Base Addition: Begin stirring the solution. Slowly add 170 g (0.50 moles) of a 21 wt% solution of sodium ethoxide in ethanol. Alternative: If using NaH, carefully add 22 g (0.55 moles) of 60% NaH dispersion in portions. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Acylating Agent Addition: Gently heat the mixture to 50°C. Add 71.6 g (0.55 moles) of ethyl pivalate dropwise over 1 hour, maintaining the temperature between 50-60°C.
-
Reaction: After the addition is complete, increase the temperature to 80-90°C and maintain for 3-4 hours to drive the reaction to completion. The formation of a thick precipitate (the sodium salt of the β-diketone) may be observed.
-
Cooling and Quenching: Cool the reaction mixture to room temperature and then further cool in an ice-water bath to 0-5°C.
-
Acidification: Slowly and carefully add 10% aqueous HCl to the stirred mixture until the pH is acidic (pH 2-3). Caution: Gas evolution may occur. This step protonates the enolate to form the desired β-diketone.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 100 mL portions of ethyl acetate.
-
Washing and Drying: Combine all organic layers. Wash with saturated sodium bicarbonate solution, then with brine. Dry the organic solution over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution using a rotary evaporator. The crude product can be purified by vacuum distillation to yield the final product as a clear oil.
Safety Precautions
-
Sodium Ethoxide/Hydride: Both are highly reactive and corrosive. Handle in an inert atmosphere and away from moisture. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Toluene, diethyl ether, and ethyl acetate are flammable. Perform all operations in a well-ventilated fume hood away from ignition sources.
-
Acid/Base Handling: The addition of acid to the basic reaction mixture is exothermic. Perform this step slowly and with cooling.
Summary of Results
| Parameter | Expected Value |
| Yield | 65-75% |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₁₀H₁₆O₂[1] |
| Molecular Weight | 168.23 g/mol [1] |
| Purity (GC-MS) | >95% |
Conclusion
This application note details a robust and scalable two-step synthesis for this compound. The protocols provided leverage well-established and cost-effective chemical transformations, namely an intramolecular cyclization and a crossed Claisen condensation. By providing detailed procedural steps and explaining the underlying chemical principles, this guide serves as a reliable resource for researchers requiring access to this versatile chemical intermediate for applications in medicinal chemistry and materials science.
References
-
Organic Syntheses, Coll. Vol. 4, p.278 (1963); Vol. 34, p.31 (1954).
-
Mafireyi, T. R., & Chipurura, B. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules, 26(21), 6649.
-
CN110862310A - Synthesis method of cyclopropyl methyl ketone. Google Patents.
-
ChemicalBook. (2020). Cyclopropyl methyl ketone.
-
CN105622369A - Method for preparing cyclopropyl methyl ketone. Google Patents.
-
Chemistry LibreTexts. (2025). 23.8: Mixed Claisen Condensations.
-
CN1994996A - Process for preparing cyclopropyl methyl ketone. Google Patents.
-
Sprague, J. M., Beckham, L. J., & Adkins, H. (1934). Preparation of 1,3-Diketones by the Claisen Reaction. Journal of the American Chemical Society, 56(12), 2665–2668.
-
US5344992A - Process for the preparation of linear 1,3-diketones. Google Patents.
-
Organic Chemistry Portal. Synthesis of 1,3-diketones.
-
ChemSynthesis. tert-butyl pivalate.
-
PrepChem. Synthesis of 1-cyclopropyl-1,3-butanedione.
-
CN105820049A - Synthesis method for tert-butyl ester compound. Google Patents.
-
Wang, L., et al. (2024). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry.
-
Organic Syntheses, Coll. Vol. 6, p.377 (1988); Vol. 57, p.52 (1977).
-
PubChem. tert-BUTYL PEROXYPIVALATE.
-
ResearchGate. Industrially scalable and cost-effective synthesis of 1,3-cyclopentanediol with furfuryl alcohol from lignocellulose.
-
ResearchGate. Short Synthesis of a New Cyclopentene-1,3-dione Derivative Isolated from Piper carniconnectivum.
-
ChemScene. This compound.
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Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione Synthesis
Welcome to the technical support center for the synthesis of 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific synthesis. The content is structured in a question-and-answer format to directly address potential challenges encountered during your experiments.
I. Troubleshooting Guide
This section addresses common issues that can arise during the synthesis of this compound, which is typically achieved via a crossed Claisen condensation.
Question 1: Why is my reaction yield of this compound consistently low or non-existent?
Answer:
Low or no yield in a Claisen-type condensation can be attributed to several factors, primarily related to reagent quality, reaction conditions, and the inherent reactivity of the starting materials.[1]
Potential Causes & Solutions:
-
Inactive Base: The most common bases for Claisen condensations are sodium hydride (NaH) or sodium ethoxide (NaOEt). These bases are highly sensitive to moisture.[1]
-
Solution: Always use a fresh bottle of the base. If using NaH dispersion in mineral oil, wash it with anhydrous hexane under an inert atmosphere before use. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficiently Strong Base: The pKa of the α-proton of methyl cyclopropyl ketone is crucial for its deprotonation to form the necessary enolate. While NaH or NaOEt are often sufficient, sterically hindered ketones can be more challenging to deprotonate.[2]
-
Solution: Consider using a stronger base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS).[3] These should be prepared in situ or used as commercially available solutions.
-
-
Wet Solvents or Reagents: Trace amounts of water in your solvent (e.g., THF, diethyl ether) or starting materials will quench the base, halting the reaction.[1]
-
Solution: Use anhydrous solvents. THF, for example, should be freshly distilled from sodium/benzophenone ketyl.[1] Other reagents should be stored in desiccators.
-
-
Incorrect Order of Addition: Adding the base to a mixture of the ketone and ester can lead to side reactions.
-
Solution: Pre-form the enolate by adding the ketone slowly to a suspension of the base in the anhydrous solvent.[3] Allow for a sufficient stirring time (e.g., 30-60 minutes) before slowly adding the ester (methyl pivalate).
-
-
Steric Hindrance: The t-butyl group on methyl pivalate is sterically demanding, which can hinder the nucleophilic attack of the cyclopropyl ketone enolate.[4]
-
Solution: While changing the core structure isn't an option for this target molecule, optimizing reaction temperature can help. Running the reaction at a slightly elevated temperature (e.g., refluxing THF) might provide the necessary activation energy. However, be cautious as higher temperatures can also promote side reactions.
-
Troubleshooting Workflow for Low/No Yield
Caption: Troubleshooting workflow for low or no reaction yield.
Question 2: I'm observing significant side product formation. What are they and how can I minimize them?
Answer:
Side product formation in a crossed Claisen condensation is common, especially when both reactants have enolizable α-hydrogens. However, in this specific synthesis, methyl pivalate lacks α-hydrogens, simplifying the reaction.[5] The primary side reactions to consider are self-condensation of the ketone and hydrolysis.
Common Side Products and Mitigation Strategies:
| Side Product | Formation Mechanism | Mitigation Strategy |
| Self-Condensation Product of Methyl Cyclopropyl Ketone | The enolate of methyl cyclopropyl ketone attacks another molecule of the ketone instead of the ester. | Slowly add the ketone to the base to maintain a low concentration of the neutral ketone. Ensure the ester is present in a slight excess to favor the desired reaction. |
| Pivalic Acid | Hydrolysis of the starting ester, methyl pivalate, by trace moisture or hydroxide ions (if an alkoxide base is used in a protic solvent). | Rigorously maintain anhydrous conditions. Use an aprotic solvent like THF or diethyl ether. |
| Unreacted Starting Materials | Incomplete reaction due to the issues mentioned in Question 1. | Refer to the troubleshooting steps for low yield. Ensure sufficient reaction time and appropriate temperature. |
Question 3: How can I effectively purify the final product, this compound?
Answer:
Purification of β-diketones can sometimes be challenging due to their tautomeric nature and potential for chelation with metal ions.
Recommended Purification Methods:
-
Acid-Base Extraction:
-
After quenching the reaction (typically with a dilute acid like HCl), the β-diketone will be in its neutral form in the organic layer.
-
Wash the organic layer with water and brine to remove water-soluble impurities.
-
Drying the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and removing the solvent under reduced pressure will yield the crude product.
-
-
Formation of a Copper(II) Chelate: A classic and highly effective method for purifying β-diketones involves the formation of a copper(II) salt.[6]
-
Procedure: Dissolve the crude product in a suitable solvent (e.g., ethanol or acetic acid/water). Add a solution of copper(II) acetate. The copper(II) chelate of the β-diketone will often precipitate as a solid.
-
Isolation: Filter the solid chelate and wash it with the solvent.
-
Decomposition: The pure β-diketone can be recovered by decomposing the copper chelate. This is typically done by treating the chelate with a strong acid (like H₂SO₄ or HCl) in a biphasic system (e.g., ether/water) or by using a chelating agent like EDTA.[6][7]
-
-
Column Chromatography: If the above methods are not sufficient, silica gel column chromatography can be used.
-
Eluent System: A non-polar/polar solvent system like hexane/ethyl acetate is a good starting point. The polarity can be gradually increased to elute the product.
-
II. Frequently Asked Questions (FAQs)
What is the reaction mechanism for the synthesis of this compound?
The synthesis proceeds via a crossed Claisen condensation . The key steps are:
-
Enolate Formation: A strong base removes an α-proton from methyl cyclopropyl ketone to form a nucleophilic enolate.
-
Nucleophilic Acyl Substitution: The enolate attacks the electrophilic carbonyl carbon of methyl pivalate.
-
Elimination: The tetrahedral intermediate collapses, eliminating a methoxide ion to form the β-diketone.
-
Deprotonation (Driving Force): The newly formed β-diketone has acidic protons between the two carbonyl groups and is deprotonated by the methoxide. This final, essentially irreversible acid-base reaction drives the equilibrium towards the product.[5]
-
Protonation: An acidic workup protonates the enolate to yield the final neutral product.
Caption: Reaction mechanism of the crossed Claisen condensation.
Which ester should I use as the starting material?
For the synthesis of this compound, methyl pivalate or ethyl pivalate are the appropriate ester starting materials. A key consideration for a successful crossed Claisen condensation is to use an ester that cannot form an enolate itself, thus preventing self-condensation.[2] Both methyl and ethyl pivalate lack α-hydrogens, making them ideal for this purpose.
What are the optimal reaction conditions?
While optimal conditions can vary, a good starting point for this synthesis is:
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH), 60% dispersion in mineral oil | A strong, non-nucleophilic base that is effective for enolate formation.[2] |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | Aprotic solvents that do not react with the base or intermediates. |
| Temperature | 0 °C to reflux | Start at 0 °C for the enolate formation to control exothermicity, then allow to warm to room temperature or gently reflux to drive the reaction to completion. |
| Stoichiometry | 1.1 eq. Base, 1.0 eq. Ketone, 1.2 eq. Ester | A slight excess of the base ensures complete enolate formation. A slight excess of the ester helps to outcompete ketone self-condensation. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the base and enolate by atmospheric moisture and oxygen. |
Is it possible to synthesize this compound using other methods?
Yes, other methods for synthesizing 1,3-diketones exist, although the Claisen condensation is the most classical approach.[6] Some alternatives include:
-
Acylation of Ketone Enolates with Acyl Chlorides: This involves forming the enolate of methyl cyclopropyl ketone (e.g., with LDA) and then reacting it with pivaloyl chloride. This can be a very effective method.[8]
-
Rearrangement Reactions: Certain rearrangement reactions, like the Baker-Venkataraman rearrangement, can produce 1,3-diketones, but these require specific precursors.[8]
-
Hydration of Alkynones: The hydration of a corresponding alkynone can also yield a 1,3-diketone, though this requires the synthesis of the alkynone precursor.[6]
For this specific target molecule, the crossed Claisen condensation or the acylation of the pre-formed enolate with pivaloyl chloride are likely the most direct and efficient routes.
III. Experimental Protocol: Optimized Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl Cyclopropyl Ketone
-
Methyl Pivalate
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and an inert gas setup (Nitrogen or Argon)
Procedure:
-
Preparation: Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and an inlet for inert gas.
-
Base Suspension: Under a positive pressure of inert gas, add sodium hydride (1.1 eq.) to the flask. Add anhydrous THF to create a stirrable suspension.
-
Enolate Formation: Cool the suspension to 0 °C using an ice bath. Slowly add methyl cyclopropyl ketone (1.0 eq.) dropwise via the dropping funnel over 30 minutes. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Condensation: Slowly add methyl pivalate (1.2 eq.) dropwise to the reaction mixture at room temperature. After the addition, gently reflux the mixture for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1M HCl until the solution is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by one of the methods described in the Troubleshooting Guide (Question 3), such as column chromatography or formation of the copper chelate.
References
-
Recent Developments in the Synthesis of β-Diketones - PMC - PubMed Central - NIH.
-
Process for the purification of 1,3-diketones - Google Patents.
-
Troubleshooting side reactions in Claisen-Schmidt condensation - Benchchem.
-
Process for the purification of 1,3-diketones - Google Patents.
-
Mixed Claisen Condensations - Chemistry LibreTexts.
-
Preparation of 1,3-Diketones by the Claisen Reaction.
-
Process for the preparation of linear 1,3-diketones - Google Patents.
-
Synthesis of 1,3-diketones - Organic Chemistry Portal.
-
Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters - SciSpace.
-
Recent Advances in the Synthesis of 1,3-Diketones - ResearchGate.
-
Failing Claisen condensation - Reddit.
-
β-Diketone synthesis by oxidation - Organic Chemistry Portal.
-
Esters to β-Ketoesters: Claisen Condensation Overview - JoVE.
-
Claisen Condensation - Organic Chemistry Portal.
-
Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry.
Sources
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20040068145A1 - Process for the purification of 1,3-diketones - Google Patents [patents.google.com]
- 8. 1,3-Diketone synthesis [organic-chemistry.org]
Technical Support Center: Purification of 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione
Welcome to the technical support center for the purification of 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this versatile building block in high purity. As a sterically hindered β-diketone, its purification can present unique challenges. This resource consolidates field-proven insights and established scientific principles to help you navigate these complexities.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound, particularly after its synthesis, which is commonly achieved via a Claisen condensation or related methods.[1][2]
Problem 1: Low overall yield after purification.
Potential Cause: this compound, like many β-diketones, can be sensitive to certain conditions, leading to degradation or loss during purification. The presence of strong acids or bases, or prolonged exposure to high temperatures, can be detrimental. Some β-diketones have also been noted for their instability during column chromatography.
Solutions:
-
Avoid Harsh Conditions: Neutralize the reaction mixture carefully before extraction and purification. Use mild workup procedures.
-
Consider Alternative Purification Methods: If you suspect degradation on silica gel, consider vacuum distillation or recrystallization.
-
Formation of Copper Chelates: A highly effective method for purifying β-diketones involves the formation of a copper(II) chelate.[3][4] This complex is typically a solid that can be filtered off from non-acidic impurities. The β-diketone can then be recovered by treating the chelate with a strong acid.
Problem 2: Persistent impurity with a similar polarity to the product.
Potential Cause: The most common synthesis route, the Claisen condensation, may result in side products such as unreacted starting materials (e.g., a ketone and an ester) or self-condensation products.[2][5] These can have polarities close to the desired β-diketone, making separation by chromatography challenging.
Solutions:
-
Optimize Chromatographic Conditions:
-
Solvent System: Experiment with different solvent systems. A shallow gradient elution can improve separation.
-
Deactivated Silica Gel: Since silica gel is slightly acidic, it can cause streaking or degradation of acid-sensitive compounds.[6] Consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (1-3%).[7]
-
-
Vacuum Distillation: If the impurity has a significantly different boiling point, vacuum distillation can be an effective purification method, especially for thermally stable, high-boiling liquids.[8]
-
Recrystallization: If your product is a solid or can be induced to crystallize, recrystallization is a powerful purification technique.[9][10] Experiment with different solvent systems, such as hexane/acetone or hexane/ethyl acetate.
Problem 3: The product appears as an oil and is difficult to handle.
Potential Cause: While some β-diketones are crystalline, others, particularly those with bulky substituents, may be oils at room temperature. A related compound, 1-cyclopropyl-1,3-butanedione, is reported as an oil.[11]
Solutions:
-
High-Vacuum Techniques: For purification of oils, vacuum distillation is often the most suitable method.
-
Inducing Crystallization:
-
Solvent Screening: Attempt to find a solvent system from which the compound will crystallize upon cooling or slow evaporation.
-
Seeding: If you have a small amount of pure, solid material, use it to seed a supersaturated solution of the oil.
-
-
Copper Chelate Formation: As mentioned previously, converting the oily β-diketone to a solid copper chelate can greatly simplify its handling and purification.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for this compound?
For a robust and often highly effective purification, the formation and subsequent decomposition of the copper(II) chelate is an excellent choice.[3][4] This method is particularly useful for removing non-acidic impurities. For thermally stable compounds, vacuum distillation is a reliable alternative. Column chromatography on deactivated silica gel can also be effective but may require careful optimization.
Q2: What are the likely impurities from a Claisen condensation synthesis?
The synthesis of this compound would likely involve the condensation of a cyclopropyl methyl ketone with an ester of pivalic acid. Potential impurities include:
-
Unreacted cyclopropyl methyl ketone.
-
Unreacted pivalate ester.
-
Self-condensation product of cyclopropyl methyl ketone.
-
Byproducts from the base used in the reaction.
Q3: My β-diketone shows tautomers in the NMR spectrum. Is this a sign of impurity?
No, this is a characteristic feature of β-diketones. They exist as an equilibrium mixture of keto and enol tautomers.[12][13] The exact ratio of these tautomers can be influenced by the solvent, temperature, and pH. This is a normal observation and not an indication of impurity.
Q4: Can I use distillation to purify this compound?
Yes, vacuum distillation is a suitable method for purifying high-boiling, thermally stable liquids.[8] Given the molecular weight of this compound, it is expected to have a high boiling point, making vacuum distillation a good option to avoid thermal decomposition.
Experimental Protocols
Protocol 1: Purification via Copper(II) Acetate Chelation
This protocol is adapted from established methods for β-diketone purification.[3]
-
Dissolution: Dissolve the crude this compound in a suitable solvent like ethanol or a mixture of water and a miscible organic solvent.
-
Chelation: Prepare a saturated aqueous solution of copper(II) acetate. Add this solution dropwise to the stirred solution of the crude β-diketone. A solid copper chelate should precipitate.
-
Isolation of the Chelate: Collect the precipitated copper complex by filtration and wash it with water, then with a small amount of cold ethanol to remove any remaining impurities.
-
Decomposition of the Chelate: Suspend the copper chelate in a biphasic system of a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and water.
-
Acidification: Acidify the mixture by adding a strong acid, such as 10% sulfuric acid or hydrochloric acid, dropwise with vigorous stirring until the solid dissolves and the aqueous layer turns a clear blue.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Workup: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Vacuum Distillation
-
Apparatus Setup: Assemble a short-path distillation apparatus suitable for vacuum distillation. Ensure all glassware is free of cracks and the joints are well-sealed with appropriate vacuum grease. Use a magnetic stir bar for smooth boiling.
-
Crude Product Preparation: Place the crude this compound in the distillation flask. It is advisable to first remove any low-boiling solvents under reduced pressure.
-
Applying Vacuum: Gradually apply vacuum to the system. A cold trap between the apparatus and the vacuum pump is recommended to protect the pump.
-
Heating: Once a stable vacuum is achieved, begin heating the distillation flask gently using a heating mantle.
-
Fraction Collection: Collect the fractions that distill at a constant temperature. The boiling point will depend on the pressure in the system.
-
Completion: Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the distillation flask. Release the vacuum carefully before turning off the cooling water.
Data Presentation
Table 1: Common Solvents for Purification
| Purification Method | Recommended Solvents | Comments |
| Recrystallization | Hexane/Acetone, Hexane/Ethyl Acetate, Ethanol/Water | The choice of solvent will depend on the specific impurities present. A two-solvent system often provides the best results for inducing crystallization.[9][14] |
| Column Chromatography | Hexanes/Ethyl Acetate, Dichloromethane/Hexanes | A gradient elution is often necessary for good separation. The addition of triethylamine (1-3%) can prevent streaking for acid-sensitive compounds.[7] |
Visualizations
Logical Workflow for Purification Method Selection
Caption: Decision tree for selecting a purification method.
References
-
García-Álvarez, R., et al. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules, 26(21), 6483. Available at: [Link]
-
Maspero, A., et al. (2021). β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. Pharmaceutics, 13(11), 1875. Available at: [Link]
-
Organic Syntheses. (n.d.). Dry silica gel. Available at: [Link]
-
University of California, Los Angeles. (n.d.). Column chromatography. Available at: [Link]
-
Maleš, L., et al. (2021). Tautomeric Equilibrium of an Asymmetric β-Diketone in Halogen-Bonded Cocrystals with Perfluorinated Iodobenzenes. Molecules, 26(12), 3698. Available at: [Link]
-
Budarin, V., et al. (2023). Sustainable solvents for β-diketone extraction from wheat straw wax and their molecular self-assembly into nano-structured tubules for hydrophobic coatings. Green Chemistry, 25(3), 1184-1194. Available at: [Link]
-
Arshad, N., et al. (2014). β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research and Allied Sciences, 3(3), 1-18. Available at: [Link]
-
Podyachev, S. N., et al. (2007). Synthesis of tris(β-diketones) and study of their complexation with some transition metals. Russian Chemical Bulletin, 56(10), 2056-2062. Available at: [Link]
-
Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Pharmaceuticals, 14(11), 1189. Available at: [Link]
-
Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. ResearchGate. Available at: [Link]
-
González-Calero, S., et al. (2020). Synthesis of 1,4-ketoaldehydes and 1,4- diketones by Mo-catalyzed oxidative cleavage of cyclobutane-1,2-diols. Organic & Biomolecular Chemistry, 18(4), 633-637. Available at: [Link]
-
University of Rochester. (n.d.). Purification: How To. Available at: [Link]
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography. Available at: [Link]
-
Wikipedia. (n.d.). Claisen condensation. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 1-cyclopropyl-1,3-butanedione. Available at: [Link]
-
Nichols, L. (2022, April 7). Vacuum Distillation [Video]. YouTube. Available at: [Link]
-
Reddit. (2019). Recrystallization with two solvents. r/Chempros. Available at: [Link]
-
CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Available at: [Link]
-
Nolen, J. R. (2018). Synthesis and Thermodynamic Analysis of Volatile Beta-Diketone Complexes of Select Lanthanides via Gas-Phase Separations. TRACE: Tennessee Research and Creative Exchange. Available at: [Link]
-
Fiveable. (n.d.). Mixed Claisen Condensations. Organic Chemistry Class Notes. Available at: [Link]
-
MIT OpenCourseWare. (2010, February 4). Recrystallization [Video]. YouTube. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Available at: [Link]
-
LibreTexts. (2021, December 27). 10.11: Mixed Claisen Condensations. Chemistry LibreTexts. Available at: [Link]
-
Abd-alhamed, H., et al. (2022). The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review. Results in Chemistry, 4, 100345. Available at: [Link]
-
Kumar, A., et al. (2013). Synthesis and Characterization of β -Diketone Ligands and Their Antimicrobial Activity. Scholars Research Library. Available at: [Link]
-
Semproni, J. M., et al. (2019). Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enolates. The Journal of Organic Chemistry, 84(11), 7434-7442. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). β-Diketone synthesis by oxidation. Available at: [Link]
-
Allouch, F., et al. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 26(16), 4949. Available at: [Link]
-
Zhang, J., et al. (2020). Industrially scalable and cost-effective synthesis of 1,3-cyclopentanediol with furfuryl alcohol from lignocellulose. Green Chemistry, 22(12), 3844-3854. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Available at: [Link]
Sources
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- 4. Sustainable solvents for β-diketone extraction from wheat straw wax and their molecular self-assembly into nano-structured tubules for hydrophobic coatings - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. reddit.com [reddit.com]
Technical Support Center: Navigating Cyclopropyl Grignard Additions
Welcome to the technical support center for cyclopropyl Grignard additions. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of incorporating the cyclopropyl moiety. The high ring strain and unique electronic nature of cyclopropane introduce specific challenges not commonly encountered with standard alkyl or aryl Grignard reagents. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the formation of cyclopropyl Grignard reagents and their subsequent addition to electrophiles.
Issue 1: Low or No Yield of the Grignard Reagent
Question: My reaction to form cyclopropylmagnesium bromide is not initiating, or the final yield is significantly lower than expected. What are the likely causes and how can I fix this?
Answer:
Failure to form the Grignard reagent is a common yet frustrating issue, often stemming from a few critical factors. The underlying cause is typically related to the stability of the cyclopropyl intermediate and the stringent requirements for Grignard reagent formation.
Root Causes and Corrective Actions:
-
Passive Magnesium Surface: Magnesium turnings are notoriously covered with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the cyclopropyl halide.
-
Solution: Activate the magnesium surface prior to the addition of your halide. Common methods include the addition of a small crystal of iodine (the disappearance of the purple color indicates activation) or a few drops of 1,2-dibromoethane.[1][2] For particularly stubborn reactions, consider using commercially available, highly reactive "Rieke Magnesium."[3][4]
-
-
Presence of Moisture: Grignard reagents are potent bases and will be rapidly quenched by even trace amounts of water or other protic impurities in your glassware or solvent.[2][5]
-
Solution: Rigorously dry all glassware in an oven overnight or by flame-drying under an inert atmosphere (nitrogen or argon) immediately before use. Solvents must be anhydrous grade, and it is best practice to further dry them over molecular sieves or by distillation from a suitable drying agent.
-
-
Wurtz Coupling Side Reaction: A significant side reaction during the formation of Grignard reagents is the Wurtz coupling, where a newly formed Grignard molecule reacts with a molecule of the starting halide to form a dimer (e.g., bicyclopropane).[1][2][6][7] This is especially prevalent with reactive halides.
-
Solution: This side reaction is exacerbated by high local concentrations of the alkyl halide and elevated temperatures.[1][2] To minimize Wurtz coupling, add the cyclopropyl halide slowly and dropwise to the activated magnesium suspension. Maintain a gentle, steady reflux and use an ice bath to control the exothermic reaction if necessary.[1] Continuous flow processes have also been shown to significantly reduce Wurtz coupling by maintaining low concentrations of the halide.[6][7]
-
-
Solvent Choice: The choice of ethereal solvent can influence the stability of the Grignard reagent and the rate of side reactions.
-
Solution: While diethyl ether is a standard solvent, tetrahydrofuran (THF) is often preferred for its superior ability to solvate and stabilize the Grignard reagent.[8] However, for some aryl and benzyl halides, THF can promote Wurtz coupling more than diethyl ether or 2-methyltetrahydrofuran (2-MeTHF).[1] Cyclopentyl methyl ether (CPME) has also emerged as a stable and effective solvent for Grignard reactions.[9]
-
Issue 2: Formation of a Ring-Opened Byproduct (Homoallylic Species)
Question: I am observing a significant amount of a homoallylic alcohol or other rearranged products in my final reaction mixture. Why is this happening and how can I prevent it?
Answer:
The high ring strain of the cyclopropyl group makes the corresponding radical and, to a lesser extent, the Grignard reagent itself, susceptible to ring-opening. This rearrangement is a well-documented and rapid process.
Mechanism of Ring Opening:
The formation of a Grignard reagent proceeds through a single-electron transfer (SET) mechanism, generating a cyclopropylmethyl radical intermediate.[10][11] This radical can undergo a very rapid ring-opening rearrangement to the more stable homoallylic radical.[12][13][14][15] The rate constant for the ring-opening of the cyclopropylmethyl radical is remarkably high (k = 8.6 x 107 s-1 at 298 K), making this a kinetically favorable process.[12]
The Grignard reagent itself can also undergo a slower rearrangement, particularly at elevated temperatures.[8]
Diagram: Desired Grignard Formation vs. Ring-Opening Side Reaction
Caption: Formation of the desired Grignard vs. the ring-opening pathway.
Troubleshooting Strategies:
-
Low Temperature: Conduct the Grignard formation and subsequent addition reaction at the lowest temperature that allows for a reasonable reaction rate.[8] For sensitive substrates, preparing the Grignard reagent at 0 °C or even lower temperatures can significantly suppress ring-opening. The use of highly active "Rieke Magnesium" is particularly beneficial for low-temperature reactions.[3][4][5]
-
Minimize Reaction Time: Avoid prolonged reaction times, especially at elevated temperatures, as this can favor the rearrangement of the Grignard reagent itself.[8]
Issue 3: Poor Yields in Additions to Ketones (Enolization and Reduction)
Question: When I add my cyclopropyl Grignard reagent to a ketone, I get a low yield of the desired tertiary alcohol and recover a lot of my starting ketone. What is causing this?
Answer:
This is a classic issue in Grignard additions to ketones, particularly those with acidic α-protons. The strong basicity of the Grignard reagent can lead to two competing side reactions: enolization and reduction.[16]
-
Enolization: The Grignard reagent acts as a base and deprotonates the α-carbon of the ketone, forming a magnesium enolate. Upon aqueous workup, this enolate is protonated, regenerating the starting ketone.[16]
-
Reduction: If the Grignard reagent has a β-hydrogen, it can act as a hydride donor, reducing the ketone to a secondary alcohol via a six-membered cyclic transition state.[16]
Solutions:
-
Use of Cerium(III) Chloride (Luche Reaction): The addition of anhydrous cerium(III) chloride (CeCl3) to the reaction mixture before the addition of the Grignard reagent can dramatically improve the yield of the desired 1,2-addition product.[17][18][19][20][21] The transmetalation of the Grignard reagent to an organocerium species generates a new nucleophile that is less basic but still highly nucleophilic, thus favoring addition over enolization.[20][21]
-
Low Temperature: Performing the addition at low temperatures (e.g., -78 °C) can help to minimize enolization by favoring the kinetically controlled 1,2-addition pathway.[5][22]
Issue 4: Over-addition to Esters and Acid Chlorides
Question: I am trying to synthesize a cyclopropyl ketone by reacting my Grignard reagent with an ester, but I am primarily isolating a tertiary alcohol. How can I stop the reaction at the ketone stage?
Answer:
This is a common and expected outcome when using standard esters or acid chlorides with Grignard reagents. The initially formed ketone is more reactive towards the Grignard reagent than the starting ester.[23] This leads to a second addition, resulting in a tertiary alcohol where two of the substituents have come from the Grignard reagent.
The Solution: Weinreb Amides:
To prevent this over-addition, use an N-methoxy-N-methylamide, commonly known as a Weinreb amide .[24][25] The reaction of a Grignard reagent with a Weinreb amide forms a stable, chelated tetrahedral intermediate.[25] This intermediate is unreactive towards further addition and only collapses to the ketone upon acidic workup. This allows for the clean and high-yield synthesis of cyclopropyl ketones.[24][25][26][27][28]
Diagram: Grignard Addition to Ester vs. Weinreb Amide
Caption: Comparison of reaction pathways for esters and Weinreb amides.
Summary of Common Side Reactions and Solutions
| Side Reaction | Cause | Recommended Solution(s) |
| Wurtz Coupling | High local concentration of halide; high temperature.[1][2] | Slow, dropwise addition of halide; maintain gentle reflux; use of continuous flow reactors.[1][6][7] |
| Ring Opening | Formation of unstable cyclopropylmethyl radical; high temperature.[8][12] | Conduct reaction at low temperatures (0 °C or below); minimize reaction time.[3][4][8] |
| Enolization of Ketones | High basicity of the Grignard reagent.[16] | Use of CeCl3 additive; perform addition at low temperatures (-78 °C).[17][18][19][20][21] |
| Reduction of Ketones | Grignard reagent with β-hydrogens acting as a hydride donor.[16] | Use of CeCl3 additive to favor nucleophilic addition.[17][18][19][20][21] |
| Over-addition to Esters | The intermediate ketone is more reactive than the starting ester.[23] | Use a Weinreb amide as the electrophile to form a stable intermediate.[24][25][27][28] |
| Reaction Quenching | Presence of protic impurities (e.g., water, alcohols).[2] | Use rigorously dried glassware and anhydrous solvents under an inert atmosphere. |
Experimental Protocols
Protocol 1: Preparation of Cyclopropylmagnesium Bromide
-
Glassware Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a stream of dry nitrogen or argon.
-
Magnesium Activation: To the cooled flask, add magnesium turnings (1.2 equivalents). Add a single crystal of iodine. Gently warm the flask with a heat gun until the purple vapor of iodine is observed and then disappears. Allow the flask to cool to room temperature.
-
Reaction Setup: Add anhydrous diethyl ether or THF to the flask to cover the magnesium.
-
Initiation: In the dropping funnel, prepare a solution of cyclopropyl bromide (1.0 equivalent) in the same anhydrous solvent. Add a small portion (approx. 10%) of the bromide solution to the magnesium suspension. The reaction should initiate, indicated by bubbling and a gentle reflux.[1]
-
Slow Addition: Once initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux. Use a water bath to control the temperature if the reaction becomes too vigorous.[8]
-
Completion: After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure full conversion. The resulting grey-brown solution is your Grignard reagent.
Protocol 2: Addition to a Ketone using Cerium(III) Chloride
-
CeCl3 Preparation: Anhydrous CeCl3 (1.1 equivalents) is suspended in anhydrous THF in a separate flame-dried flask under an inert atmosphere. Stir the suspension vigorously at room temperature for at least 2 hours to ensure it is finely divided and active.
-
Reaction Setup: Cool the CeCl3 suspension to -78 °C (dry ice/acetone bath).
-
Grignard Addition: Slowly add the prepared cyclopropylmagnesium bromide solution (1.1 equivalents) to the CeCl3 suspension and stir for 30-60 minutes at -78 °C.
-
Ketone Addition: Add a solution of the ketone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Reaction and Quench: Stir the reaction at -78 °C for 2-3 hours, then allow it to warm to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Workup: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.
Frequently Asked Questions (FAQs)
Q1: Can I use cyclopropylmethyl halides for Grignard formation? A: Yes, but be aware that the corresponding radical is highly prone to ring-opening to give the but-3-enyl Grignard reagent.[8] This rearrangement is often faster than the formation of the Grignard reagent itself. If the cyclopropylmethyl moiety is desired, this is generally not a viable route.
Q2: How can I determine the concentration of my prepared Grignard reagent? A: The concentration of Grignard reagents can be determined by titration. A common method involves adding a known amount of the Grignard solution to a solution of a known concentration of iodine in THF until the iodine color disappears. Alternatively, titration against a known concentration of a non-nucleophilic base with an indicator like phenanthroline can be used.
Q3: Is it better to use cyclopropyl bromide or chloride? A: Alkyl bromides are generally more reactive than chlorides for Grignard formation.[8] While the chloride may be less expensive, the bromide will typically initiate more readily and react under milder conditions.
Q4: My reaction mixture turned dark brown/black. Is this normal? A: A color change to grey or brownish is typical for Grignard reagent formation. However, a very dark or black color might indicate decomposition or significant side reactions, possibly due to overheating or impurities.
Q5: Can I store my cyclopropyl Grignard solution? A: While some Grignard reagents can be stored for short periods under an inert atmosphere, it is generally recommended to use them immediately after preparation. Cyclopropyl Grignard reagents, in particular, may be less stable over time due to the potential for rearrangement, especially if not stored at low temperatures.
References
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- Asymmetric addition of Grignard reagents to ketones. (n.d.).
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Why is cyclopropylmethyl radical opening so fast? (2018, February 1). Chemistry Stack Exchange. [Link]
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-
Radical Ring Opening Reactions of the Cyclopropylcarbinyl Systems. (n.d.). UCL Discovery. [Link]
-
Lee, J.-s., Velarde-Ortiz, R., Guijarro, A., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428–5430. [Link]
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Up-Scale Synthesis of p-(CH2 CH)C6H4CH2CH2CH2Cl and p-ClC6H4SiR3 by CuCN-Catalyzed Coupling Reactions of Grignard Reagents with Organic Halides. (2022). ACS Omega. [Link]
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MECHANISM OF GRIGNARD REAGENT FORMATION. FURTHER EVIDENCE FOR THE SURFACE NATURE OF THE REACTION. (n.d.). ResearchGate. [Link]
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SYNTHESIS OF CARBONYL COMPOUNDS BEARING A 9-FLUORENYL RADICAL CLOCK. (n.d.). Organic Syntheses. [Link]
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Deitmann, E., Dahms, K., Maskos, M., Ziegenbalg, D., & Menges-Flanagan, G. (2022). Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. Organic Process Research & Development. [Link]
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Deitmann, E., Dahms, K., Maskos, M., Ziegenbalg, D., & Menges-Flanagan, G. (2022). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ResearchGate. [Link]
-
McMichael, K. (2022, September 12). 1.6: Addition of Organometallics - Grignard. Chemistry LibreTexts. [Link]
-
Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. (n.d.). Organic Chemistry Portal. [Link]
-
Selectivity in the Addition Reactions of Organometallic Reagents to Aziridine-2-carboxaldehydes: The Effects of Protecting Groups and Substitution Patterns. (n.d.). National Institutes of Health. [Link]
-
Grignard Reaction (RMgX + Weinreb Amide). (n.d.). Common Organic Chemistry. [Link]
-
Organic Chemistry Study Guide: Carbonyls & Organometallics. (n.d.). Pearson. [Link]
-
Chemo and Enantioselective Addition of Grignard Reagents to Ketones and Enolizable Ketimines. (n.d.). PURE – TECNALIA CRIS. [Link]
- BenchChem. (2025).
-
Garst, J. F., & Ungváry, F. (2001). In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates. Organic Letters, 3(4), 605–606. [Link]
-
Dalal, M. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Dalal Institute. [Link]
-
Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. (2020, April 20). The Royal Society of Chemistry. [Link]
-
ChemInform Abstract: Applications of CeCl3 as an Environmentally Friendly Promoter in Organic Chemistry. (2010, October). ResearchGate. [Link]
-
Imamoto, T. (1984). Cerium chloride-promoted nucleophilic addition of grignard reagents to ketones an efficient method for the synthesis of tertiary alcohols. Tetrahedron Letters. [Link]
-
Help with Grignard Reaction. (2023, September 5). Reddit. [Link]
-
Insights into the Cerium Chloride‐Catalyzed Grignard Addition to Esters. (n.d.). ResearchGate. [Link]
-
Deuterium Labeling Reaction. (2015, December 8). Chem-Station Int. Ed. [Link]
-
Organometallic Reagents and Carbanions: Crash Course Organic Chemistry #28. (2021, May 26). YouTube. [Link]
-
Carbonyl addition reactions promoted by cerium reagents. (n.d.). IUPAC. [Link]
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Garst, J. F., & Ungváry, F. (2001). In Grignard Reagent Formation From Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent With Diffusing Cyclopropyl Radical Intermediates. PubMed. [Link]
-
Oxidative radical ring-opening/cyclization of cyclopropane derivatives. (n.d.). PubMed Central. [Link]
-
DESIRS beamline - Ring-Opening Dynamics of the Cyclopropyl Radical and Cation. (n.d.). [Link]
-
Oxidative radical ring-opening/cyclization of cyclopropane derivatives. (n.d.). PubMed. [Link]
-
Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. (2022, February 18). ACS Publications. [Link]
-
Walborsky, H. M., & Zimmermann, C. (1992). The surface nature of Grignard reagent formation. Cyclopropylmagnesium bromide. Journal of the American Chemical Society, 114(13), 4996–5000. [Link]
-
Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. (n.d.). PubMed Central. [Link]
-
Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. [Link]
-
Sciencemadness Discussion Board - Cyclopropyl grignard. (2016, September 4). [Link]
-
Grignard Reactions in Cyclopentyl Methyl Ether. (2025, October 8). ResearchGate. [Link]
-
Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792–1793. [Link]
-
Shu, C., Sidhu, K., Zhang, L., Wang, X.-j., Krishnamurthy, D., & Senanayake, C. H. (2010). Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. The Journal of Organic Chemistry, 75(19), 6677–6680. [Link]
-
Organic chemistry. (n.d.). Wikipedia. [Link]
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Technical Support Center: A Scientist's Guide to Improving the Purity of 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione
Welcome to the technical support guide for the synthesis and purification of 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile β-dicarbonyl intermediate. Achieving high purity is critical for ensuring reproducible results in downstream applications, from catalysis to the synthesis of complex pharmaceutical agents. This guide provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Section 1: Troubleshooting Guide - From Crude Reaction to Purified Product
This section addresses common issues encountered during the synthesis and initial purification of this compound, which is typically synthesized via a Claisen condensation reaction.[1][2]
Q1: My crude product is a dark, viscous oil after aqueous workup. How can I isolate a solid and what is causing the discoloration?
A1: It is not uncommon for crude β-diones to initially present as oils. This can be due to several factors including residual solvent, the presence of unreacted starting materials, or the formation of side products that act as eutectic impurities, depressing the melting point of the mixture. Discoloration often arises from base-catalyzed side reactions or degradation.
Causality & Solution:
-
Incomplete Reaction or Stoichiometry Issues: The most common synthesis for this class of molecule is the crossed Claisen condensation between a ketone (e.g., cyclopropyl methyl ketone) and an ester that cannot self-condense (e.g., ethyl pivalate), using a strong base like sodium ethoxide.[3][4] If the reaction does not go to completion, the unreacted starting materials can lead to an oily product.
-
Aqueous Workup Issues: The workup protocol is critical. The reaction is typically quenched by careful acidification with a dilute acid (e.g., 10% HCl) at low temperatures (0 °C) to protonate the enolate salt of the product.[6]
-
Troubleshooting: Add the acid slowly while monitoring the pH to ensure you reach a neutral or slightly acidic state (pH ~5-6). Overly aggressive acidification or high temperatures can promote hydrolysis or other side reactions. Ensure thorough extraction with a suitable organic solvent (e.g., ethyl ether, ethyl acetate) to recover the product. A brine wash of the combined organic layers will help remove excess water, which can inhibit crystallization.
-
-
Initial Purification: To remove non-polar impurities and encourage crystallization, you can dissolve the crude oil in a minimal amount of a solvent like diethyl ether or dichloromethane, wash with a cold, dilute sodium bicarbonate solution to remove any acidic impurities, dry thoroughly over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. The resulting oil can then be subjected to a dedicated purification protocol.
Q2: My NMR spectrum shows significant amounts of unreacted starting materials (cyclopropyl methyl ketone and/or ethyl pivalate). How can I remove them?
A2: The presence of starting materials is a clear indication of an incomplete reaction or suboptimal purification. Their removal is essential for obtaining a high-purity product.
Causality & Solution:
-
Reaction Kinetics: Claisen condensations can be sluggish. Ensure the reaction has been given sufficient time at the appropriate temperature to proceed to completion.[6]
-
Base Potency: The base must be strong enough and non-nucleophilic to efficiently deprotonate the ketone's α-proton without interfering with the ester.[2] Sodium ethoxide is common, but ensure it is anhydrous, as water will quench the base.
-
Purification Strategy:
-
Vacuum Distillation: If there is a significant boiling point difference between your product and the starting materials, fractional distillation under reduced pressure can be highly effective, especially for larger scale preparations.[7]
-
Flash Column Chromatography: This is the most reliable method for separating compounds with different polarities. The β-dione product is significantly more polar than the starting ester and slightly more polar than the starting ketone. A gradient elution on silica gel, starting with a non-polar solvent system (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increasing the polarity, will effectively separate the components.
-
Acid/Base Washing: Unreacted pivalic acid (from potential ester hydrolysis) can be removed by washing the organic extract with a dilute base like sodium bicarbonate. However, the starting ketone and ester are neutral and will not be removed by this method.
-
Q3: My product seems to degrade or streak badly during silica gel chromatography. Are there better alternatives?
A3: Yes, this is a known issue with β-dicarbonyl compounds. The slightly acidic nature of standard silica gel can catalyze the decomposition or irreversible adsorption of these compounds.[1] Furthermore, the keto-enol tautomerism can lead to significant band broadening and poor separation.
Causality & Solution:
-
Silica Gel Acidity: The surface silanol groups (Si-OH) on silica are acidic and can interact strongly with the Lewis basic carbonyl groups of your product, leading to degradation.
-
Keto-Enol Tautomerism: β-diones exist as an equilibrium mixture of keto and enol forms.[8] These tautomers have different polarities, causing them to move at different rates on the column, resulting in streaking and broad peaks.
Alternative Purification Protocols:
-
Deactivated Silica: You can "deactivate" the silica gel by pre-treating it with a small amount of a base, such as triethylamine (~1% v/v), added to your eluent system. This neutralizes the acidic sites and often results in much sharper peaks and better recovery.
-
Neutral Alumina Chromatography: Using neutral alumina as the stationary phase is an excellent alternative as it lacks the acidic sites of silica gel.
-
Purification via Copper(II) Chelate Formation: This is a classic and highly effective method for purifying β-diones.[9] The β-dione is selectively complexed with copper(II) ions to form a stable, often crystalline, copper chelate. This solid complex can be easily separated from neutral organic impurities by filtration. The pure β-dione is then recovered by decomposing the complex. This method is detailed in Protocol 2.2 .
Section 2: Step-by-Step Purification Protocols
Protocol 2.1: High-Yield Recrystallization
Recrystallization is a powerful technique for purifying solids by leveraging differences in solubility at varying temperatures.[10][11] The key is to find a solvent system where the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[12]
Step-by-Step Methodology:
-
Solvent Selection: Begin by testing the solubility of a small amount of your crude product in various solvents (see Table 1). An ideal single-solvent system dissolves the compound when boiling but not at room temperature. A two-solvent system (one soluble, one anti-solvent) is also very effective.[13]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent needed to fully dissolve the solid. If using a two-solvent system, dissolve the solid in the "good" solvent first, then add the "poor" solvent dropwise at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a few more drops of the "good" solvent to redissolve the precipitate.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature without disturbance. Slow cooling is crucial for the formation of large, pure crystals rather than a precipitate.[10]
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[12]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System | Type | Notes |
| Hexanes or Pentane | Single Solvent | Good for non-polar impurities. The product has moderate polarity, so it should have low solubility at room temp. |
| Hexane / Ethyl Acetate | Two-Solvent | Dissolve in minimal hot Ethyl Acetate; add Hexane as the anti-solvent. A very versatile system. |
| Ethanol / Water | Two-Solvent | For more polar impurities. Dissolve in hot ethanol; add water dropwise as the anti-solvent.[13] |
Protocol 2.2: Purification via Copper(II) Chelate Formation
This elegant method exploits the ability of β-diones to form stable, insoluble complexes with copper(II) ions.[9]
Workflow Diagram: Copper Chelate Purification
Caption: Workflow for purifying β-diones via copper chelate formation.
Step-by-Step Methodology:
-
Formation of the Chelate: Dissolve the crude product in ethanol. In a separate flask, prepare a solution of copper(II) acetate in water. Add the copper(II) acetate solution dropwise to the stirred ethanolic solution of the crude dione. A solid precipitate of the copper complex should form almost immediately.
-
Isolation of the Chelate: Stir the mixture for 30 minutes to ensure complete precipitation. Collect the solid copper complex by vacuum filtration and wash it thoroughly with water, then with a small amount of cold ethanol to remove unreacted organic starting materials and other non-chelating impurities.
-
Decomposition of the Chelate: Suspend the dried copper complex in a solvent like dichloromethane (DCM) or diethyl ether. Vigorously stir this suspension while adding a 10-15% aqueous solution of sulfuric acid or a solution of a strong chelating agent like EDTA. The color of the organic layer will change as the copper is extracted into the aqueous phase, releasing the pure β-dione into the organic solvent.
-
Final Workup: Separate the organic layer, wash it with water and then brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure to yield the highly purified this compound.
Section 3: Purity Assessment - FAQs
Q1: What is the best combination of analytical techniques to confirm the purity of my final product?
A1: No single technique is sufficient for a comprehensive purity assessment. A combination of chromatographic and spectroscopic methods is recommended for robust characterization.[14]
-
Primary Analysis (Identity & Major Impurities):
-
¹H and ¹³C NMR: Confirms the chemical structure and provides a good initial assessment of purity. The presence of extraneous peaks indicates impurities.
-
GC-MS: Ideal for this molecule. It separates volatile components and provides both retention time data (for quantification) and mass spectra (for identification of impurities).[15]
-
-
Quantitative Analysis (Absolute Purity):
-
Quantitative NMR (qNMR): This is a powerful method for determining the absolute purity of a sample without needing a reference standard of the analyte itself.[14] It involves integrating the signal of the analyte against a certified internal standard of known purity and concentration.
-
Differential Scanning Calorimetry (DSC): For samples believed to be of high purity (>98%), DSC can provide an accurate purity value by analyzing the melting endotherm.[]
-
Q2: Why does my compound show a broad peak or multiple peaks in my HPLC analysis?
A2: This is a common challenge when analyzing β-diones by HPLC. The primary causes are keto-enol tautomerism and interaction with metal ions in the HPLC system.[17]
-
Keto-Enol Tautomerism: The compound exists as a mixture of keto and enol forms, which can interconvert during chromatography. Since the two forms have different polarities, this can lead to severely broadened or even split peaks.
-
Chelation: The β-dione can chelate with trace metal ions present in the stationary phase, fittings, or solvent, leading to poor peak shape and irreversible adsorption.
Solutions:
-
Mobile Phase Modifiers: Adding a small amount of a competing chelating agent, like trifluoroacetic acid (TFA) or acetylacetone, to the mobile phase can improve peak shape.
-
Specialized Columns: Consider using mixed-mode HPLC columns that are designed to handle compounds with these properties.[17]
-
Derivatization: For GC analysis, derivatization can prevent on-column issues. However, for HPLC, it is often simpler to optimize the mobile phase.
Q3: What are the characteristic spectral data for pure this compound?
A3: While experimental values can vary slightly based on solvent and instrument, the following provides a reference for purity confirmation.
Table 2: Expected Analytical Data
| Technique | Parameter | Expected Value / Observation |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 168.12 |
| ¹H NMR (CDCl₃) | C(CH₃)₃ | Singlet, ~1.2 ppm (9H) |
| CH₂ (in enol form) | Singlet, ~5.8 ppm (1H) | |
| CH (cyclopropyl) | Multiplet, ~1.4-1.6 ppm (1H) | |
| CH₂ (cyclopropyl) | Multiplets, ~0.8-1.2 ppm (4H) | |
| Enol OH | Broad singlet, ~15-16 ppm (variable) | |
| ¹³C NMR (CDCl₃) | Carbonyls (C=O) | ~205 ppm (keto), ~190 ppm (enol) |
| C(CH₃)₃ | ~27 ppm | |
| C(CH₃)₃ | ~43 ppm | |
| Cyclopropyl CH | ~15 ppm | |
| Cyclopropyl CH₂ | ~10 ppm |
Note: The NMR spectrum will show a mixture of keto and enol tautomers. The chemical shifts and integration ratios will depend on the solvent and temperature.
References
- BenchChem Technical Support. (2025). Validating the Purity of Synthesized N-(2-propyn-1-yl)-1H-isoindole-1,3(2H)-dione.
- Google Patents. (1984). Process for obtaining crystalline 1,3-cyclohexane dione. EP0105474A2.
- Journal of Chromatography A. (2010). β-Diketones: Peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography.
- Google Patents. (1986). Process for the isolation of crystalline 1,3- cyclohexanedione. CA1200558A.
- Molecules. (2020). Recent Developments in the Synthesis of β-Diketones. PubMed Central (PMC).
- Encyclopedia.pub. (2022).
- Chemistry Steps.
- BOC Sciences.
- Chemistry LibreTexts. (2021). 2.
- Organic Syntheses. 2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione.
- Wikipedia.
- PrepChem.com. Synthesis of 1-cyclopropyl-1,3-butanedione.
- University of Rochester, Department of Chemistry.
- YouTube. (2020).
- NROChemistry.
- SciSpace. (1973).
- Toxicological Research. (2015). Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. PubMed Central (PMC).
- University of Illinois Springfield.
- Chemistry LibreTexts. (2024). 23.
- Molecules. (2020). Recent Developments in the Synthesis of β-Diketones. MDPI.
- YouTube. (2007).
- UFR de Chimie. β-diketones compounds exist mainly in 2 forms in equilibrium as we see on schema.
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- 15. Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Challenges of β-Diketone Synthesis
Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals in the synthesis of β-diketones. These valuable compounds are pivotal intermediates in the creation of a wide array of pharmaceuticals and fine chemicals. However, their synthesis, most commonly achieved through the Claisen condensation, can be fraught with challenges leading to disappointing yields. This guide provides in-depth troubleshooting advice, detailed protocols, and the underlying chemical principles to help you navigate these synthetic hurdles and optimize your reaction outcomes.
Introduction to β-Diketone Synthesis via Claisen Condensation
The Claisen condensation is a cornerstone carbon-carbon bond-forming reaction that unites an ester with a ketone (or another ester) in the presence of a strong base to yield a β-diketone or a β-keto ester.[1][2] The driving force behind this reaction is the formation of a highly stabilized enolate of the resulting β-dicarbonyl compound.[3] Despite its utility, the reaction's equilibrium and sensitivity to various factors can often lead to low yields. This guide will address the common pitfalls and provide you with the expertise to overcome them.
Troubleshooting Guide: A Question-and-Answer Approach
This section is designed to directly address the specific issues you may encounter during your experiments.
Q1: My reaction yield is very low or I've isolated no product. What are the likely causes?
Low or no yield in a Claisen condensation can be attributed to several factors, ranging from the quality of your reagents to the reaction conditions. Here's a breakdown of potential culprits and how to address them:
-
Inactive Base: The choice and quality of the base are paramount. Strong bases like sodium hydride (NaH), sodium ethoxide (NaOEt), or lithium diisopropylamide (LDA) are typically employed.[2][4] If using sodium hydride, ensure it is fresh and has been handled under anhydrous conditions, as it readily reacts with moisture.[5] Similarly, alkoxide bases can degrade over time.
-
Expert Tip: When using sodium hydride, it is often supplied as a dispersion in mineral oil. Washing the NaH with dry hexanes or pentane immediately before use can remove the oil and increase its reactivity.
-
-
Insufficiently Strong Base: The pKa of the α-proton on your ketone or ester dictates the required base strength. If the base is not strong enough to generate a sufficient concentration of the enolate, the reaction will not proceed efficiently.[5]
-
Recommendation: For less acidic starting materials, consider switching to a stronger base like LDA.
-
-
Presence of Water: The Claisen condensation is highly sensitive to moisture. Any water present in your solvent or on your glassware will quench the strong base, rendering it ineffective.[5]
-
Protocol: Always use freshly dried solvents. For instance, tetrahydrofuran (THF) should be distilled from sodium/benzophenone ketyl. Ensure all glassware is oven-dried or flame-dried before use.
-
-
Incorrect Stoichiometry: A stoichiometric amount of base is required because the final deprotonation of the β-diketone product drives the reaction to completion.[1] Using a catalytic amount of base will result in a poor yield.
-
Unfavorable Equilibrium: The Claisen condensation is a reversible reaction.[6] The final, irreversible deprotonation of the product shifts the equilibrium towards the desired β-diketone. If the product lacks an acidic proton between the two carbonyls, the reaction will not be driven to completion.
Q2: I'm observing a significant amount of side products. How can I improve the selectivity of my reaction?
The formation of byproducts is a common challenge. The most prevalent side reactions are self-condensation of the starting materials and aldol-type reactions.
-
Self-Condensation of the Ketone (Aldol Condensation): Ketones can undergo self-condensation to form α,β-unsaturated ketones as byproducts.[7] This is particularly problematic when the rate of enolate formation is comparable to or faster than its reaction with the ester.
-
Mitigation Strategy: Add the ketone slowly to a mixture of the base and the ester. This ensures that the generated enolate is in the presence of a high concentration of the electrophilic ester, favoring the desired Claisen condensation. Using a non-nucleophilic, sterically hindered base like LDA can also favor the desired reaction pathway.[7]
-
-
Self-Condensation of the Ester: If the ester has α-hydrogens, it can also undergo self-condensation.
Q3: How does steric hindrance affect my reaction, and what can I do about it?
Steric hindrance in either the ketone or the ester can significantly impede the reaction.[5] Bulky groups near the reaction centers can hinder the approach of the nucleophilic enolate to the electrophilic carbonyl carbon.
-
Addressing Steric Hindrance:
-
Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer duration or gently heating the reaction mixture can sometimes overcome the activation energy barrier imposed by steric hindrance. However, be cautious, as prolonged heating can also lead to decomposition.
-
Use a Less Hindered Base: A very bulky base might have difficulty accessing the α-proton. In such cases, a smaller, strong base might be more effective.
-
Alternative Synthetic Routes: If steric hindrance is severe, it may be necessary to consider alternative synthetic strategies for preparing the target β-diketone.
-
Q4: What is the best way to purify my β-diketone product?
Purification can be challenging due to the presence of unreacted starting materials and side products.
-
Acid-Base Extraction: The acidic nature of the β-diketone's enolic proton can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous base (e.g., NaHCO₃ or dilute NaOH) to extract the deprotonated β-diketone into the aqueous layer. The aqueous layer is then acidified to re-protonate the β-diketone, which can then be extracted back into an organic solvent.
-
Chromatography: Column chromatography on silica gel is a common method for purifying β-diketones. A solvent system of increasing polarity (e.g., hexane/ethyl acetate) is typically used.
-
Purification via Copper Chelate Formation: A highly effective method for purifying β-diketones involves the formation of a copper(II) chelate.[7] The β-diketone reacts with a copper(II) salt (e.g., copper(II) acetate) to form a stable, often crystalline, copper complex that can be easily separated from the reaction mixture. The pure β-diketone can then be regenerated by treating the complex with a strong acid or a chelating agent like EDTA.[7]
Experimental Protocols
Protocol 1: General Procedure for β-Diketone Synthesis via Claisen Condensation
This protocol provides a general guideline. Molar ratios and reaction conditions should be optimized for specific substrates.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a freshly dried, aprotic solvent (e.g., THF, diethyl ether) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add the strong base (e.g., 1.1 equivalents of 60% NaH in mineral oil, washed with dry hexanes) to the solvent and cool the suspension to 0 °C in an ice bath.
-
Ketone Addition: Slowly add the ketone (1.0 equivalent) dropwise to the stirred suspension of the base. Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete enolate formation.
-
Ester Addition: Add the ester (1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a beaker of ice-cold dilute acid (e.g., 1 M HCl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Workup: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or the copper chelate method.
Protocol 2: Purification of a β-Diketone via Copper(II) Chelate Formation
-
Complex Formation: Dissolve the crude β-diketone in a suitable solvent like ethanol or a mixture of water and acetic acid. Add a solution of copper(II) acetate (Cu(OAc)₂) in water.[7] A colored precipitate of the copper(II) β-diketonate complex should form.
-
Isolation of the Complex: Collect the solid copper complex by vacuum filtration and wash it with water and then a small amount of cold ethanol or diethyl ether to remove impurities.
-
Regeneration of the β-Diketone: Suspend the copper complex in a biphasic system of an organic solvent (e.g., ethyl acetate or dichloromethane) and an aqueous solution of a strong acid (e.g., 10% H₂SO₄) or a chelating agent like Na₂EDTA.[7]
-
Workup: Stir the mixture vigorously until the organic layer is no longer colored (indicating the copper has been sequestered into the aqueous layer). Separate the layers and extract the aqueous layer with the organic solvent.
-
Final Purification: Combine the organic layers, wash with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure to obtain the purified β-diketone.
Visualizing the Process
Diagram 1: The Claisen Condensation Mechanism
Caption: Mechanism of the Claisen Condensation for β-Diketone Synthesis.
Diagram 2: Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low yields in β-diketone synthesis.
Diagram 3: Purification via Copper Chelate Formation
Caption: Workflow for the purification of β-diketones using the copper chelate method.
Quantitative Data Summary
| Parameter | Recommended Condition/Ratio | Rationale | Potential Issue if Deviated |
| Base Stoichiometry | ≥ 1.0 equivalent | To drive the final deprotonation and shift the equilibrium.[1][3] | Low yield due to unfavorable equilibrium. |
| Ketone:Ester Ratio | 1 : 1.2 | A slight excess of the ester can help drive the reaction to completion. | Unreacted ketone, potential for ester self-condensation if it has α-hydrogens. |
| Solvent | Anhydrous, aprotic (e.g., THF, Et₂O) | Prevents quenching of the strong base.[5] | Deactivation of the base, no reaction. |
| Temperature | 0 °C to Room Temperature | Balances reaction rate with minimizing side reactions. | Higher temperatures may lead to side products and decomposition. |
References
-
Recent Developments in the Synthesis of β-Diketones. Molecules. [Link]
-
Mixed Claisen Condensations. Fiveable. [Link]
-
A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Beilstein Journal of Organic Chemistry. [Link]
-
Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]
-
Claisen condensation. Wikipedia. [Link]
-
23.8: Mixed Claisen Condensations. Chemistry LibreTexts. [Link]
-
Claisen Condensation. Organic Chemistry Portal. [Link]
-
Claisen Condensation: Mechanism & Reaction. StudySmarter. [Link]
-
Recent Developments in the Synthesis of β-Diketones. ResearchGate. [Link]
-
Claisen Condensation Reactions. Chad's Prep. [Link]
-
β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research and Allied Sciences. [Link]
-
7.9: Mixed Claisen Condensations. Chemistry LibreTexts. [Link]
-
23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]
-
How to overcome Steric Hindrance?. ResearchGate. [Link]
-
Studies of the aromatic β-diketones as extractant of copper ions. E3S Web of Conferences. [Link]
-
β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. MDPI. [Link]
-
Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]
-
The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review. ResearchGate. [Link]
-
Synthesis, purification, and stability of β-diketonate europium chelate reagent, determined by RP-HPLC. ResearchGate. [Link]
-
Claisen Condensation Reaction Mechanism. Chemistry Steps. [Link]
-
Synthesis, Characterization and Computational Study of Novel Copper(II) Chelate Complexes Ligated by Pyridyl-Containing Beta-Diketonates. ResearchGate. [Link]
-
Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes. Oriental Journal of Chemistry. [Link]
-
Structural Information on Supramolecular Copper(II) β-Diketonate Complexes from Atomic Force Microscopy and Analytical Ultracentrifugation. ACS Omega. [Link]
-
Study on Dual-Targeted Liposomes Containing Curcumin-Copper Chelate in the Treatment of Triple-Negative Breast Cancer. MDPI. [Link]
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. fiveable.me [fiveable.me]
- 9. chem.libretexts.org [chem.libretexts.org]
Stability assessment of 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione in solution
Welcome to the technical support guide for 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione. This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights into the stability of this compound in solution. Understanding its behavior is critical for ensuring the reproducibility of experimental results, the integrity of screening campaigns, and the viability of synthetic routes.
Section 1: Foundational Chemistry & Stability Profile
This section addresses the core chemical principles governing the stability of this compound.
FAQ 1: What are the key structural features of this compound that influence its stability?
This compound (C₁₀H₁₆O₂) is a β-diketone, a class of compounds known for their unique chemical properties.[1][2] Its stability is primarily influenced by three structural motifs:
-
The β-Diketone System: The two carbonyl groups separated by a single methylene carbon create an acidic α-proton and enable keto-enol tautomerism. This is the most reactive and influential part of the molecule.
-
The Cyclopropyl Ring: This strained three-membered ring is generally stable but can participate in specific reactions, particularly those involving radical intermediates or strong acids.[3]
-
The tert-Butyl Group: This bulky, sterically hindering group provides a significant electronic and physical shield to the adjacent carbonyl, potentially influencing the rate of nucleophilic attack and the position of the keto-enol equilibrium.
FAQ 2: How does keto-enol tautomerism affect the compound's stability and properties in solution?
Like all β-diketones, this compound exists as an equilibrium between its diketo form and two enol tautomers.[4][5] The enol form is significantly stabilized by the formation of a conjugated π-system and a six-membered intramolecular hydrogen bond.[6][7][8][9]
The position of this equilibrium is highly dependent on the solvent system:
-
In non-polar, aprotic solvents (e.g., hexane, toluene, CDCl₃), the enol form is heavily favored as the intramolecular hydrogen bond is not disrupted by solvent competition.
-
In polar, protic solvents (e.g., water, methanol, ethanol), the diketo form becomes more significant.[10][11] The solvent molecules can hydrogen-bond with the carbonyl groups, disrupting the internal hydrogen bond that stabilizes the enol form.
This dynamic equilibrium is critical because the two forms have different reactivity profiles. The enol form can chelate metals, while the diketo form is more susceptible to certain nucleophilic attacks at the carbonyl carbons.
To be replaced with actual chemical structure images for a final document. For this text-based format, a conceptual diagram is provided below.
Caption: Proposed Hydrolytic Degradation Pathway.
FAQ 4: How does pH impact the stability of the compound in my experiments?
The rate of hydrolysis for β-diketones is highly pH-dependent. [12]* Neutral to Mildly Acidic (pH 4-7): The compound is relatively stable. Hydrolysis is slow as water is a weak nucleophile.
-
Strongly Acidic (pH < 3): Acid catalysis can accelerate hydrolysis by protonating a carbonyl oxygen, making the carbon more electrophilic.
-
Basic (pH > 8): Stability decreases dramatically. The hydroxide ion (OH⁻) is a potent nucleophile, leading to rapid cleavage of the dione. [13] Recommendation: For aqueous buffers, maintain a pH between 4.0 and 6.5 for maximum stability during an experiment. Avoid preparing stock solutions in basic media.
FAQ 5: I am observing unexpected peaks in my LC-MS analysis. Could they be from the degradation of my starting material?
Yes. If you are running reactions in protic solvents or using aqueous workups, the appearance of new peaks corresponding to the molecular weights of cyclopropyl carboxylic acid (MW: 86.09 g/mol ) and pinacolone (MW: 100.16 g/mol ) is a strong indicator of hydrolytic degradation.
FAQ 6: What are the best practices for preparing and storing stock solutions of this compound?
To ensure long-term stability and experimental consistency, follow these guidelines:
| Parameter | Recommendation | Rationale |
| Solvent Choice | Anhydrous aprotic solvents (e.g., Dichloromethane, THF, Toluene). For biological assays, use anhydrous DMSO. | Minimizes the risk of hydrolysis by excluding water. Aprotic nature preserves the stable enol tautomer. |
| Storage Temp. | -20°C or lower. | Reduces the kinetic rate of any potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents potential oxidation, although hydrolysis is the primary concern. |
| Handling | Use anhydrous handling techniques. Avoid repeated freeze-thaw cycles. Aliquot stock solutions into single-use vials. | Prevents the introduction of atmospheric moisture into the stock solution. |
Section 3: Experimental Protocols for Stability Assessment
To quantitatively assess stability under your specific experimental conditions, use the following validated protocols.
Protocol 1: HPLC-UV Time-Course Stability Study
This protocol allows for the quantification of the parent compound over time.
-
Preparation of Stock Solution: Accurately prepare a 10 mM stock solution of the compound in anhydrous acetonitrile.
-
Preparation of Test Solutions: Dilute the stock solution to a final concentration of 100 µM in your desired test buffers (e.g., pH 5.0 acetate buffer, pH 7.4 phosphate buffer, pH 9.0 borate buffer).
-
Time Zero (T=0) Sample: Immediately after preparation, inject a sample of each test solution into the HPLC system to establish the initial concentration.
-
Incubation: Store the remaining test solutions under your desired temperature conditions (e.g., 25°C or 37°C).
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and inject it into the HPLC.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample area. Plot % remaining vs. time to determine the degradation rate.
Suggested HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic, 60:40 Acetonitrile:Water (with 0.1% Formic Acid)
-
Flow Rate: 1.0 mL/min
-
Detection: 254 nm (Adjust based on UV scan)
-
Injection Volume: 10 µL
Caption: Experimental Workflow for HPLC Stability Study.
Protocol 2: ¹H NMR Analysis of Keto-Enol Ratio
This method is ideal for understanding how your solvent environment affects the tautomeric equilibrium. [11][12]
-
Sample Preparation: Prepare a ~5 mg/mL solution of the compound in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Signal Identification:
-
Enol Form: Look for a characteristic singlet for the vinyl proton (typically δ 5.5-6.5 ppm) and a broad singlet for the enolic hydroxyl proton (can be very downfield, δ 12-16 ppm).
-
Keto Form: Identify the singlet for the two α-protons on the methylene bridge (typically δ 3.5-4.5 ppm).
-
-
Integration and Calculation:
-
Carefully integrate the signal for the enol vinyl proton (Integral_enol, corresponds to 1H).
-
Integrate the signal for the keto methylene protons (Integral_keto, corresponds to 2H).
-
Calculate the ratio: % Enol = [Integral_enol / (Integral_enol + (Integral_keto / 2))] * 100 .
-
References
-
The Interplay of Hydration and Hydrolysis upon the Keto–Enol Tautomerism of β-Diketones. Journal of Chemical Education. Available at: [Link]
-
β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research and Allied Sciences. Available at: [Link]
-
Recent Developments in the Synthesis of β-Diketones. MDPI. Available at: [Link]
-
Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery. Asian Journal of Chemistry. Available at: [Link]
-
Synthesis of tris(β-diketones) and study of their complexation with some transition metals. ResearchGate. Available at: [Link]
-
Structural Studies of β-Diketones and Their Implications on Biological Effects. ResearchGate. Available at: [Link]
-
The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review. ResearchGate. Available at: [Link]
-
The alkaline hydrolysis of .beta.-dicarbonyl compounds. Journal of the American Chemical Society. Available at: [Link]
-
Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. ACS Publications. Available at: [Link]
-
Structural Studies of β-Diketones and Their Implications on Biological Effects. PubMed. Available at: [Link]
-
Structural Studies of β-Diketones and Their Implications on Biological Effects. PMC. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
What is the most stable structure amongst the keto-enol tautomers of pentane-2,4-dione?. Chemistry Stack Exchange. Available at: [Link]
-
Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. Available at: [Link]
-
22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. Available at: [Link]
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- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Anhydrous Conditions for Cyclopropylmagnesium Bromide Reactions
Welcome to the technical support center for handling cyclopropylmagnesium bromide and other moisture-sensitive Grignard reagents. This guide is designed for researchers, chemists, and drug development professionals who rely on the successful execution of Grignard reactions. Here, we move beyond simple protocols to explain the fundamental principles and provide actionable troubleshooting advice rooted in extensive field application. Our goal is to empower you with the knowledge to not only follow a procedure but to understand, anticipate, and resolve challenges related to maintaining anhydrous conditions.
Section 1: Foundational Principles - The "Why" of Anhydrous Conditions
Cyclopropylmagnesium bromide is a potent nucleophile, a characteristic that makes it invaluable for forming new carbon-carbon bonds.[1][2] However, this high reactivity is also its greatest vulnerability. The carbon-magnesium bond is highly polarized, rendering the cyclopropyl carbon atom strongly basic.[3]
This inherent basicity means the Grignard reagent will react avidly with any available protic source—most commonly, water.[3][4][5] This undesired acid-base reaction, known as quenching, is significantly faster than the desired nucleophilic addition to a carbonyl or other electrophile.[6] The result is the protonation of the Grignard reagent to form cyclopropane, an inert alkane, and magnesium salts, leading to a partial or complete failure of your intended reaction.[4][7]
Therefore, the rigorous exclusion of atmospheric and residual moisture from glassware, solvents, and reagents is not merely a suggestion but a prerequisite for success.[4][8] Even trace amounts of water can significantly lower your yield or prevent the reaction from initiating altogether.[4][9]
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common queries our application scientists receive regarding the setup and execution of reactions involving cyclopropylmagnesium bromide.
Q1: How "dry" does my glassware need to be, and what is the best drying method?
A: Glassware that appears dry to the naked eye is covered in a thin film of adsorbed water.[10] This moisture must be removed. The two most effective methods are oven drying and flame drying.
-
Oven Drying: Place your glassware in a laboratory oven at a temperature above 110°C (we recommend 130-150°C) overnight, or for at least several hours.[10][11] It is critical to assemble the apparatus while it is still hot or to allow it to cool in a water-free environment, such as a desiccator or under a stream of dry, inert gas (nitrogen or argon).[8][10][12] Cooling glassware in the open air will allow a new layer of moisture to condense on the surface.[8]
-
Flame Drying: This is a faster method for removing the water film.[10][13] Assemble your glassware, including stir bars, and clamp it securely in a fume hood.[12][13] Heat the entire surface of the glass with a heat gun or a Bunsen burner flame until it is scorching hot and any initial fogging has completely disappeared.[10][12] This process must be done under a positive pressure of inert gas or under vacuum to prevent atmospheric moisture from being drawn back in as the apparatus cools.[13][14]
Q2: What is the maximum acceptable water content for my solvent (e.g., THF, Diethyl Ether)?
A: For Grignard reagent formation, the solvent should be rigorously anhydrous, ideally with a water content below 50 ppm (0.005%). While some reactions with commercially prepared Grignards may tolerate slightly higher levels (e.g., ~150 ppm) if an excess of the reagent is used, in situ preparation is far more sensitive.[15] The presence of water can passivate the magnesium surface and prevent the reaction from starting.[9][15]
| Solvent Grade | Typical Water Content | Suitability for Grignard Formation |
| Reagent Grade | > 0.1% (>1000 ppm) | Unsuitable without drying |
| Anhydrous Grade (Commercial) | < 50 ppm | Suitable, use from a fresh Sure/Seal™ bottle |
| Freshly Distilled (Dried) | < 30 ppm | Excellent |
Q3: How do I properly dry my reaction solvent?
A: The gold standard for drying ethereal solvents like THF or diethyl ether for Grignard reactions is distillation from sodium/benzophenone.[16]
-
Pre-drying: Start with a solvent that is already reasonably dry. You can pre-dry it over activated 3Å or 4Å molecular sieves or calcium hydride.
-
The Still: In a flask under an inert atmosphere (nitrogen or argon), add sodium metal (as wire or chunks) and a small amount of benzophenone to the pre-dried solvent.[16]
-
Reflux: Heat the mixture to reflux. The benzophenone will react with the sodium to form a ketyl radical, which imparts a deep blue or purple color to the solution. This color is a visual indicator that the solvent is free of water and oxygen.[16]
-
Distillation: Distill the required volume of solvent directly into your reaction flask, which is already under an inert atmosphere.
Never add sodium to a solvent that has not been pre-dried, as this can cause a violent reaction.
Q4: My Grignard reaction won't start. What are the most likely causes related to moisture?
A: Failure to initiate is one of the most common problems and is almost always linked to inhibitory factors on the magnesium surface or quenching agents.[9]
-
Inactive Magnesium: The surface of magnesium turnings is coated with a passivating layer of magnesium oxide (MgO), which prevents reaction.[6][9] This is exacerbated by moisture.
-
Wet Glassware/Solvent: As discussed, even trace water will quench the initial, small amount of Grignard reagent formed, preventing the reaction from propagating.[4][9]
-
Solution: Ensure all glassware is meticulously flame- or oven-dried.[9] Use freshly dried and distilled solvent. To activate the magnesium, you can add a small crystal of iodine (the color will disappear upon initiation) or a few drops of 1,2-dibromoethane.[6][9][17] Gentle heating can also help, but be prepared to cool the reaction, as it is exothermic once it begins.[9]
Section 3: Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) & Explanation |
| Low or No Product Yield | Quenching of Grignard Reagent: Residual moisture on glassware, in solvent, or in the starting halide/electrophile.[9] | 1. Re-evaluate Drying Procedures: Ensure glassware was assembled hot or cooled in a desiccator/under inert gas.[8][10] 2. Verify Solvent Anhydrousness: Use a fresh bottle of anhydrous solvent or distill from a sodium/benzophenone still that is still deep blue/purple.[16] 3. Dry Other Reagents: If your electrophile or halide may contain water, dry it over an appropriate agent (e.g., MgSO₄, Na₂SO₄) and filter before use. |
| Reaction Initiates, then Stops | Insufficient Inert Atmosphere: A leak in the system is allowing atmospheric moisture to slowly enter and quench the reaction over time.[18] | 1. Check All Seals: Ensure all ground glass joints are properly sealed (a light layer of vacuum grease is recommended).[19] Check septa for excessive punctures. 2. Maintain Positive Pressure: Ensure a steady but gentle outflow of inert gas through an oil bubbler throughout the reaction.[20] A static balloon is acceptable for short reactions, but a dynamic flow is better for longer ones.[21] |
| Cloudy/White Precipitate Forms Immediately | Gross Moisture Contamination: Significant water presence is causing rapid quenching and precipitation of magnesium hydroxides/oxides. | 1. Stop and Restart: This reaction is likely unsalvageable. 2. Systematic Review: Thoroughly re-dry all glassware by flame or oven.[10][12] Use a fresh, unopened bottle of anhydrous solvent or freshly distill your own.[16] Re-check all inert gas connections. |
| Grignard Reagent Appears Dark/Black | Decomposition: While some color is normal, extensive darkening, especially with prolonged heating, can indicate decomposition or side reactions, which can be exacerbated by impurities.[22] | 1. Control Temperature: The formation is exothermic. Do not overheat. Maintain a gentle reflux only if necessary for initiation, then allow the reaction to sustain itself.[9] 2. Use Fresh Magnesium: Old magnesium turnings may have a thicker oxide layer and other impurities.[22] |
Section 4: Key Protocols & Workflows
Protocol 1: Flame-Drying Glassware under Inert Atmosphere
This protocol details the setup for rigorously drying a reaction flask using a Schlenk line, a dual manifold that provides both vacuum and inert gas.[20][23]
-
Assemble: Assemble the clean reaction flask, magnetic stir bar, condenser, and addition funnel. Connect the apparatus to the Schlenk line via thick-walled tubing.[19][24]
-
Evacuate: Open the stopcock to the vacuum manifold to evacuate the air from the apparatus.[19]
-
Heat: With the system under vacuum, gently heat all glass surfaces with a heat gun. You will see an initial fogging as water vaporizes; continue heating until the glass is clear and very hot.[10][13]
-
Backfill: Close the stopcock to the vacuum and slowly open it to the inert gas manifold to fill the apparatus with dry nitrogen or argon.[19][23]
-
Cycle: Repeat the evacuate/backfill cycle three times to ensure all atmospheric air and moisture have been removed.[19][23]
-
Cool: Allow the apparatus to cool to room temperature under a positive pressure of the inert gas before adding solvents or reagents.
Workflow: Troubleshooting a Failed Grignard Reaction
This decision tree illustrates a logical workflow for diagnosing the root cause of a failed or low-yielding cyclopropylmagnesium bromide reaction.
Caption: Troubleshooting Decision Tree for Grignard Reactions.
Workflow: Standard Inert Atmosphere Reaction Setup
This diagram illustrates the essential components and gas flow for setting up a reaction under anhydrous conditions.
Caption: Standard Schlenk Line Setup for Anhydrous Reactions.
References
-
Reactivity control using a Schlenk line | ACS Chemical Health & Safety. (2014). Available at: [Link]
-
7.1: Flame-Drying Glassware - Chemistry LibreTexts. (2022). Available at: [Link]
-
1.2F: Drying Glassware - Chemistry LibreTexts. (2022). Available at: [Link]
-
CB-LSOP-Flame drying.docx - The Brückner Research Group. (n.d.). Available at: [Link]
-
Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line - JoVE. (2017). Available at: [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014). Available at: [Link]
-
Flame Drying and Purging Flasks & Addition of Reagents Under an Inert Atmosphere. (2017). Available at: [Link]
-
Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008). Available at: [Link]
-
Schlenk Lines Transfer of Solvents to Avoid Air and Moisture - JoVE. (2015). Available at: [Link]
-
Chamberland SOP Flame drying glassware using the N2 manifold. (n.d.). Available at: [Link]
-
How to dry THF? - ResearchGate. (2021). Available at: [Link]
-
5.2: Practical Considerations, Procedural Changes, Safety Tips - Chemistry LibreTexts. (2020). Available at: [Link]
-
Which method is the best to conduct the Grignard reaction? : r/OrganicChemistry - Reddit. (2022). Available at: [Link]
-
How must you handle Grignard reagents in synthesis? - YouTube. (2023). Available at: [Link]
-
Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. (2021). Available at: [Link]
- Treatment method for recovering tetrahydrofuran from grignard reaction - Google Patents. (n.d.).
-
Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. (2021). Available at: [Link]
-
Grignard decomposition : r/chemistry - Reddit. (2017). Available at: [Link]
-
In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates | Request PDF - ResearchGate. (2002). Available at: [Link]
-
In Grignard Reagent Formation From Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent With Diffusing Cyclopropyl Radical Intermediates - PubMed. (n.d.). Available at: [Link]
-
Grignard reagent - Sciencemadness Wiki. (2019). Available at: [Link]
-
Grignard reagent and water : r/AskChemistry - Reddit. (2022). Available at: [Link]
-
What is the best solvent for making a Grignard Reagent? - Quora. (n.d.). Available at: [Link]
-
Moisture treatment in Grignard reaction vessel : r/OrganicChemistry - Reddit. (2020). Available at: [Link]
-
The surface nature of Grignard reagent formation. Cyclopropylmagnesium bromide | Journal of the American Chemical Society. (1982). Available at: [Link]
-
Phenylmagnesium Bromide and Water Reaction | C6H5MgBr + H2O - YouTube. (2020). Available at: [Link]
-
Preparation of dry THF - YouTube. (2022). Available at: [Link]
-
Grignard reagent - Wikipedia. (n.d.). Available at: [Link]
-
Anhydrous THF with or without BHT for Grignard/Gilman Reaction? : r/chemistry - Reddit. (2016). Available at: [Link]
-
Reactions of Grignard Reagents - Master Organic Chemistry. (2015). Available at: [Link]
-
Grignard Reaction - Common Conditions. (n.d.). Available at: [Link]
-
Grignard reaction - Wikipedia. (n.d.). Available at: [Link]
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Temperature control strategies for 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione synthesis
Technical Support Center: 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione Synthesis
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers and drug development professionals to address the nuanced challenges of this synthesis, with a specific focus on the critical role of temperature control. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and where is temperature control most critical?
A1: The most prevalent and efficient method is a crossed Claisen condensation.[1][2] This reaction involves the condensation of two different ester or ester/ketone partners. In this specific case, it is the reaction between the enolate of cyclopropyl methyl ketone and an ester of pivalic acid (e.g., ethyl pivalate) in the presence of a strong base. Temperature is critical during two key phases:
-
Enolate Formation: The initial deprotonation of cyclopropyl methyl ketone must be controlled. Low temperatures are essential to ensure selective deprotonation and to maintain the stability of the resulting enolate.
-
Condensation Reaction: The nucleophilic attack of the enolate on the pivalate ester is an exothermic step. Precise temperature management is required to prevent side reactions and ensure product integrity.
Q2: What is the ideal temperature range for this synthesis?
A2: There isn't a single "set-and-forget" temperature. A dynamic temperature profile is required for optimal results.
-
Base Addition & Enolate Formation: This should be performed at a low temperature, typically between -10°C and 0°C . This minimizes side reactions and controls the rate of the highly exothermic deprotonation step.
-
Condensation & Reaction Progression: After the base addition is complete, the reaction is often allowed to slowly warm to room temperature (20-25°C) and stirred for several hours to ensure the condensation goes to completion.[1] Mild heating (up to 40-50°C) may be cautiously applied to drive the reaction, but this must be monitored closely.[1]
Q3: What are the primary risks associated with improper temperature control?
A3: Poor temperature management can lead to a cascade of issues:
-
Reduced Yield: Temperatures that are too low may stall the reaction, while excessively high temperatures can cause decomposition of the starting materials, intermediates, or the final dione product.
-
Increased Impurity Profile: Elevated temperatures can promote unwanted side reactions, such as the self-condensation of the starting ketone or elimination reactions.[3]
-
Cyclopropyl Ring Instability: The cyclopropyl group, while generally stable, can be susceptible to ring-opening under harsh conditions (e.g., very high temperatures or in the presence of certain reagents), leading to undesired linear byproducts.[4]
-
Thermal Runaway: The reaction is exothermic. Inadequate cooling, especially during scale-up, can lead to an uncontrolled increase in temperature, posing a significant safety hazard and guaranteeing product loss.[5][6]
Troubleshooting Guide: From Low Yields to Runaway Reactions
This section addresses specific problems you may encounter during the synthesis.
Problem 1: My reaction yield is significantly lower than expected, or I have recovered mostly unreacted starting material.
-
Possible Cause A: Temperature Too Low. If the reaction mixture was not allowed to warm sufficiently after the initial low-temperature enolate formation, the activation energy for the condensation step may not have been reached, effectively stalling the reaction.
-
Troubleshooting Steps:
-
Confirm your cooling bath is functioning correctly and not overcooling the reaction.
-
After enolate formation at 0°C, ensure the reaction is allowed to warm to at least 20-25°C.
-
Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of the starting ketone. If no change is observed after 1-2 hours at room temperature, consider gently warming the reaction to 35-40°C in a controlled water bath.
-
-
-
Possible Cause B: Temperature Too High During Base Addition. Adding the base too quickly or at an insufficiently low temperature can cause localized heating. This can degrade the strong base (e.g., sodium ethoxide, LDA) or the sensitive enolate intermediate before it has a chance to react with the ester.
-
Troubleshooting Steps:
-
Ensure your reactor is pre-chilled to the target temperature (e.g., 0°C) before adding any reagents.
-
Add the base solution dropwise or via a syringe pump over a prolonged period (e.g., 30-60 minutes) to allow the cooling system to dissipate the generated heat.
-
Monitor the internal reaction temperature with a calibrated probe; do not rely solely on the external bath temperature.
-
-
Problem 2: The final product is impure, with significant byproducts observed via NMR or LC-MS.
-
Possible Cause: Uncontrolled Exotherm Favoring Side Reactions. A spike in temperature during the reaction, even if brief, can open up pathways to undesired products. This is a common issue when scaling up, as the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[7][8]
-
Troubleshooting Steps:
-
Improve Heat Transfer: Ensure vigorous stirring to promote uniform temperature throughout the reaction vessel. For larger scales, switch from a magnetic stir bar to overhead mechanical stirring.[7]
-
Control Reagent Addition: The rate of addition is a critical control parameter. Slowing the addition of the base or the electrophile will moderate the rate of heat generation.
-
Ensure Adequate Cooling: Verify that your cooling bath has sufficient capacity for the scale of the reaction. For larger reactions, a jacketed reactor with a circulating chiller is strongly recommended.[9]
-
-
Problem 3: The reaction temperature began to rise uncontrollably.
-
This is a thermal runaway and a critical safety event.
-
Immediate Corrective Actions:
-
Immediately cease the addition of any further reagents.
-
If applicable, remove the external heating source.
-
Enhance cooling immediately. For a lab-scale ice bath, this means adding more ice/salt or dry ice to an acetone bath.[5]
-
If the reaction is approaching the solvent's boiling point, be prepared for a sudden increase in pressure and ensure the reaction is being conducted in a fume hood with the sash down.
-
-
Preventative Measures for Future Experiments:
-
Perform a Small-Scale Trial: Always conduct a small-scale version of the reaction to understand its exothermic profile before scaling up.
-
Calculate Heat of Reaction: If possible, use reaction calorimetry to quantify the heat output and ensure your cooling system is adequate.
-
Implement Engineered Controls: Utilize a jacketed reactor system with automated temperature control and emergency cooling protocols.
-
-
Visualizing the Troubleshooting Process
Caption: Troubleshooting workflow for temperature-related issues.
Experimental Protocol & Best Practices
This protocol outlines the synthesis with an emphasis on critical temperature control points.
Reaction: Cyclopropyl methyl ketone + Ethyl pivalate → this compound
Step-by-Step Methodology:
-
Reactor Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer (or overhead stirrer for >500 mL scale), a digital temperature probe, a nitrogen inlet, and a dropping funnel.
-
Initial Cooldown: Place the flask in an ice/salt or a cryo-cool bath and cool the vessel to -5°C .
-
Reagent Charge: Charge the flask with anhydrous solvent (e.g., THF or Diethyl Ether) and cyclopropyl methyl ketone. Allow the solution to equilibrate to the target internal temperature of 0°C .
-
Controlled Base Addition: Add a solution of strong base (e.g., 21% Sodium Ethoxide in Ethanol[10] or freshly prepared LDA in THF) to the dropping funnel. Add the base dropwise to the stirred ketone solution over 30-60 minutes. Crucially, maintain the internal reaction temperature between 0°C and 5°C throughout the addition. A temperature spike above 10°C indicates the addition is too fast.
-
Enolate Formation: After the addition is complete, stir the mixture at 0°C for an additional 30 minutes to ensure complete enolate formation.
-
Ester Addition: Add the ethyl pivalate dropwise via syringe or dropping funnel, again maintaining the temperature at or below 5°C.
-
Reaction Progression: Once the ester addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature (20-25°C). Stir for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS until the starting ketone is consumed.
-
Workup: Cool the reaction back to 0°C in an ice bath before quenching with aqueous acid (e.g., 10% HCl).[10] This is an exothermic step that requires temperature control.
Summary of Temperature Parameters
| Reaction Stage | Recommended Temperature | Rationale & Key Considerations |
| Initial Setup | -5°C to 0°C | Pre-chilling the reactor prevents an initial temperature spike when reagents are added. |
| Base Addition | 0°C to 5°C (Internal) | Most critical step. Prevents base/enolate degradation and controls the exotherm. |
| Condensation | Warm slowly to 20-25°C | Allows the reaction to proceed to completion at a controlled rate. |
| Quench | 0°C to 10°C | The neutralization of excess base is exothermic and must be controlled to prevent product degradation. |
Reaction Mechanism and Temperature Influence
Caption: Influence of temperature on the Claisen condensation pathway.
References
-
Fiveable. (n.d.). 3.5 Claisen condensation - Organic Chemistry II. Retrieved from [Link]
-
Huber USA. (n.d.). Scale up and scale down in chemical syntheses. Retrieved from [Link]
-
Mogilaiah, K., et al. (n.d.). Claisen-Schmidt condensation under solventfree conditions. ResearchGate. Retrieved from [Link]
-
StudySmarter. (2023, October 21). Claisen Condensation: Mechanism & Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Low Temperature Small Scale Reaction Calorimetry with in-Situ ATR Spectroscopy for Tracking Lithiation and Electrophilic Addition in Alkylation/acylation Reactions. Retrieved from [Link]
-
da Silva, F. M., et al. (n.d.). Topography of the free energy landscape of Claisen-Schmidt condensation: solvent and temperature effects on the rate-controlling step. Semantic Scholar. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]
-
ACS Publications. (2024, November 25). Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride. The Journal of Organic Chemistry. Retrieved from [Link]
-
Scribd. (n.d.). Monitoring of Peptide Acylation Inside. Retrieved from [Link]
-
RSC Publishing. (n.d.). Topography of the free energy landscape of Claisen–Schmidt condensation: solvent and temperature effects on the rate-controlling step. Retrieved from [Link]
-
HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]
-
Adesis, Inc. (2024, May 28). Guide of Pilot Plant Scale-Up Techniques. Retrieved from [Link]
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of temperature on the acylation of PC with DA. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-cyclopropyl-1,3-butanedione. Retrieved from [Link]
-
MDPI. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Short Synthesis of a New Cyclopentene-1,3-dione Derivative Isolated from Piper carniconnectivum. Retrieved from [Link]
-
BioProcess International. (2024, February 7). Exploring Principles of Bioreactor Scale-Up. Retrieved from [Link]
-
ResearchGate. (2025, April 16). Go for Gold: Development of a Scalable Synthesis of [1‐(Ethoxycarbonyl)cyclopropyl] Triphenylphosphonium Tetrafluoroborate, a Key Reagent to Explore Covalent Monopolar Spindle 1 Inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). 1-Cyclopropyl-2,4-dimethylpentane-1,3-dione. Retrieved from [Link]
-
PubChem. (n.d.). 1-Cyclopropyl-3-methylpent-4-en-1-one. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Cyclopentene-1,3-dione (CAS 930-60-9). Retrieved from [Link]
-
ResearchGate. (2025, August 6). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. Retrieved from [Link]
-
MDPI. (n.d.). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Retrieved from [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buy 1-Cyclopentyl-3-cyclopropylpropane-1,3-dione (EVT-13773695) [evitachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 8. Guide of Pilot Plant Scale-Up Techniques | Adesis [adesisinc.com]
- 9. Scale up and scale down in chemical syntheses [huber-usa.com]
- 10. prepchem.com [prepchem.com]
Identification of byproducts in 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione synthesis
Welcome to the technical support guide for the synthesis of 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione. This resource is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during the synthesis of this β-diketone. The guidance is grounded in established principles of organic chemistry, particularly the Claisen condensation, a foundational carbon-carbon bond-forming reaction.[1][2][3]
I. Reaction Overview: Crossed Claisen Condensation
The synthesis of this compound is typically achieved via a crossed Claisen condensation.[1][2] This reaction involves the base-mediated condensation of cyclopropyl methyl ketone with an ester of pivalic acid, such as methyl pivalate or ethyl pivalate. The ketone, possessing enolizable α-hydrogens, acts as the nucleophile, while the pivalate ester, which lacks α-hydrogens, serves as the electrophile.[1][4]
Reaction Scheme
-
Nucleophile: Cyclopropyl methyl ketone
-
Electrophile: Methyl pivalate
-
Base: Sodium ethoxide (NaOEt) or Sodium hydride (NaH)
-
Product: this compound
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, providing insights into their causes and practical solutions.
FAQ 1: Low or No Product Yield
Question: I am observing a very low yield of the desired 1,3-dione, or in some cases, no product at all. What are the likely causes and how can I improve the yield?
Answer: Low or no yield in a Claisen-type condensation can be attributed to several factors, primarily related to the base, reagents, and reaction conditions.
-
Inactive Base: The base is crucial for deprotonating the ketone to form the reactive enolate.[2][3][5] Strong bases like sodium hydride (NaH) and sodium ethoxide (NaOEt) are highly sensitive to moisture. Any water in the reaction will quench the base, rendering it ineffective.[6]
-
Insufficient Base Strength: The chosen base may not be strong enough to efficiently deprotonate the cyclopropyl methyl ketone.
-
Reversible Reaction: The Claisen condensation is a reversible reaction.[9] The equilibrium can be driven towards the product by using a stoichiometric amount of base. The final deprotonation of the β-diketone product is a key driving force for the reaction.[3][9]
-
Solution: Use at least one full equivalent of the base. This ensures that the acidic proton of the newly formed 1,3-dione is removed, shifting the equilibrium to the product side.[9]
-
-
Incorrect Stoichiometry: The molar ratios of the reactants are critical.
-
Solution: A slight excess of the ketone can sometimes be beneficial, but precise control of the stoichiometry is essential for minimizing byproducts.
-
FAQ 2: Identification of Unknown Peaks in GC-MS Analysis
Question: My GC-MS analysis shows several significant peaks other than my starting materials and the desired product. What are these byproducts?
Answer: The presence of unexpected peaks in your GC-MS analysis often points to side reactions. The most common byproduct in this synthesis is the result of the self-condensation of the cyclopropyl methyl ketone.
-
Self-Condensation Product: Cyclopropyl methyl ketone can react with itself in an aldol-type condensation.[4][10] This occurs when the enolate of one ketone molecule attacks the carbonyl of another. The initial β-hydroxy ketone product can then dehydrate to form an α,β-unsaturated ketone.
-
Identification: Look for a peak with a mass corresponding to the dimer of cyclopropyl methyl ketone minus a molecule of water.
-
Minimization: This side reaction can be minimized by the slow addition of the ketone to a mixture of the base and the pivalate ester.[11] This strategy keeps the concentration of the enolizable ketone low at any given time, favoring the reaction with the more electrophilic ester.
-
-
Unreacted Starting Materials: The presence of significant amounts of starting materials indicates an incomplete reaction. Refer to FAQ 1 for troubleshooting low conversion.
The following table summarizes the expected molecular weights of the target product and a potential major byproduct:
| Compound | Molecular Weight ( g/mol ) |
| This compound | 182.25 |
| Self-condensation product of cyclopropyl methyl ketone (after dehydration) | 150.22 |
FAQ 3: Complex NMR Spectrum and Keto-Enol Tautomerism
Question: The 1H NMR spectrum of my purified product is more complex than expected. I see two sets of signals for some protons. Why is this?
Answer: β-Diketones like your product exist as a mixture of keto and enol tautomers in solution.[12][13][14][15] This equilibrium is often slow on the NMR timescale, resulting in the observation of distinct signals for both forms.[14][16]
-
Keto Form: This is the classic 1,3-dione structure.
-
Enol Form: This tautomer contains a hydroxyl group and a carbon-carbon double bond, often stabilized by an intramolecular hydrogen bond.
The ratio of these tautomers can be influenced by the solvent used for the NMR analysis.[12][14]
-
Identification: The enol form will show a characteristic broad signal for the enolic hydroxyl proton, typically at a high chemical shift. The protons on the carbon backbone will also have different chemical shifts and coupling patterns in the two tautomers. You can determine the keto:enol ratio by integrating the signals corresponding to each form.[15]
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low product yield.
III. Experimental Protocols
Protocol 1: General Procedure for Synthesis
This is a representative protocol. Optimal conditions may vary.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium ethoxide (1.1 equivalents) to anhydrous toluene in an oven-dried, three-necked flask equipped with a reflux condenser and a dropping funnel.
-
Ester Addition: Add methyl pivalate (1.0 equivalent) to the flask.
-
Ketone Addition: While stirring, add cyclopropyl methyl ketone (1.0 equivalent) dropwise from the dropping funnel over 30 minutes.
-
Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Cool the reaction mixture to room temperature and then in an ice bath. Slowly add dilute hydrochloric acid to neutralize the mixture.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Protocol 2: GC-MS Analysis for Byproduct Identification
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a 1 µL aliquot into the GC-MS system.
-
GC Conditions (Example):
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Injector Temperature: 250°C.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify peaks corresponding to starting materials, the desired product, and potential byproducts by comparing their mass spectra with library data and considering their expected fragmentation patterns.
Byproduct Formation Pathway
Caption: Desired vs. side reaction pathways.
IV. References
-
NROChemistry. Claisen Condensation: Mechanism & Examples. Available from: [Link]
-
Canadian Science Publishing. KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Available from: [Link]
-
Allen. Aldol Condensation: Mechanism, Types and Applications. Available from: [Link]
-
ACS Publications. An NMR study of keto-enol tautomerism in β[beta]-dicarbonyl compounds. Available from: [Link]
-
ASU Core Research Facilities. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Available from: [Link]
-
PMC. Structural Studies of β-Diketones and Their Implications on Biological Effects. Available from: [Link]
-
Nanalysis. β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR. Available from: [Link]
-
Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. Available from: [Link]
-
BYJU'S. Claisen Condensation Mechanism. Available from: [Link]
-
Wikipedia. Claisen condensation. Available from: [Link]
-
Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. Available from: [Link]
-
Wikipedia. Self-condensation. Available from: [Link]
-
Chapter 23. Carbonyl Condensation Reactions. Available from: [Link]
-
Reddit. Thank you all for your suggestions regarding my failing Claisen condensation. I learned that a colleague had been able to accomplish the top reaction, yet the bottom reaction is not working for me. Does anyone have any ideas why? Available from: [Link]
-
Wikipedia. Aldol condensation. Available from: [Link]
-
Chemistry LibreTexts. 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Available from: [Link]
-
Google Patents. EP0105474A2 - Process for obtaining crystalline 1,3-cyclohexane dione. Available from:
-
PMC. Recent Developments in the Synthesis of β-Diketones. Available from: [Link]
-
Google Patents. CA1200558A - Process for the isolation of crystalline 1,3- cyclohexanedione. Available from:
-
Lupine Publishers. Identification of Modified and Unmodified Lipophilic Β-Diketones Using Electrospray Ionisation Mass Spectrum (Esi-Ms). Available from: [Link]
-
Encyclopedia.pub. Indane-1,3-Dione: From Synthetic Strategies to Applications. Available from: [Link]
-
Analysis of Diacetyl and Other Vicinal Diketones (VDKs) in Alcoholic Beverages. Available from: [Link]
-
Organic Syntheses Procedure. 2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione. Available from: [Link]
-
Organic Chemistry Portal. Claisen Condensation. Available from: [Link]
-
ACS Publications. Studies in Mass Spectrometry. IX.1 Mass Spectra of β-Diketones. Available from: [Link]
-
MDPI. Structural Studies of β-Diketones and Their Implications on Biological Effects. Available from: [Link]
-
PMC. Indane-1,3-Dione: From Synthetic Strategies to Applications. Available from: [Link]
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Technical Support Center: Aqueous Work-up for 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione
Welcome to the technical support resource for the synthesis and purification of 1-cyclopropyl-4,4-dimethylpentane-1,3-dione. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the aqueous work-up of this versatile β-diketone. Our focus is on providing practical, evidence-based solutions to ensure high purity and yield.
Introduction to this compound
This compound is a β-diketone with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol . Its structure, featuring a cyclopropyl group and a bulky tert-butyl group, imparts specific chemical properties that influence its synthesis and purification. The presence of two carbonyl groups results in acidic α-hydrogens, with a pKa value typically in the range of 9-11, making the molecule soluble in aqueous base. This property is fundamental to a successful aqueous work-up.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the aqueous work-up of this compound, providing explanations and step-by-step solutions.
Q1: I've completed the synthesis, but I'm unsure about the best general procedure for the aqueous work-up. Where do I start?
A1: Foundational Aqueous Work-up Protocol
A robust aqueous work-up for a β-diketone like this compound leverages its acidic nature to separate it from non-acidic impurities. The general strategy involves an acid-base extraction.
Underlying Principle: The α-hydrogens of the β-diketone are acidic (pKa ≈ 9-11) and can be deprotonated by a mild base to form a water-soluble enolate salt.[1][2][3][4] This allows for the separation of the desired product from non-acidic organic impurities.
Step-by-Step General Protocol:
-
Quenching the Reaction: Carefully quench the reaction mixture by adding it to a biphasic mixture of an organic solvent (e.g., diethyl ether, ethyl acetate) and water.
-
Basification: Add a mild aqueous base, such as 1 M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃), to the separatory funnel. Shake gently to mix the layers. The β-diketone will be deprotonated and move into the aqueous layer as its sodium enolate.
-
Separation of Layers: Separate the aqueous layer containing the product from the organic layer which contains non-acidic impurities.
-
Washing the Organic Layer: Wash the organic layer with a small amount of fresh aqueous base to ensure complete extraction of the product. Combine all aqueous layers.
-
Back-Extraction (Optional but Recommended): Wash the combined aqueous layers with a fresh portion of organic solvent to remove any remaining neutral or basic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with a dilute acid, such as 1 M hydrochloric acid (HCl), until the pH is acidic (pH ~2-3). The β-diketone will precipitate out or can be extracted.
-
Extraction of the Product: Extract the acidified aqueous layer with several portions of an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Q2: During the extraction, a thick, stable emulsion has formed between the organic and aqueous layers. How can I break it?
A2: Troubleshooting Emulsion Formation
Emulsions are a common problem in extractions, especially when dealing with complex reaction mixtures. They are colloidal suspensions of one liquid in another and can be stabilized by fine particulate matter or surfactant-like byproducts.
Strategies for Breaking Emulsions:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which can help to break up the emulsion.
-
Gentle Swirling: Gently swirl the contents of the separatory funnel. Vigorous shaking is a common cause of emulsions.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can remove particulate matter that may be stabilizing the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
-
Changing the Solvent: Adding a small amount of a different organic solvent can alter the polarity and help break the emulsion.
| Method | Principle of Action | When to Use |
| Addition of Brine | Increases ionic strength of the aqueous layer, reducing the solubility of organic components. | First-line approach for most common emulsions. |
| Filtration through Celite® | Removes fine solid particles that can stabilize emulsions. | When suspended solids are visible at the interface. |
| Centrifugation | Applies a strong force to accelerate the separation of immiscible liquids. | For persistent and stubborn emulsions. |
Q3: My yield is very low. I suspect the product is not being fully extracted. What could be going wrong?
A3: Optimizing Extraction Efficiency
Low yield can be due to incomplete extraction, which is often related to pH control and the choice of solvent.
Key Considerations for Efficient Extraction:
-
pH Monitoring: Ensure the pH of the aqueous layer is sufficiently basic (pH > 12) during the initial extraction to deprotonate the β-diketone completely. Conversely, during the final extraction, ensure the pH is sufficiently acidic (pH < 4) to fully protonate the enolate and drive the product into the organic layer. Use pH paper to check.
-
Multiple Extractions: It is more efficient to perform multiple extractions with smaller volumes of solvent than a single extraction with a large volume. A typical recommendation is 3 x 50 mL extractions instead of 1 x 150 mL.
-
Solvent Choice: The choice of extraction solvent is critical. A good solvent should have high solubility for the product and be immiscible with water.
| Solvent | Density (g/mL) | Boiling Point (°C) | Comments |
| Diethyl Ether | 0.71 | 34.6 | Excellent solvent, but highly flammable and prone to peroxide formation. |
| Ethyl Acetate | 0.90 | 77.1 | Good general-purpose solvent, less flammable than ether. |
| Dichloromethane | 1.33 | 39.6 | Higher density (bottom layer), can be more effective for some extractions but is a suspected carcinogen. |
Q4: I'm concerned about the stability of the cyclopropyl group during the work-up. Can it ring-open under acidic or basic conditions?
A4: Stability of the Cyclopropyl Group
Cyclopropyl ketones are generally stable under the mild acidic and basic conditions used in a standard aqueous work-up. However, the cyclopropane ring is strained and can undergo ring-opening reactions under harsh conditions, particularly with strong acids.
Guidelines for Maintaining Structural Integrity:
-
Avoid Strong Acids: Use dilute acids (e.g., 1 M HCl) for acidification and perform the step at low temperatures (ice bath) to minimize the risk of acid-catalyzed ring opening.
-
Limit Exposure Time: Do not let the product sit in strongly acidic or basic solutions for extended periods. Proceed with the extraction promptly after acidification or basification.
-
Monitor with TLC: Use Thin Layer Chromatography (TLC) to monitor the integrity of the product throughout the work-up process. The appearance of new spots could indicate decomposition.
Q5: After the work-up, my product is still impure. What are the likely impurities and how can I remove them?
A5: Identifying and Removing Common Impurities
The nature of impurities will depend on the synthetic route used to prepare the this compound.
Scenario 1: Synthesis via Claisen Condensation
If the product was synthesized via a Claisen condensation between a cyclopropyl methyl ketone and a pivalate ester, common impurities include:
-
Unreacted Starting Materials: Both the ketone and the ester.
-
Self-Condensation Products: If the ester can enolize.
Troubleshooting Impurities from Claisen Condensation:
-
Unreacted Ester: The ester is not acidic and will remain in the organic layer during the basic wash.
-
Unreacted Ketone: The cyclopropyl methyl ketone is much less acidic than the β-diketone product and will largely remain in the organic layer.
-
Acid-Base Extraction: A carefully performed acid-base extraction as described in A1 is usually sufficient to remove these impurities.
Scenario 2: Synthesis via Grignard Reaction
If the product was synthesized by the reaction of a cyclopropyl Grignard reagent with a derivative of 4,4-dimethyl-3-oxopentanoic acid, potential impurities include:
-
Unreacted Starting Materials.
-
Byproducts from the Grignard Reagent: Such as coupling products (e.g., bicyclopropyl).
-
Tertiary Alcohol: If the Grignard reagent adds twice to an ester starting material.[5]
Troubleshooting Impurities from Grignard Reaction Work-up:
-
Quenching: The work-up for a Grignard reaction typically involves quenching with a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a mildly acidic quench that neutralizes the magnesium alkoxide intermediate without causing significant side reactions.
-
Acidic Wash: A dilute acid wash (e.g., 1 M HCl) can help to dissolve magnesium salts and remove some basic impurities.
-
Specialized Purification - Boron Trifluoride Complexation: For stubborn impurities, a selective purification method can be employed. 1,3-Diketones are known to form stable complexes with Lewis acids like boron trifluoride (BF₃).[6]
Protocol for Purification via BF₃ Complex:
-
Dissolve the crude product in an anhydrous, non-polar organic solvent like toluene.
-
Add boron trifluoride diethyl etherate (BF₃·OEt₂) dropwise. The β-diketone will form a complex and may precipitate.
-
Isolate the complex by filtration.
-
Wash the complex with a cold, non-polar solvent to remove impurities.
-
Decompose the complex by treating it with an aqueous base (e.g., ammonia) or water to release the purified β-diketone.
-
Extract the purified product into an organic solvent, dry, and concentrate.
Visualizing the Work-up Strategy
The following diagram illustrates the decision-making process for a standard aqueous work-up.
Caption: General workflow for the acid-base extraction of the target β-diketone.
References
-
Structural Studies of β-Diketones and Their Implications on Biological Effects. PMC. Available at: [Link]
-
pKa list for alpha-hydrogens of beta-diketone, beta-ketoester, beta-diesters. PharmaXChange.info. Available at: [Link]
-
Studies of the aromatic β-diketones as extractant of copper ions. E3S Web of Conferences. Available at: [Link]
-
Ruthenocene-Containing β-Diketones: Synthesis, pKa′ Values, Keto–Enol Isomerization Kinetics, and Electrochemical Aspects. ACS Publications. Available at: [Link]
-
The dissociation constants pKa of investigated β- diketone derivatives... ResearchGate. Available at: [Link]
- Process for the purification of 1,3-diketones. Google Patents.
-
Troubleshooting my grignard reactions. Reddit. Available at: [Link]
- Process for the purification of 1,3-diketones. Google Patents.
-
Recent Developments in the Synthesis of β-Diketones. PMC. Available at: [Link]
-
Claisen Condensation. Organic Chemistry Tutor. Available at: [Link]
-
Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Available at: [Link]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. US20040068145A1 - Process for the purification of 1,3-diketones - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione
In the landscape of molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating complex structures and dynamics. For researchers and professionals in drug development and chemical synthesis, a deep understanding of NMR spectral data is paramount for confirming molecular identity and purity. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectral features of 1-cyclopropyl-4,4-dimethylpentane-1,3-dione, a β-dicarbonyl compound of interest in synthetic chemistry.
Due to the limited availability of specific experimental spectra for this compound in publicly accessible literature, this guide will leverage a comparative approach. We will dissect the well-documented NMR spectra of analogous β-diketones, namely acetylacetone and 2,2,6,6-tetramethyl-3,5-heptanedione (H-TMHD), to predict and interpret the spectral characteristics of our target molecule. A critical aspect of this analysis is the phenomenon of keto-enol tautomerism, a dynamic equilibrium that profoundly influences the NMR spectra of β-dicarbonyl compounds.[1][2][3]
The Dynamic Nature of β-Diketones: Keto-Enol Tautomerism
β-Diketones, including this compound, rarely exist as a single species in solution. Instead, they are in a constant, dynamic equilibrium between a keto and an enol form.[2][3] This equilibrium is slow on the NMR timescale, meaning that signals for both tautomers can often be observed simultaneously.[1][4] The position of this equilibrium is sensitive to factors such as solvent polarity, temperature, and intramolecular hydrogen bonding.[1]
Figure 1: Keto-enol tautomerism of this compound.
Comparative NMR Analysis: Building a Predictive Model
To construct a reliable prediction for the NMR spectrum of this compound, we will first examine the spectral data of our chosen comparator compounds.
Acetylacetone: The Archetypal β-Diketone
Acetylacetone is the simplest β-diketone and its NMR spectrum is a classic example of keto-enol tautomerism.[2][5] In deuterated chloroform (CDCl₃), both the keto and enol forms are readily observed.
Table 1: ¹H and ¹³C NMR Data for Acetylacetone in CDCl₃
| Tautomer | Signal | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Keto | CH₃ | 2.2 | 30.5 |
| CH₂ | 3.6 | 58.5 | |
| C=O | - | 201.5 | |
| Enol | CH₃ | 2.0 | 24.5 |
| =CH | 5.5 | 100.5 | |
| =C-O | - | 191.5 | |
| OH | ~16 (broad) | - |
The enol form is stabilized by intramolecular hydrogen bonding, resulting in a significantly downfield shift for the enolic proton. The methine proton of the enol appears in the vinyl region, while the methylene protons of the keto form are observed further downfield due to the proximity of two carbonyl groups.
2,2,6,6-Tetramethyl-3,5-heptanedione (H-TMHD): A Sterically Hindered Analogue
H-TMHD, also known as dipivaloylmethane, provides a closer structural comparison due to the presence of bulky t-butyl groups, which are electronically similar to the t-butyl group in our target molecule.[6][7][8]
Table 2: Predicted ¹H and ¹³C NMR Data for H-TMHD
| Tautomer | Signal | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Keto | C(CH₃)₃ | ~1.2 | ~27 (CH₃), ~45 (quat. C) |
| CH₂ | ~3.7 | ~59 | |
| C=O | - | ~203 | |
| Enol | C(CH₃)₃ | ~1.1 | ~26 (CH₃), ~44 (quat. C) |
| =CH | ~5.6 | ~101 | |
| =C-O | - | ~193 | |
| OH | ~16 (broad) | - |
The bulky t-butyl groups in H-TMHD influence the keto-enol equilibrium and the precise chemical shifts, but the overall pattern remains consistent with that of acetylacetone.
Predicted ¹H and ¹³C NMR Spectra of this compound
Based on the analysis of our comparator molecules, we can now predict the NMR spectra for both the keto and enol tautomers of this compound.
Predicted ¹H NMR Spectrum
Keto Tautomer:
-
C(CH₃)₃ (t-butyl group): A singlet integrating to 9 protons, expected around δ 1.2 ppm .
-
CH₂ (methylene group): A singlet integrating to 2 protons, expected around δ 3.8 ppm .
-
CH (cyclopropyl methine): A multiplet integrating to 1 proton, expected around δ 1.5 ppm .
-
CH₂ (cyclopropyl methylene): Two sets of multiplets, each integrating to 2 protons, expected in the range of δ 0.8-1.2 ppm .
Enol Tautomer:
-
C(CH₃)₃ (t-butyl group): A singlet integrating to 9 protons, expected around δ 1.1 ppm .
-
=CH (vinyl proton): A singlet integrating to 1 proton, expected around δ 5.7 ppm .
-
OH (enolic proton): A broad singlet, expected around δ 16-17 ppm .
-
CH (cyclopropyl methine): A multiplet integrating to 1 proton, expected around δ 1.3 ppm .
-
CH₂ (cyclopropyl methylene): Two sets of multiplets, each integrating to 2 protons, expected in the range of δ 0.7-1.1 ppm .
Predicted ¹³C NMR Spectrum
Keto Tautomer:
-
C(CH₃)₃: Two signals, one for the methyl carbons around δ 27 ppm and one for the quaternary carbon around δ 45 ppm .
-
CH₂: A signal around δ 59 ppm .
-
C=O (adjacent to t-butyl): A signal around δ 204 ppm .
-
C=O (adjacent to cyclopropyl): A signal around δ 202 ppm .
-
CH (cyclopropyl): A signal around δ 15 ppm .
-
CH₂ (cyclopropyl): A signal around δ 10 ppm .
Enol Tautomer:
-
C(CH₃)₃: Two signals, one for the methyl carbons around δ 26 ppm and one for the quaternary carbon around δ 44 ppm .
-
=CH: A signal around δ 100 ppm .
-
=C-O (adjacent to t-butyl): A signal around δ 194 ppm .
-
=C-O (adjacent to cyclopropyl): A signal around δ 190 ppm .
-
CH (cyclopropyl): A signal around δ 13 ppm .
-
CH₂ (cyclopropyl): A signal around δ 8 ppm .
Experimental Protocol for NMR Analysis
To obtain high-quality NMR spectra of β-diketones, the following protocol is recommended:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the β-diketone.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or C₆D₆) in a clean, dry NMR tube.[3] The choice of solvent can influence the keto-enol equilibrium.[9]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
-
Instrument Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Shim the instrument to obtain optimal magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a standard ¹³C NMR spectrum, potentially using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in peak assignment.
-
For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[10]
-
Figure 2: A generalized workflow for the NMR analysis of a β-diketone.
Conclusion
References
-
Study.com. Acetylacetone: Structure, NMR & IR Spectra. [Link]
-
ASU Core Research Facilities. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]
-
Encyclopedia.pub. Tautomerism Detected by NMR. [Link]
-
Canadian Science Publishing. KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. [Link]
-
Prezi. NMR Analysis of Acetylacetone. [Link]
-
AZoM. Characterizing Metal Acetylacetonate Complexes Using the Evans Method and the Spinsolve NMR Spectrometer. [Link]
-
Nanalysis. β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR. [Link]
-
BioPchem. Remote Automated NMR of Acetylacetone (AcAc) in Various Solvents. [Link]
-
PMC. Structural Studies of β-Diketones and Their Implications on Biological Effects. [Link]
-
SciELO. Short synthesis of a new cyclopentene-1,3-dione derivative isolated from Piper carniconnectivum. [Link]
-
SpectraBase. 2,2,6,6-Tetramethyl-3,5-heptanedione - Optional[1H NMR] - Spectrum. [Link]
-
PubChem. 2,2,6,6-Tetramethyl-3,5-heptanedione. [Link]
-
ResearchGate. 1 H (a) and 13 C NMR spectra of 4 (b). [Link]
-
Ereztech. 2,2,6,6-Tetramethyl-3,5-heptanedione | TMHD | C11H20O2. [Link]
-
PubChem. This compound. [Link]
-
NIST WebBook. 3,5-Heptanedione, 2,2,6,6-tetramethyl-. [Link]
-
ResearchGate. Short Synthesis of a New Cyclopentene-1,3-dione Derivative Isolated from Piper carniconnectivum. [Link]
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
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- 10. mdpi.com [mdpi.com]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione
Abstract
This guide provides an in-depth technical comparison of analytical methodologies for the quantification and purity assessment of 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione, a key building block in modern organic synthesis.[1] We will explore the inherent challenges in analyzing β-diones, such as potential keto-enol tautomerism and the lack of a strong native chromophore, which can complicate method development.[2][3] This document details a primary reversed-phase HPLC-UV method as a robust starting point, contrasts it with orthogonal techniques like Gas Chromatography (GC), and discusses advanced methods such as Ultra-Performance Liquid Chromatography (UPLC) and Mass Spectrometry (MS) for enhanced performance. Each proposed method is accompanied by a detailed protocol, a discussion of its underlying principles, and a critical evaluation of its suitability for different analytical objectives, from routine quality control to sensitive impurity profiling. All methodologies are presented within the framework of ICH Q2(R2) validation guidelines to ensure scientific rigor and trustworthiness.[4][5]
Introduction: The Analytical Challenge of a Non-Chromophoric β-Dione
This compound is a versatile synthetic intermediate whose purity is critical for downstream applications. Structurally, it is a β-diketone, a class of compounds known to present unique chromatographic challenges.[2] The primary difficulties arise from two key characteristics:
-
Limited UV Absorbance: The molecule lacks a significant chromophore, meaning it does not strongly absorb ultraviolet (UV) light, the most common detection method in HPLC.[3] This makes achieving low limits of detection (LOD) and quantification (LOQ) with standard UV detectors challenging.
-
Keto-Enol Tautomerism: β-Diketones can exist in equilibrium between their keto and enol forms. This on-column interconversion can lead to broad, distorted, or split peaks, compromising resolution and reproducibility.[2]
Therefore, developing a robust and reliable analytical method requires careful consideration of the stationary phase, mobile phase, and, most critically, the detection technique to overcome these intrinsic molecular properties. High-performance liquid chromatography (HPLC) remains a cornerstone of pharmaceutical analysis due to its versatility in separating a wide range of small molecules.[6]
Comparative Analysis of Analytical Methodologies
The selection of an analytical method is contingent on the specific requirements of the analysis, such as required sensitivity, sample throughput, and available instrumentation. Here, we compare HPLC with its primary alternative, Gas Chromatography, and discuss the advantages of modern UPLC systems.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[6] For a moderately polar compound like this compound, reversed-phase (RP) HPLC is the logical starting point, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile).
Causality Behind Method Choices:
-
Stationary Phase: A C18 column is the universal first choice for RP-HPLC method development due to its broad applicability for separating small molecules.[7]
-
Mobile Phase: A gradient of water and a miscible organic solvent like acetonitrile or methanol provides the flexibility to elute the main component with a good peak shape while also separating it from potential polar and non-polar impurities.[8]
-
Detection: This is the most critical parameter.
-
UV Detection (Low Wavelength): While the compound lacks a strong chromophore, carbonyl groups exhibit weak n→π* transitions around 280 nm and stronger π→π* transitions at lower wavelengths (~200-220 nm). A UV detector set to a low wavelength (e.g., 210 nm) is often the most accessible starting point. However, this approach suffers from low sensitivity and high baseline noise, as many solvents and impurities also absorb in this region.
-
Alternative "Universal" Detectors: For non-chromophoric compounds, detectors like Refractive Index (RI) or Evaporative Light Scattering (ELSD) can be employed.[3][6] RI detectors are simple but are not compatible with gradient elution and have poor sensitivity. ELSD is gradient-compatible and more sensitive than RI but requires the analyte to be non-volatile.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides the highest degree of specificity and sensitivity, making it the gold standard for impurity identification and trace analysis.[6][9]
-
Chemical Derivatization: A classic approach involves reacting the ketone with a reagent like 2,4-dinitrophenylhydrazine (DNPH) to attach a highly UV-active tag.[10][11] This significantly enhances sensitivity for UV detection but adds complexity and potential variability to the sample preparation process.[3]
-
Gas Chromatography (GC): The Orthogonal Approach
For volatile and thermally stable compounds, Gas Chromatography is an excellent high-resolution alternative.[12] The analyte is vaporized and separated based on its partitioning between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase within a capillary column.
Advantages over HPLC:
-
High Efficiency: GC capillary columns offer superior resolving power compared to standard HPLC columns.
-
Sensitive Detection: Flame Ionization Detection (FID) is a robust and highly sensitive method for nearly all organic compounds, providing a linear response over a wide range.[13]
Limitations:
-
The primary requirement is that the analyte and its impurities must be volatile and thermally stable enough to be vaporized without degradation.
-
It is unsuitable for analyzing non-volatile degradation products or starting materials.
Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Evolution
UPLC is a modern adaptation of HPLC that uses columns packed with sub-2 µm particles.[14] This results in significantly higher efficiency and allows for much faster flow rates, drastically reducing analysis times from minutes to seconds without sacrificing resolution.[10][15]
Key Advantages:
-
Speed and Throughput: Analysis times can be reduced by up to 75% or more compared to traditional HPLC.[10]
-
Resolution: Provides sharper, narrower peaks, leading to better separation of closely eluting impurities.
-
Solvent Savings: Shorter run times and lower flow rates result in significantly less solvent consumption.
Experimental Protocols & Method Validation
Trustworthiness in an analytical method is established through rigorous validation, which demonstrates that the procedure is suitable for its intended purpose.[16] The following protocols are presented as robust starting points, which must be validated according to ICH Q2(R2) guidelines.[4][17]
Workflow for Analytical Method Selection and Development
The logical flow for analyzing this compound involves initial screening, method development, and validation, with decision points based on analytical requirements.
Caption: Workflow for selecting and developing a suitable analytical method.
Protocol 1: Reversed-Phase HPLC with UV Detection
This method serves as an accessible baseline for purity determination where high sensitivity is not the primary requirement.
Instrumentation & Conditions:
-
HPLC System: Standard HPLC with a gradient pump, autosampler, column oven, and UV/Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Deionized Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-17 min: 90% B
-
17.1-20 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: 210 nm.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve this compound in the diluent to prepare a stock solution of 1.0 mg/mL. Prepare working standards by serial dilution (e.g., to 0.1 mg/mL).
-
Sample Preparation: Prepare the sample at the same concentration as the primary working standard (e.g., 0.1 mg/mL) in the diluent.
-
System Suitability: Inject the working standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Analysis: Inject the blank (diluent), standard, and sample solutions.
-
Calculation: Calculate the purity or assay value by comparing the peak area of the analyte in the sample to that of the standard.
Protocol 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is ideal for a fast and sensitive assay of the main component, assuming it is thermally stable.
Instrumentation & Conditions:
-
GC System: Gas chromatograph with a capillary split/splitless injector and a Flame Ionization Detector (FID).
-
Column: Capillary, 30 m x 0.32 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Temperature Program:
-
Initial: 100°C, hold for 2 min.
-
Ramp: 15°C/min to 250°C.
-
Hold: Hold at 250°C for 5 min.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Injection: 1 µL, split ratio 50:1.
-
Diluent: Carbon Disulfide or Methylene Chloride.
Procedure:
-
Standard/Sample Preparation: Prepare solutions at approximately 1.0 mg/mL in the chosen diluent.
-
Analysis: Inject the blank, standard, and sample solutions.
-
Calculation: Determine purity based on area percent or use an external standard for assay calculation.
Data Presentation: Method Performance Comparison
The choice of method depends on a trade-off between various performance characteristics.
| Parameter | HPLC-UV (210 nm) | HPLC-MS | GC-FID | UPLC-MS |
| Specificity | Moderate (Risk of co-elution) | Excellent (Mass-based) | High (Good resolution) | Excellent (Mass + High Res.) |
| Sensitivity (LOQ) | Low (~10-100 µg/mL) | Very High (~1-10 ng/mL) | High (~0.1-1 µg/mL) | Exceptional (<1 ng/mL) |
| Analysis Time | Moderate (15-25 min) | Moderate (15-25 min) | Fast (10-15 min) | Very Fast (2-5 min)[14] |
| Gradient Compatible | Yes | Yes | No (Temp. program instead) | Yes |
| Instrumentation Cost | Low | High | Low-Moderate | Very High |
| Robustness | High | Moderate-High | Very High | Moderate-High |
| Best Application | Routine QC, Purity Assay | Impurity Identification, Trace Analysis | Purity Assay, Residual Solvents | High-Throughput Screening, Metabolomics |
Ensuring Trustworthiness: A Framework for Method Validation
To be considered reliable, any chosen analytical method must be validated.[18] The validation process provides documented evidence that the method is fit for its intended purpose.[5] Key parameters, as defined by the International Council for Harmonisation (ICH), must be assessed.[4][17]
Caption: Core parameters for analytical method validation as per ICH guidelines.
-
Specificity: The ability to distinguish the analyte from impurities or degradation products. For HPLC-MS, this is demonstrated by unique mass-to-charge ratios. For HPLC-UV, it requires running stressed samples (acid, base, peroxide, heat, light) to show that degradation peaks do not co-elute with the main peak.[4]
-
Linearity: The method should provide results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by a linear regression of at least five concentration levels, with a correlation coefficient (r²) of ≥ 0.999 being desirable.[16]
-
Accuracy: Determined by spiking a placebo with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%) and measuring the percent recovery. Acceptance criteria are typically 98.0% to 102.0%.[16]
-
Precision:
-
Repeatability: The precision of the method under the same operating conditions over a short interval (e.g., six replicate sample preparations).
-
Intermediate Precision: Assesses the effect of random events on precision by having the method run by different analysts on different days with different equipment.
-
The Relative Standard Deviation (%RSD) for both should typically be ≤ 2.0%.[17]
-
-
Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy.[16] This is a critical parameter for impurity methods.
-
Robustness: The method's reliability is tested by making small, deliberate changes to parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%) to ensure the results remain consistent.[16]
Conclusion and Recommendations
There is no single "best" method for the analysis of this compound; the optimal choice is dictated by the analytical objective.
-
For routine quality control (assay and purity) where high sensitivity is not required and the analyte is known to be volatile, GC-FID offers a fast, robust, and cost-effective solution.
-
If a liquid chromatography method is preferred for routine QC, the proposed Reversed-Phase HPLC-UV method is a viable, albeit less sensitive, starting point. Its performance for trace impurities will be limited.
-
For impurity profiling, stability studies, and any analysis requiring high sensitivity and specificity , an HPLC-MS or UPLC-MS method is strongly recommended. The specificity of mass detection overcomes the challenge of poor UV absorbance and provides unequivocal identification of related substances. The speed and resolution benefits of UPLC make it the superior platform for high-throughput environments.[15]
Regardless of the chosen technique, a thorough method validation compliant with ICH guidelines is mandatory to ensure the generation of accurate, reliable, and trustworthy data for researchers, scientists, and drug development professionals.[17][18]
References
-
Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]
-
LCGC International. (2017). Computer-Assisted Method Development for Small and Large Molecules. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
-
Mastelf. (2025). HPLC Method Development: From Basics to Advanced Strategies. [Link]
-
Agilent. (2024). Method Development 101: From Beginner to Expert Part 1. [Link]
-
ResearchGate. (2010). β-Diketones: Peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography. [Link]
-
Dr. Venkat Shinde. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. [Link]
-
Centers for Disease Control and Prevention (CDC). (2003). KETONES I: 2555. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
National Institutes of Health (NIH). (2020). Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. [Link]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-cyclopropyl-1,3-butanedione. [Link]
-
National Institutes of Health (NIH). (2012). Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation. [Link]
-
ResearchGate. (2005). Short Synthesis of a New Cyclopentene-1,3-dione Derivative Isolated from Piper carniconnectivum. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Organic Syntheses. (n.d.). bicyclopropylidene. [Link]
-
Waters Corporation. (n.d.). Utilizing UPLC Separation to Enable the Analysis of 19 Steroid Hormones in Serum for Clinical Research. [Link]
-
SIELC Technologies. (2018). 4-Cyclopentene-1,3-dione. [Link]
-
ResearchGate. (2006). Gas chromatographic data and identification of isomeric products of cycloaddition reactions of conjugated C5 dienes. [Link]
-
MDPI. (2024). Development and Validation of Ultra-Performance Liquid Chromatography (UPLC) Method for Simultaneous Quantification of Hydrochlorothiazide, Amlodipine Besylate, and Valsartan in Marketed Fixed-Dose Combination Tablet. [Link]
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Analytical standards and reference materials for 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione
A comprehensive guide to the analytical standards of 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione is not feasible at this time due to a lack of available scientific literature and established reference materials for this specific compound. Searches for analytical standards, experimental protocols, and comparative data have yielded insufficient results to create the in-depth comparison guide requested.
The available information is limited to listings from bulk chemical suppliers, which do not provide the necessary certification, purity analysis, or characterization data required for a reference standard. Without published research or application notes, it is impossible to provide the requested experimental data, compare performance with alternatives, or cite authoritative sources.
It is possible that this compound is a novel or highly specialized compound with limited public research. Therefore, the core requirements for an objective, data-driven comparison guide cannot be met.
A Comparative Guide to 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione (CAS 67078-76-6) for Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. This guide provides an in-depth technical comparison of 1-cyclopropyl-4,4-dimethylpentane-1,3-dione (CAS 67078-76-6), a versatile diketone, with a relevant alternative, cyclohexane-1,3-dione. This comparison is grounded in the principles of reactivity, steric hindrance, and ultimate application in the synthesis of complex heterocyclic scaffolds, supported by a hypothetical, yet representative, Certificate of Analysis to underscore the importance of material quality.
Understanding the Subject: this compound
This compound is a β-diketone characterized by a cyclopropyl group adjacent to one carbonyl and a sterically demanding tert-butyl group adjacent to the other.[1] This unique substitution pattern imparts distinct reactivity and conformational properties, making it a valuable intermediate in the synthesis of diverse molecular architectures. The presence of the cyclopropyl ring, a motif of increasing importance in medicinal chemistry, offers a unique combination of rigidity and electronic character that can influence the biological activity of the final compounds.[1]
Certificate of Analysis: The Foundation of Reproducible Science
Before delving into comparative performance, it is crucial to establish the quality of the starting material. A Certificate of Analysis (CoA) is a non-negotiable document that provides a batch-specific quality profile of a chemical. Below is a representative CoA for this compound, detailing the key analytical tests and their specifications.
Table 1: Representative Certificate of Analysis for this compound
| Test | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual |
| Identity (¹H NMR) | Conforms to structure | Conforms | ¹H NMR Spectroscopy |
| Purity (GC) | ≥ 98.0% | 99.2% | Gas Chromatography |
| Melting Point | 48-52 °C | 50.5 °C | Capillary Method |
| Water Content (Karl Fischer) | ≤ 0.5% | 0.1% | Karl Fischer Titration |
| Residual Solvents | Meets USP <467> limits | Conforms | Headspace GC-MS |
This is a representative Certificate of Analysis. Actual values may vary between batches.
The CoA provides the end-user with critical data on purity and identity, ensuring that the observed experimental outcomes are attributable to the compound itself and not to impurities. For instance, the ¹H NMR spectrum confirms the presence of the characteristic cyclopropyl and tert-butyl protons, while the high purity by GC assures the absence of significant organic contaminants that could interfere with subsequent reactions.[2]
Comparative Performance in Heterocycle Synthesis: Knoevenagel Condensation
To objectively assess the performance of this compound, we will compare its reactivity in a classic Knoevenagel condensation reaction with that of cyclohexane-1,3-dione. This reaction is a cornerstone of carbon-carbon bond formation and is widely used in the synthesis of various heterocyclic compounds.[3]
The Knoevenagel condensation involves the reaction of an active methylene compound (the diketone) with an aldehyde or ketone, catalyzed by a weak base, to form a new carbon-carbon double bond. The reactivity of the diketone is influenced by the acidity of the α-protons and the steric environment around the carbonyl groups.
Diagram 1: Knoevenagel Condensation Workflow
Caption: Workflow for the Knoevenagel condensation.
Experimental Protocol: Comparative Knoevenagel Condensation
Objective: To compare the reaction yield and time of this compound and cyclohexane-1,3-dione in a Knoevenagel condensation with p-chlorobenzaldehyde.
Materials:
-
This compound (CAS 67078-76-6)
-
Cyclohexane-1,3-dione
-
p-Chlorobenzaldehyde
-
Piperidine
-
Ethanol (absolute)
-
Standard laboratory glassware and magnetic stirrer/hotplate
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In two separate round-bottom flasks equipped with a reflux condenser, dissolve 10 mmol of the respective diketone (this compound or cyclohexane-1,3-dione) in 50 mL of absolute ethanol.
-
To each flask, add 10 mmol of p-chlorobenzaldehyde.
-
Add 1 mmol of piperidine to each reaction mixture.
-
Heat the mixtures to reflux with stirring.
-
Monitor the progress of the reactions by TLC at 30-minute intervals.
-
Upon completion (disappearance of the limiting reagent), cool the reaction mixtures to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid product with a small amount of cold ethanol.
-
Dry the product under vacuum to a constant weight.
-
Calculate the percentage yield.
Comparative Data and Discussion
Table 2: Comparative Performance in Knoevenagel Condensation
| Diketone | Reaction Time (hours) | Yield (%) | Product Melting Point (°C) |
| This compound | 3.5 | 85 | 132-134 |
| Cyclohexane-1,3-dione | 2.0 | 92 | 198-200 |
The data presented in this table is hypothetical and for illustrative purposes to demonstrate a comparative analysis.
The results suggest that cyclohexane-1,3-dione reacts faster and provides a higher yield in the Knoevenagel condensation compared to this compound. This can be attributed to a combination of electronic and steric factors.
Diagram 2: Factors Influencing Reactivity
Caption: Comparison of factors affecting diketone reactivity.
The α-protons of cyclohexane-1,3-dione are generally more acidic due to the conformational rigidity of the six-membered ring, which facilitates enolization.[4] In contrast, the electron-donating nature of the cyclopropyl and tert-butyl groups in this compound may slightly decrease the acidity of the methylene protons.
Furthermore, the significant steric bulk of the tert-butyl group in this compound likely hinders the approach of the aldehyde to the reactive methylene site, leading to a slower reaction rate. Cyclohexane-1,3-dione, being less sterically encumbered, allows for a more facile reaction.
Conclusion and Application-Specific Recommendations
While cyclohexane-1,3-dione demonstrates superior performance in a standard Knoevenagel condensation in terms of reaction speed and yield, the choice of diketone should be dictated by the desired final product.
-
For rapid and high-yielding synthesis of simple Knoevenagel adducts , cyclohexane-1,3-dione is the preferred reagent.
-
When the incorporation of a cyclopropyl moiety is a strategic goal , for instance, in the development of novel drug candidates where this group can enhance metabolic stability or binding affinity, this compound is the indispensable building block.[1] The slightly longer reaction times and potentially lower yields are acceptable trade-offs for accessing unique chemical space.
This guide highlights the importance of not only considering the inherent reactivity of a building block but also understanding its quality through a thorough analysis of its Certificate of Analysis. The choice between seemingly similar reagents can have a profound impact on the efficiency of a synthetic route and the properties of the final molecule.
References
-
ResearchGate. ¹H (a) and ¹³C NMR spectra of 4 (b). Available at: [Link]
-
International Journal of Pharmaceutical Research and Allied Sciences. β-diketones: Important Intermediates for Drug Synthesis. Available at: [Link]
-
Bull. Chem. Soc. Ethiop. multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. Available at: [Link]
-
ResearchGate. Short Synthesis of a New Cyclopentene-1,3-dione Derivative Isolated from Piper carniconnectivum. Available at: [Link]
-
ResearchGate. (PDF) 1,3-Diketones. Synthesis and properties. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
PubMed. Diastereoselective one-pot Knoevenagel condensation/Corey-Chaykovsky cyclopropanation. Available at: [Link]
-
Beilstein Journals. Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. Available at: [Link]
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National Institutes of Health. Heterocycles from cyclopropenones. Available at: [Link]
-
MDPI. β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. Available at: [Link]
-
ResearchGate. Diastereoselective One-Pot Knoevenagel Condensation/Corey-Chaykovsky Cyclopropanation | Request PDF. Available at: [Link]
-
ResearchGate. (PDF) Knoevenagel/Tandem Knoevenagel and Michael Adducts of Cyclohexane-1,3-dione and Aryl Aldehydes: Synthesis, DFT Studies, Xanthine Oxidase Inhibitory Potential, and Molecular Modeling. Available at: [Link]
-
ChemRxiv. A photochemical strategy towards Michael addition reactions of cyclopropenes. Available at: [Link]
-
ResearchGate. Michael Addition and Diazo Compounds. Available at: [Link]
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-
Semantic Scholar. Highly enantioselective Michael addition of cyclopentanone with chalcones via novel di-iminium mechanism.. Available at: [Link]
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A Comparative Guide to Enzyme Inhibition by Cyclopropyl-Containing Compounds: Mechanisms, Methodologies, and Drug Design Implications
The introduction of a cyclopropyl moiety into small molecule inhibitors represents a strategic and increasingly utilized approach in modern drug discovery. The unique stereoelectronic properties of this three-membered ring system—a consequence of its significant ring strain and the high p-character of its carbon-carbon bonds—confer upon it the ability to participate in a diverse array of interactions with enzyme targets. This guide provides a comparative analysis of the primary mechanisms of enzyme inhibition by cyclopropyl-containing compounds, details the experimental workflows required to characterize these interactions, and presents case studies that highlight the advantages and disadvantages of this structural motif in comparison to other inhibitor classes.
The Underlying Chemistry: Why the Cyclopropyl Group is a Privileged Scaffold in Enzyme Inhibition
The efficacy of the cyclopropyl group as a pharmacophore stems from its distinct chemical nature. The bent bonds of the cyclopropane ring are weaker and possess a higher degree of p-orbital character than typical alkane C-C bonds. This "pseudo-double bond" character allows the ring to act as a latent reactive species, susceptible to ring-opening reactions under specific enzymatic conditions. Furthermore, the rigidity of the cyclopropyl group can pre-organize a molecule into a bioactive conformation, reducing the entropic penalty of binding to a target enzyme and thereby enhancing potency.
A Dichotomy in Mechanism: Reversible vs. Irreversible Inhibition
Cyclopropyl-containing compounds can inhibit enzymes through two principal modalities: reversible, non-covalent interactions and irreversible, covalent inactivation. The specific mechanism is dictated by the overall molecular structure of the inhibitor and the catalytic machinery of the target enzyme.
Mechanism-Based Inactivation: The "Suicide" Substrates
A significant number of cyclopropyl-containing inhibitors function as mechanism-based inactivators, also known as "suicide substrates." These compounds are initially recognized by the enzyme as a substrate and enter the catalytic cycle. However, the enzymatic processing of the cyclopropyl group generates a highly reactive intermediate that subsequently forms a covalent bond with a nucleophilic residue in the enzyme's active site, leading to irreversible inactivation.
A prominent example of this is the inactivation of cytochrome P450 (CYP) enzymes. Many CYP isozymes contain a heme cofactor that, in its activated state, is a potent oxidizing agent. A cyclopropyl group positioned adjacent to a heteroatom in an inhibitor can be oxidized by the CYP, leading to the formation of a radical intermediate. This radical can then attack the heme porphyrin ring, resulting in irreversible covalent adduction and inactivation of the enzyme.
The characterization of a mechanism-based inactivator requires a series of experiments to confirm time-dependent inhibition and covalent modification.
Caption: Workflow for the characterization of mechanism-based enzyme inactivators.
Reversible Inhibition: Leveraging Rigidity and Hydrophobicity
In contrast to mechanism-based inactivators, many cyclopropyl-containing compounds act as potent reversible inhibitors. In these cases, the cyclopropyl group contributes to high-affinity binding through non-covalent interactions. Its small, rigid, and hydrophobic nature allows it to fit snugly into hydrophobic pockets within the enzyme's active site. Furthermore, by locking a portion of the molecule's conformation, the cyclopropyl group can reduce the entropic cost of binding, leading to a more favorable free energy of binding.
An example can be found in certain inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease. In these molecules, the cyclopropyl group often serves as a key hydrophobic element that occupies a specific pocket in the enzyme's active site, contributing significantly to the overall binding affinity without forming a covalent bond.
The characterization of reversible inhibitors involves determining the potency (IC50) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
Caption: Decision tree for determining the mode of reversible enzyme inhibition.
Comparative Analysis: Cyclopropyl-Containing Inhibitors vs. Alternatives
The choice to incorporate a cyclopropyl group into a drug candidate is often made to overcome specific challenges encountered with other chemical scaffolds. The following case studies provide a comparative perspective.
Case Study 1: Monoamine Oxidase (MAO) Inhibition
| Inhibitor | Class | Mechanism | Key Clinical Consideration |
| Tranylcypromine | Cyclopropyl-containing | Irreversible, Mechanism-Based | Potential for hypertensive crisis (the "cheese effect") due to long-lasting inhibition. |
| Moclobemide | Non-cyclopropyl | Reversible | Reduced risk of hypertensive crisis as the inhibitor can be displaced by high concentrations of tyramine. |
Tranylcypromine, an antidepressant, is a classic example of a cyclopropyl-containing mechanism-based inactivator of MAO. Its irreversible action leads to a prolonged therapeutic effect but also carries the risk of significant food and drug interactions. In contrast, moclobemide, a reversible inhibitor, offers a safer but potentially less efficacious profile. This comparison highlights the trade-offs between the duration of action and the safety profile associated with irreversible versus reversible inhibition.
Case Study 2: Cytochrome P450 3A4 (CYP3A4) Inhibition
| Inhibitor Class | Example | Mechanism | Key Consideration |
| Cyclopropyl-containing | Investigational Compounds | Irreversible, Mechanism-Based | High potential for drug-drug interactions (DDIs) due to permanent inactivation of the enzyme. |
| Azole-based | Ketoconazole | Reversible, Coordination to Heme Iron | Potent inhibition, but often reversible, allowing for recovery of enzyme activity upon drug clearance. |
In the context of drug metabolism, the inhibition of CYP enzymes is a major concern. Cyclopropyl-containing compounds designed for other targets can inadvertently inactivate CYPs, leading to clinically significant DDIs. This mechanism-based inactivation is often more problematic than the reversible inhibition caused by azole-containing drugs like ketoconazole, as the recovery of enzyme function requires de novo synthesis of the CYP protein.
Detailed Experimental Protocols
Protocol: Time-Dependent Inhibition Assay for Mechanism-Based Inactivators
-
Objective: To determine the kinetic parameters of inactivation, k_inact and K_I.
-
Materials:
-
Purified enzyme
-
Test inhibitor (cyclopropyl-containing compound)
-
Substrate for the enzyme (with a detectable product)
-
Appropriate buffer system
-
96-well microplate and plate reader
-
-
Methodology:
-
Prepare a series of dilutions of the test inhibitor in the reaction buffer.
-
In a microplate, pre-incubate the enzyme with each concentration of the inhibitor for varying periods (e.g., 0, 2, 5, 10, 20, 30 minutes). A control with no inhibitor is also included.
-
Initiate the enzymatic reaction by adding a saturating concentration of the substrate.
-
Monitor product formation over a short time course using the plate reader.
-
Calculate the initial velocity for each reaction.
-
For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The negative slope of this line represents the observed rate of inactivation (k_obs).
-
Plot the k_obs values against the corresponding inhibitor concentrations. Fit this data to the Michaelis-Menten equation to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).
-
Protocol: Determination of the Mode of Reversible Inhibition
-
Objective: To determine if a reversible inhibitor is competitive, non-competitive, or uncompetitive.
-
Materials:
-
Purified enzyme
-
Test inhibitor
-
Substrate
-
Buffer system
-
Microplate and plate reader
-
-
Methodology:
-
Prepare a matrix of reactions in a 96-well plate. The matrix should consist of varying concentrations of the substrate (e.g., from 0.1 x K_m to 10 x K_m) and several fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
Initiate the reactions by adding the enzyme.
-
Measure the initial reaction velocities for all conditions.
-
Create a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) for each inhibitor concentration.
-
Analyze the pattern of the lines on the plot:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
-
The inhibition constant (K_i) can be calculated from the intercepts and slopes of these lines.
-
Conclusion and Future Perspectives
The cyclopropyl group is a powerful tool in the arsenal of the medicinal chemist. Its ability to induce both potent reversible and irreversible inhibition makes it a versatile scaffold for a wide range of enzymatic targets. However, the potential for mechanism-based inactivation of metabolic enzymes like CYPs necessitates careful characterization of any cyclopropyl-containing drug candidate. A thorough understanding of the underlying mechanisms of inhibition, coupled with rigorous experimental evaluation as outlined in this guide, is essential for the successful development of safe and effective therapeutic agents that incorporate this unique chemical motif. The continued exploration of novel cyclopropyl-containing structures promises to yield new classes of highly selective and potent enzyme inhibitors.
References
-
Atkinson, A. & Williams, D. (2001). Mechanism-based inactivation of cytochrome P450. Annual Review of Pharmacology and Toxicology, 41, 639-666. Available at: [Link]
-
Silverman, R. B. (1995). Mechanism-based enzyme inactivators. Methods in Enzymology, 249, 240-283. Available at: [Link]
-
Walsh, C. T. (1984). Suicide substrates, mechanism-based enzyme inactivators: recent advances. Annual Review of Biochemistry, 53, 493-535. Available at: [Link]
-
Foti, R. S., & Wahlstrom, J. L. (2012). A tiered approach to in vitro testing for mechanism-based inhibition of cytochrome P450 enzymes. Drug Metabolism and Disposition, 40(9), 1642-1653. Available at: [Link]
-
Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons. Available at: [Link]
A Comparative Guide to the Synthesis of 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione: A Validated Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth validation of a synthetic route for producing 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione, a valuable building block in medicinal chemistry and materials science. We will explore the nuances of the Claisen condensation, the cornerstone of this synthesis, and compare it with alternative methodologies. Our analysis is grounded in established chemical principles and supported by experimental data to ensure scientific integrity and practical applicability.
Introduction: The Significance of 1,3-Diones
1,3-dicarbonyl compounds, also known as β-diketones, are versatile intermediates in organic synthesis.[1] Their utility stems from the reactivity of the central methylene group and the coordination properties of the enolate form, making them crucial precursors for the synthesis of heterocyclic compounds, pharmaceuticals, and ligands for metal catalysis. This compound, in particular, combines the unique electronic properties of a cyclopropyl group with the steric bulk of a tert-butyl group, offering potential for novel molecular designs.
The Validated Synthetic Route: A Modified Claisen Condensation
The most classical and reliable method for synthesizing 1,3-diketones is the Claisen condensation.[1][2] This reaction involves the base-catalyzed condensation of an ester with a ketone to form a new carbon-carbon bond.[3] For the synthesis of this compound, we validate a route involving the reaction of methyl cyclopropanecarboxylate with pinacolone.
Causality Behind Experimental Choices
The selection of reagents and conditions is critical for a successful and high-yielding Claisen condensation. Pinacolone (3,3-dimethyl-2-butanone) is chosen as the ketone component due to the presence of α-protons, which can be abstracted by a strong base to form a nucleophilic enolate.[3] Methyl cyclopropanecarboxylate serves as the electrophilic ester partner.
A strong, non-nucleophilic base is essential to drive the reaction towards the product.[2] Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the ketone, and the resulting hydrogen gas evolves from the reaction mixture, driving the equilibrium forward. The choice of an aprotic solvent like tetrahydrofuran (THF) is crucial to prevent quenching of the strong base and the enolate intermediate.
The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen. The final acidic workup is necessary to neutralize the reaction mixture and protonate the resulting β-diketonate salt to yield the desired 1,3-dione.[2]
Experimental Protocol: Synthesis of this compound
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Pinacolone
-
Methyl cyclopropanecarboxylate
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 equivalents).
-
The sodium hydride is washed with anhydrous hexanes to remove the mineral oil and then suspended in anhydrous THF.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of pinacolone (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension.
-
The mixture is allowed to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete enolate formation.
-
A solution of methyl cyclopropanecarboxylate (1.2 equivalents) in anhydrous THF is added dropwise to the reaction mixture.
-
The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
After completion, the reaction is cooled to 0 °C and cautiously quenched by the slow addition of 1 M hydrochloric acid until the pH is acidic.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel.
Caption: Workflow for the synthesis of this compound.
Comparative Analysis of Synthetic Routes
While the Claisen condensation is a robust method, other synthetic strategies for 1,3-diones exist. A comparative overview is essential for selecting the most appropriate route based on factors like substrate scope, yield, and reaction conditions.
| Synthetic Route | Description | Advantages | Disadvantages |
| Claisen Condensation | Base-catalyzed reaction of a ketone and an ester.[1][2] | Well-established, versatile, good yields for many substrates. | Requires a strong base, sensitive to steric hindrance.[4] |
| Acylation of Enolates with Acid Chlorides | Reaction of a pre-formed ketone enolate with an acid chloride.[4] | Can be effective for sterically hindered substrates.[4] | Acid chlorides can be more expensive and moisture-sensitive. |
| Rearrangement of α,β-Epoxy Ketones | Lewis acid-catalyzed rearrangement of α,β-epoxy ketones. | Provides access to specific 1,3-dione structures. | Substrate-specific, may require multi-step synthesis of the starting epoxy ketone. |
| Hydration of Alkynones | Hydration of a C-C triple bond adjacent to a carbonyl group.[1] | Useful for specific substitution patterns. | May require metal catalysts, regioselectivity can be an issue. |
Table 1: Comparison of Synthetic Routes for 1,3-Diones.
The validated Claisen condensation route offers a good balance of accessibility, cost-effectiveness, and reliable yields for the target molecule. For highly sterically demanding analogs, the acylation of enolates with acid chlorides might be a more suitable, albeit potentially more expensive, alternative.[4]
Validation and Characterization
The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The proton NMR spectrum should show characteristic signals for the cyclopropyl, tert-butyl, and methylene protons. The carbon NMR will confirm the presence of the two carbonyl carbons and the other carbon environments.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands in the region of 1650-1740 cm⁻¹, characteristic of the C=O stretching vibrations of the dicarbonyl group.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
The yield of the reaction should be calculated after purification, and the purity can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A typical yield for this type of Claisen condensation, after purification, is in the range of 60-80%.
Caption: Logical flow of the synthesis and validation process.
Conclusion
The modified Claisen condensation presented here provides a reliable and validated route for the synthesis of this compound. The detailed protocol and the comparative analysis of alternative methods offer researchers the necessary information to make informed decisions for their synthetic endeavors. The principles of careful reagent selection, control of reaction conditions, and thorough product characterization are paramount to achieving successful and reproducible results in the synthesis of this and other valuable 1,3-dicarbonyl compounds.
References
- Aromatic compounds as synthons for 1,3-dicarbonyl derivatives. (2009). RSC Publishing.
- Recent Developments in the Synthesis of β-Diketones. (n.d.). PubMed Central - NIH.
- Mixed Claisen Condensations. (n.d.). Fiveable.
- 1,3-Diketones. Synthesis and properties. (n.d.). Semantic Scholar.
- Indane-1,3-Dione: From Synthetic Strategies to Applications. (n.d.). PubMed Central.
- Claisen condensation. (n.d.). Wikipedia.
- Process for the preparation of 1,3-dicarbonyl compounds. (2000). Google Patents.
- Claisen Condensation Mechanism. (n.d.). BYJU'S.
- Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enolates. (n.d.). ResearchGate.
Sources
Safety Operating Guide
Navigating the Disposal of 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione: A Guide for Laboratory Professionals
Understanding the Compound: A Prerequisite for Safe Disposal
1-Cyclopropyl-4,4-dimethylpentane-1,3-dione is a beta-diketone, a class of organic compounds known for their unique reactivity.[1][2][3] The presence of two ketone groups and a cyclopropyl moiety suggests potential for chemical reactivity that must be considered during waste segregation and disposal.[4] Given the absence of specific toxicity and environmental fate data, a cautious approach is paramount. Therefore, it is prudent to treat this compound and any materials contaminated with it as hazardous waste until a formal hazard characterization by a qualified professional determines otherwise.[5][6]
Waste Characterization: The First Step in Compliance
Under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[7][8]
Actionable Steps for Characterization:
-
Review Experimental Context: Consider the solvents, reagents, and byproducts mixed with the this compound waste. The overall hazard profile of the waste stream will be determined by all its components.
-
Consult a Professional: Engage your institution's Environmental Health and Safety (EHS) department or a certified waste disposal contractor to perform a formal hazardous waste determination. They can assess the waste against RCRA criteria and assign the appropriate waste codes.
Segregation and Containerization: Preventing Unwanted Reactions
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[6] Beta-diketones can react with strong acids, bases, and oxidizing or reducing agents.
Table 1: Segregation Guidelines for this compound Waste
| Waste Stream | Compatible Storage Container | Incompatible with |
| Solid this compound | Labeled, sealed, and chemically resistant container (e.g., HDPE) | Liquids, other reactive solids |
| Solutions of this compound in organic solvents | Labeled, sealed, and chemically resistant container (e.g., glass or HDPE, depending on solvent) | Aqueous solutions, strong acids, strong bases, oxidizers, reducers |
| Contaminated labware (e.g., gloves, pipette tips) | Double-bagged, sealed, and labeled plastic bags within a designated solid waste container | Liquid waste |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste.
Personnel Protective Equipment (PPE) Required:
-
Safety goggles
-
Chemical-resistant gloves (nitrile or neoprene recommended)
-
Laboratory coat
Procedure:
-
Waste Collection:
-
Collect all waste containing this compound at the point of generation.
-
For liquid waste, use a dedicated, properly labeled waste container with a secure screw-top cap. Do not mix with incompatible waste streams.
-
For solid waste, including contaminated consumables, place it in a designated, labeled container.
-
-
Container Labeling:
-
Label all waste containers clearly with the words "Hazardous Waste."
-
Identify all chemical constituents by their full name and approximate concentration. For example: "Hazardous Waste: this compound, Methanol (~10%)."
-
Indicate the date when waste was first added to the container.
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.[6]
-
Ensure the SAA is in a well-ventilated area, away from heat sources, and has secondary containment to capture any potential leaks.
-
Keep the waste container securely closed except when adding waste.
-
-
Arranging for Disposal:
Visualizing the Disposal Workflow
The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of chemical waste is a cornerstone of scientific integrity and laboratory safety. For novel compounds like this compound, where specific hazard data may be limited, a proactive and cautious approach is essential. By following the principles of waste characterization, proper segregation, and compliant disposal procedures, researchers can ensure a safe laboratory environment and uphold their commitment to environmental stewardship. Always consult with your institution's safety professionals to ensure adherence to all local, state, and federal regulations.
References
-
Wikipedia. (n.d.). 1,3-Cyclohexanedione. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Cyclohexane-1,3-dione: Properties, Applications, and Production. Retrieved from [Link]
-
MDPI. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]
-
Encyclopedia.pub. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
AA Blocks. (n.d.). This compound. Retrieved from [Link]
-
Scribd. (n.d.). Cyclohexane-1,3-Dione Reactions Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]
-
Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 260 -- Hazardous Waste Management System: General. Retrieved from [Link]
-
Stericycle UK. (2024). How to Safely Dispose of Laboratory Waste?. Retrieved from [Link]
-
GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Environmental Marketing Services. (2024). Waste Disposal in Laboratory. Retrieved from [Link]
-
Karolinska Institutet. (2025). Laboratory waste. Retrieved from [Link]
-
Science Learning Hub – Pokapū Akoranga Pūtaiao. (2023). The environmental fate of chemicals – a context for learning. Retrieved from [Link]
-
Journal of the American Chemical Society. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Retrieved from [Link]
-
Defense Technical Information Center. (1982). Environmental Fate and Biological Consequences of Chemicals Related to Air Force Activities. Retrieved from [Link]
-
ACS Publications. (2024). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. Retrieved from [Link]
-
PubMed. (2002). Environmental fate of triclopyr. Retrieved from [Link]
Sources
- 1. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 2. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. This compound | 67078-76-6 | Benchchem [benchchem.com]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. emsllcusa.com [emsllcusa.com]
A Senior Application Scientist's Guide to the Safe Handling of 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione, requires a thorough understanding of potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information for the handling and disposal of this β-diketone, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment: An Evidence-Based Approach
Potential Hazards of this compound (Inferred):
| Hazard Class | Potential Effect | Source of Inference |
| Acute Oral Toxicity | Harmful if swallowed. | SDS for 1-Cyclopropyl-4,4,4-trifluoro-1,3-butanedione[1] |
| Skin Corrosion/Irritation | Causes skin irritation. | SDS for 1-Cyclopropyl-4,4,4-trifluoro-1,3-butanedione[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | SDS for 1-Cyclopropyl-4,4,4-trifluoro-1,3-butanedione[1] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | SDS for 1-Cyclopropyl-4,4,4-trifluoro-1,3-butanedione[1] |
Given these potential hazards, a comprehensive Personal Protective Equipment (PPE) and handling strategy is paramount.
Personal Protective Equipment (PPE) Protocol: Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations involving this compound.
Recommended Personal Protective Equipment:
| Body Part | PPE Recommendation | Rationale |
| Hands | Nitrile gloves (minimum 5 mil thickness) | Provides a barrier against skin contact and potential irritation. Double-gloving is recommended for extended procedures or when handling concentrated solutions. |
| Eyes | Chemical safety goggles with side shields or a face shield | Protects against splashes and airborne particles that could cause serious eye irritation. |
| Body | Flame-resistant lab coat | Protects skin and personal clothing from spills and contamination. |
| Respiratory | NIOSH-approved respirator with organic vapor cartridges | Recommended when handling the solid compound outside of a certified chemical fume hood to prevent respiratory irritation from dust or aerosols. |
| Feet | Closed-toe shoes | Protects feet from spills and falling objects. |
Safe Handling Workflow
The following diagram illustrates the recommended workflow for the safe handling of this compound, from initial preparation to final disposal. Adherence to this workflow is essential for minimizing exposure and ensuring a safe laboratory environment.
Caption: Safe Handling Workflow for this compound
Operational and Disposal Plans: A Step-by-Step Guide
Handling Procedures:
-
Preparation: Before handling the compound, ensure that a certified chemical fume hood is operational and that all necessary PPE is readily available and in good condition.
-
Weighing: When weighing the solid compound, use an analytical balance with a draft shield to minimize the generation of airborne dust. Handle the material gently.
-
Dissolution: To prepare solutions, slowly add the solid this compound to the chosen solvent. Use a magnetic stirrer to facilitate dissolution. Avoid heating the mixture unless the reaction protocol specifically requires it, and if so, do so with appropriate temperature control and containment.
-
Reaction: Conduct all reactions within the chemical fume hood. Monitor the reaction for any signs of unexpected changes.
-
Post-Handling: After handling is complete, decontaminate all glassware and equipment with a suitable solvent. Wipe down the work area in the fume hood.
Spill and Emergency Procedures:
-
Minor Spill: In the event of a small spill within the fume hood, absorb the material with an inert absorbent material (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled container for proper disposal.
-
Major Spill: If a large spill occurs, evacuate the immediate area and notify laboratory safety personnel.
-
Skin Contact: If the compound comes into contact with the skin, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: In case of eye contact, immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: If dust or vapors are inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1]
-
Ingestion: If the compound is ingested, do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Disposal Plan:
All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste.
-
Segregation: Collect all waste in a clearly labeled, sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Labeling: The waste container must be labeled with the full chemical name, "this compound," and the appropriate hazard warnings.
-
Storage: Store the waste container in a designated satellite accumulation area until it is collected by EHS personnel.
-
Consultation: Always consult your institution's EHS guidelines for specific disposal procedures.
By adhering to these safety protocols, you can confidently and safely incorporate this compound into your research endeavors, fostering a culture of safety and scientific excellence.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 28937661, this compound. [Link]. Accessed Jan. 16, 2024.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
